molecular formula C4H2ClN3O2 B138667 4-Chloro-5-nitropyrimidine CAS No. 150943-50-3

4-Chloro-5-nitropyrimidine

Cat. No.: B138667
CAS No.: 150943-50-3
M. Wt: 159.53 g/mol
InChI Key: CPLTUVUVJVLHMF-UHFFFAOYSA-N
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Description

4-Chloro-5-nitropyrimidine is a useful research compound. Its molecular formula is C4H2ClN3O2 and its molecular weight is 159.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLTUVUVJVLHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647973
Record name 4-Chloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150943-50-3
Record name 4-Chloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-nitropyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-5-nitropyrimidine is a heterocyclic aromatic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of a pyrimidine ring, a chloro substituent, and a nitro group, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-5-nitropyrimidine, with a focus on its relevance to researchers, scientists, and drug development professionals.

Core Chemical Properties

4-Chloro-5-nitropyrimidine is a solid at room temperature with the molecular formula C₄H₂ClN₃O₂.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₄H₂ClN₃O₂PubChem[1]
Molecular Weight 159.53 g/mol PubChem[1]
CAS Number 150943-50-3PubChem[1]
Appearance Predicted: Solid-
Boiling Point (Predicted) 291.3 ± 20.0 °CECHEMI
Density (Predicted) 1.600 ± 0.06 g/cm³ECHEMI
Flash Point (Predicted) 130.0 ± 21.8 °CECHEMI
Solubility Predicted: Slightly soluble in chloroform and methanolLookChem

Synthesis and Reactivity

The synthesis of 4-Chloro-5-nitropyrimidine typically involves the chlorination of a corresponding hydroxypyrimidine precursor. A general approach involves reacting 4-hydroxy-5-nitropyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 4-Chloro-5-nitropyrimidine (General Procedure)

Reaction Workflow:

G 4-hydroxy-5-nitropyrimidine 4-hydroxy-5-nitropyrimidine Reaction Mixture Reaction Mixture 4-hydroxy-5-nitropyrimidine->Reaction Mixture Heating Heating Reaction Mixture->Heating Reflux Phosphorus oxychloride Phosphorus oxychloride Phosphorus oxychloride->Reaction Mixture Work-up Work-up Heating->Work-up Quenching, Extraction Purification Purification Work-up->Purification Crystallization/Chromatography 4-Chloro-5-nitropyrimidine 4-Chloro-5-nitropyrimidine Purification->4-Chloro-5-nitropyrimidine

Figure 1. A logical workflow for the proposed synthesis of 4-Chloro-5-nitropyrimidine.

The reactivity of 4-Chloro-5-nitropyrimidine is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the pyrimidine ring activate the chlorine atom for displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity makes it a key intermediate for introducing the 5-nitropyrimidine scaffold into larger molecules, a common strategy in the development of kinase inhibitors and other therapeutic agents.[3][4]

Spectral Characterization

Detailed experimental spectral data for 4-Chloro-5-nitropyrimidine are not widely published. However, predicted spectral data and data from analogous compounds can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups. Online prediction tools can provide estimated chemical shifts.[5][6]

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms of the pyrimidine ring. The carbon atom attached to the chlorine will be significantly downfield, as will the carbon bearing the nitro group.[6][7]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 4-Chloro-5-nitropyrimidine is expected to exhibit characteristic absorption bands for the following functional groups:

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
C=N stretch (pyrimidine ring)1600-1450
Asymmetric NO₂ stretch1550-1500
Symmetric NO₂ stretch1350-1300
C-Cl stretch800-600

Note: These are general ranges and the exact peak positions may vary.[8]

Mass Spectrometry (MS)

The mass spectrum of 4-Chloro-5-nitropyrimidine will show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[9] The fragmentation pattern is expected to involve the loss of the nitro group (NO₂) and the chlorine atom.[10][11][12]

Mass Spectrometry Analysis Workflow:

G Sample Introduction Sample Introduction Ionization (EI/ESI) Ionization (EI/ESI) Sample Introduction->Ionization (EI/ESI) Mass Analyzer Mass Analyzer Ionization (EI/ESI)->Mass Analyzer Detection Detection Mass Analyzer->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum Data Analysis Data Analysis Mass Spectrum->Data Analysis Molecular Ion, Isotope Pattern, Fragmentation G cluster_0 Drug Discovery Pipeline cluster_1 Potential Cellular Signaling Target 4-Chloro-5-nitropyrimidine 4-Chloro-5-nitropyrimidine SNAr Reaction SNAr Reaction 4-Chloro-5-nitropyrimidine->SNAr Reaction Nucleophilic Amines/Alcohols Nucleophilic Amines/Alcohols Nucleophilic Amines/Alcohols->SNAr Reaction Library of Derivatives Library of Derivatives SNAr Reaction->Library of Derivatives High-Throughput Screening High-Throughput Screening Library of Derivatives->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Kinase Inhibitor Candidate Kinase Inhibitor Candidate Lead Optimization->Kinase Inhibitor Candidate Kinase Signaling Pathway (e.g., PI3K/Akt, MAPK/ERK) Kinase Signaling Pathway (e.g., PI3K/Akt, MAPK/ERK) Kinase Inhibitor Candidate->Kinase Signaling Pathway (e.g., PI3K/Akt, MAPK/ERK) Inhibition Cancer Cell Proliferation & Survival Cancer Cell Proliferation & Survival Kinase Signaling Pathway (e.g., PI3K/Akt, MAPK/ERK)->Cancer Cell Proliferation & Survival

References

An In-depth Technical Guide to 4-Chloro-5-nitropyrimidine and its Role as a Reactive Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 4-Chloro-5-nitropyrimidine (CAS Number: 150943-50-3), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in public literature, its structure is representative of the broader class of activated chloronitro-aza-aromatics. This document leverages established principles and data from closely related analogs to provide a robust framework for its synthesis, handling, and application. The core focus is on elucidating the chemical principles that govern its reactivity, thereby empowering scientists to utilize this and similar scaffolds effectively in their research endeavors.

Introduction to the Chloronitropyrimidine Scaffold

The pyrimidine ring is a foundational structure in medicinal chemistry, famously forming the core of nucleobases such as cytosine, thymine, and uracil. When substituted with both a halogen (e.g., chlorine) and a potent electron-withdrawing group like a nitro moiety, the pyrimidine ring becomes highly activated towards nucleophilic aromatic substitution (SNAr). This activation transforms the molecule from a simple heterocycle into a versatile electrophilic building block.

4-Chloro-5-nitropyrimidine belongs to this activated class. The strategic placement of the nitro group meta to both ring nitrogens and ortho to the chlorine atom profoundly influences the electron density of the ring, making the carbon atom bearing the chlorine highly susceptible to attack by nucleophiles. This predictable reactivity is prized in the synthesis of complex molecules, allowing for the controlled introduction of various functional groups, which is a cornerstone of modern drug discovery programs.[1][2]

Physicochemical and Spectroscopic Properties

Quantitative experimental data for 4-Chloro-5-nitropyrimidine is not widely published. However, computational data and properties of closely related, well-documented analogs provide valuable insights.

Table 1: Physicochemical Properties
Property4-Chloro-5-nitropyrimidine (CAS 150943-50-3)2,4-Dichloro-5-nitropyrimidine (CAS 49845-33-2)
Molecular Formula C₄H₂ClN₃O₂[3]C₄HCl₂N₃O₂[4]
Molecular Weight 159.53 g/mol [3]193.98 g/mol [4]
Appearance Not documentedClear yellow liquid or low-melting solid[5]
Melting Point Not documented28-32 °C[5]
Boiling Point Not documented>230 °F (Flash Point)[5]
Computed LogP Not available1.69[4]
Computed TPSA 71.6 Ų[3]68.92 Ų[4]

Synthesis and Purification

The synthesis of chloro-nitropyrimidines typically involves the chlorination of a corresponding hydroxypyrimidine (pyrimidinone) precursor. This transformation is a standard and robust method in heterocyclic chemistry.

Proposed Synthetic Pathway

A plausible and widely employed route involves the treatment of 5-nitropyrimidin-4-one with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The pyrimidinone itself can often be synthesized from simpler acyclic precursors followed by nitration.

G cluster_0 Synthesis Pathway Start 5-Nitropyrimidin-4-one (Precursor) Reagent POCl₃ or PCl₅ (Chlorinating Agent) Start->Reagent Reaction (Heat) Product 4-Chloro-5-nitropyrimidine Reagent->Product

Caption: Proposed synthesis of 4-Chloro-5-nitropyrimidine.

Experimental Protocol: General Chlorination of a Hydroxypyrimidine

This protocol is adapted from established procedures for analogous compounds, such as the synthesis of 4,6-dichloro-5-nitropyrimidine, and should be optimized for the specific substrate.[6]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the flask, add the precursor, 5-nitropyrimidin-4-one (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene.[7] For reactions requiring an activator or acid scavenger, a tertiary amine like N,N-diisopropylethylamine may be added cautiously.[6]

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with caution in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or potassium carbonate until the pH is ~7.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-Chloro-5-nitropyrimidine.

Chemical Reactivity: The SNAr Mechanism

The primary utility of 4-Chloro-5-nitropyrimidine lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is a direct consequence of its electronic structure.

Causality of Reactivity:
  • Ring Activation: The two nitrogen atoms within the pyrimidine ring are inherently electron-withdrawing, reducing the electron density of the aromatic system.

  • Nitro Group Activation: The 5-nitro group is a powerful resonance and inductively withdrawing group. It further depletes the ring of electron density, making it highly electrophilic.

  • Stabilization of Intermediate: Crucially, the nitro group and the ring nitrogens can stabilize the negative charge of the anionic intermediate (the Meisenheimer complex) formed upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, facilitating the substitution.[8][9]

The chlorine atom serves as an excellent leaving group, readily displaced upon re-aromatization of the ring.

G cluster_0 S_NAr Mechanism Reactant 4-Chloro-5-nitropyrimidine Intermediate Meisenheimer Complex (Anionic, Stabilized) Reactant->Intermediate Attack at C4 Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Elimination (Re-aromatization) LeavingGroup Cl⁻ Intermediate->LeavingGroup

Caption: Generalized mechanism for SNAr on 4-Chloro-5-nitropyrimidine.

Experimental Protocol: General SNAr with an Amine Nucleophile

This protocol is a generalized procedure based on common practices for reacting chloronitropyrimidines and should be adapted for specific nucleophiles.[10][11]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-Chloro-5-nitropyrimidine (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Reagents: Add the amine nucleophile (1.0-1.2 equivalents). Include a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to act as an acid scavenger for the HCl generated.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive nucleophiles, gentle heating (e.g., 50-80 °C) may be required. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into water or ice-water. The product often precipitates and can be collected by vacuum filtration.

    • Alternatively, if the product is soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification:

    • Wash the collected solid or the organic extract with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude product can be purified by recrystallization or silica gel chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The predictable and efficient reactivity of the chloronitropyrimidine scaffold makes it a valuable starting point for generating libraries of diverse compounds for biological screening.

  • Scaffold for Library Synthesis: The chloro group can be displaced by a wide variety of nucleophiles (amines, thiols, alcohols), allowing for the rapid creation of analogs with diverse R-groups.[12][13]

  • Intermediate for Fused Ring Systems: The resulting aminonitropyrimidine can be further elaborated. For instance, reduction of the nitro group to an amine provides a vicinal diamine system, which is a classic precursor for the synthesis of purines, pteridines, and benzodiazepines.[13]

G cluster_1 Drug Discovery Workflow Start 4-Chloro-5-nitropyrimidine Step1 S_NAr Reaction (Nucleophile Library) Start->Step1 Intermediate 4-Substituted-5-nitropyrimidines (Diverse Analogs) Step1->Intermediate Step2 Nitro Group Reduction (e.g., Fe/AcOH, H₂/Pd) Intermediate->Step2 Diamine 4-Substituted-pyrimidine-5-amine Step2->Diamine Step3 Cyclization (e.g., with Orthoesters) Diamine->Step3 Final Complex Heterocycles (e.g., Purine Analogs) Step3->Final

Caption: Synthetic utility in generating molecular diversity.

Safety, Handling, and Disposal

As a hazardous chemical, 4-Chloro-5-nitropyrimidine requires strict adherence to safety protocols. The information below is synthesized from safety data sheets (SDS) of closely related hazardous compounds.[14][15][16][17]

Table 2: Hazard Summary and Personal Protective Equipment (PPE)
Hazard CategoryDescriptionRecommended PPE
Skin Contact Causes skin irritation. May be harmful if absorbed through the skin.[14]Nitrile or neoprene gloves, lab coat.[15]
Eye Contact Causes serious eye irritation/damage.[14][16]Chemical safety goggles or face shield.[15]
Inhalation May cause respiratory tract irritation. May be harmful if inhaled.[14][15]Use only in a well-ventilated area or a chemical fume hood.[15]
Ingestion May be harmful or toxic if swallowed.[15][16]Do not eat, drink, or smoke in the laboratory.
Safe Handling and Emergency Procedures
  • Handling: Always handle 4-Chloro-5-nitropyrimidine inside a certified chemical fume hood.[15] Avoid generating dust or aerosols. Keep the container tightly closed when not in use. Ensure eyewash stations and safety showers are readily accessible.[15]

  • First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14][16]

  • First Aid (Skin): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[14]

  • Spills: Contain spills with an inert absorbent material (e.g., sand, vermiculite).[15] Sweep up, place in a sealed container, and dispose of as hazardous waste.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

4-Chloro-5-nitropyrimidine stands as a potent and versatile electrophilic intermediate for chemical synthesis. Its reactivity is governed by the powerful electron-withdrawing nature of the nitro group and the pyrimidine ring itself, making it an ideal substrate for SNAr reactions. By understanding the principles of its synthesis, reactivity, and safe handling—extrapolated from the well-documented behavior of its chemical analogs—researchers and drug development professionals can effectively harness this scaffold to construct novel and complex molecular architectures, accelerating the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to 4-Chloro-5-nitropyrimidine (C4H2ClN3O2) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on 4-Chloro-5-nitropyrimidine, detailing its chemical properties, synthesis, and potential applications in medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile chemical intermediate.

Core Chemical and Physical Properties

4-Chloro-5-nitropyrimidine is a substituted pyrimidine with the chemical formula C4H2ClN3O2. Its molecular structure features a pyrimidine ring system with a chloro group at the 4-position and a nitro group at the 5-position. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of 4-Chloro-5-nitropyrimidine

PropertyValueSource(s)
Molecular Formula C4H2ClN3O2[1]
Molecular Weight 159.53 g/mol [1]
CAS Number 150943-50-3[1]
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents

Synthesis and Reactivity

A general synthetic approach could start from a dihydroxypyrimidine derivative. The introduction of the nitro group at the 5-position can be achieved through nitration using a mixture of nitric acid and sulfuric acid. Subsequent chlorination of the hydroxyl groups to yield the chloro functionalities is typically accomplished using a chlorinating agent like phosphorus oxychloride (POCl3).

Proposed Synthetic Workflow:

G Start 4,6-Dihydroxypyrimidine Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 5-Nitro-4,6-dihydroxypyrimidine Nitration->Intermediate Chlorination Chlorination (POCl3) Intermediate->Chlorination Product 4-Chloro-5-nitropyrimidine Chlorination->Product

Caption: Proposed synthetic workflow for 4-Chloro-5-nitropyrimidine.

The chloro group at the 4-position of 4-Chloro-5-nitropyrimidine is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups by reacting it with different nucleophiles, such as amines, alcohols, and thiols. This versatility makes it a key building block for creating libraries of compounds for drug discovery screening. For instance, reactions with primary amines can lead to the formation of N-substituted 5-nitropyrimidin-4-amines, which are precursors to various biologically active molecules, including purine analogs.[2]

Potential Applications in Drug Discovery

Pyrimidine-based compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic scaffold.[3] The structural features of 4-Chloro-5-nitropyrimidine make it an attractive starting material for the synthesis of potential therapeutic agents, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can serve as a scaffold that mimics the adenine ring of ATP, the natural substrate for kinases. By modifying the substituents on the pyrimidine ring, medicinal chemists can design molecules that bind selectively to the ATP-binding site of specific kinases, thereby inhibiting their activity.

The chloro group at the 4-position of 4-Chloro-5-nitropyrimidine provides a convenient handle for introducing various side chains that can interact with specific amino acid residues in the kinase active site, thus conferring potency and selectivity. The nitro group at the 5-position can also be modified or may contribute to the overall electronic properties of the molecule, influencing its binding affinity.

Logical Relationship for Kinase Inhibitor Development:

G Start 4-Chloro-5-nitropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr with various amines) Start->Reaction Library Library of Substituted 5-Nitropyrimidines Reaction->Library Screening Kinase Inhibition Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing 4-Chloro-5-nitropyrimidine.

Experimental Protocols

While specific experimental data for 4-Chloro-5-nitropyrimidine is limited in the public domain, the following section outlines a general protocol for a biochemical kinase inhibition assay that can be adapted to screen compounds derived from this intermediate.

General Protocol for a Luminescence-Based Kinase Inhibition Assay

This protocol is designed for a high-throughput screening format to assess the inhibitory activity of compounds against a target kinase. The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of kinase activity.[4]

Table 2: Experimental Protocol for Kinase Inhibition Assay

StepProcedure
1. Compound Preparation Prepare serial dilutions of the test compounds (derived from 4-Chloro-5-nitropyrimidine) in an appropriate solvent, typically DMSO.
2. Assay Plate Setup In a 384-well plate, add a small volume of the diluted compounds. Include a vehicle control (DMSO) and a positive control inhibitor.
3. Kinase Reaction Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and its specific peptide substrate. Add this mixture to the wells to initiate the reaction.
4. Incubation Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
5. Signal Detection Add an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
6. Data Acquisition After a short incubation to stabilize the signal, measure the luminescence intensity of each well using a plate reader.
7. Data Analysis Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Compound Dilution C Dispense to Plate A->C B Kinase/Substrate Mix B->C D Incubate C->D E Add ATP Detection Reagent D->E F Measure Luminescence E->F

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

4-Chloro-5-nitropyrimidine is a chemical intermediate with significant potential in the field of drug discovery and development. Its defined molecular structure and the reactivity of its chloro and nitro groups make it a versatile building block for the synthesis of diverse compound libraries. While specific biological data for this compound is not extensively documented, its structural similarity to known pharmacophores suggests its utility as a scaffold for developing novel therapeutics, particularly kinase inhibitors. The provided synthetic strategies and experimental protocols offer a foundational framework for researchers to explore the potential of 4-Chloro-5-nitropyrimidine in their research endeavors.

References

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and analytical reasoning required for the unambiguous structure elucidation of 4-Chloro-5-nitropyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug development. For researchers and scientists, establishing the precise molecular architecture of such compounds is a foundational step, ensuring the integrity and reproducibility of subsequent research and development efforts.

The Significance of 4-Chloro-5-nitropyrimidine in Drug Discovery

Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of 4-Chloro-5-nitropyrimidine, featuring a reactive chloro group and an electron-withdrawing nitro group, makes it a versatile precursor for creating diverse libraries of compounds.[1] The chloro substituent at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups, while the nitro group at the 5-position modulates the electronic properties of the ring and can be a handle for further chemical transformations. Given its role as a critical building block, absolute certainty in its structure is paramount.

IUPAC Nomenclature: A Logical Assignment

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 4-chloro-5-nitropyrimidine .[2] This name is derived by following the established rules for naming heterocyclic compounds. The parent heterocycle is pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents are then named and numbered according to their position on the ring. In this case, a chlorine atom is located at position 4, and a nitro group (NO₂) is at position 5, leading to the definitive name.

Molecular Structure and Elucidation Workflow

The structural elucidation of 4-Chloro-5-nitropyrimidine relies on a synergistic combination of spectroscopic and crystallographic techniques. While each method provides a piece of the puzzle, their collective data provides irrefutable proof of the molecular structure.

cluster_0 Structure Elucidation Workflow Synthesis_Purification Synthesis & Purification NMR NMR Spectroscopy (¹H & ¹³C) Synthesis_Purification->NMR Initial Structure Hypothesis MS Mass Spectrometry Synthesis_Purification->MS Molecular Weight Verification X-ray X-ray Crystallography Synthesis_Purification->X-ray Single Crystal Growth Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Connectivity Data MS->Structure_Confirmation Formula Confirmation X-ray->Structure_Confirmation Definitive 3D Structure

Caption: A typical workflow for the structure elucidation of a novel small molecule.

Sources

An In-depth Technical Guide to 4-Chloro-5-nitropyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-nitropyrimidine is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing nitro group and the chloro substituent on the pyrimidine ring, render it a versatile intermediate for the construction of a diverse array of complex molecules with significant therapeutic potential. This guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-5-nitropyrimidine, detailed experimental protocols for its synthesis and reactions, and its applications in the development of novel pharmaceuticals.

Physical and Chemical Properties

While experimentally determined physical properties for 4-Chloro-5-nitropyrimidine are not extensively reported in publicly available literature, computational predictions and data from related compounds provide valuable insights.

Table 1: Physical and Chemical Properties of 4-Chloro-5-nitropyrimidine

PropertyValueSource
Molecular Formula C₄H₂ClN₃O₂--INVALID-LINK--
Molecular Weight 159.53 g/mol --INVALID-LINK--
CAS Number 150943-50-3--INVALID-LINK--
Appearance Yellow solid (predicted)--INVALID-LINK--
Boiling Point 291.3 ± 20.0 °C (Predicted)--INVALID-LINK--
Density 1.600 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
Flash Point 130.0 ± 21.8 °C (Predicted)--INVALID-LINK--
Solubility Slightly soluble in chloroform and methanol (predicted for a related compound)--INVALID-LINK--

Synthesis of 4-Chloro-5-nitropyrimidine

Synthesis_Workflow Plausible Synthesis Workflow for 4-Chloro-5-nitropyrimidine pyrimidine Pyrimidine nitropyrimidine 5-Nitropyrimidine pyrimidine->nitropyrimidine Nitrating Agent (e.g., HNO₃/H₂SO₄) hydroxynitropyrimidine 5-Nitro-4-hydroxypyrimidine nitropyrimidine->hydroxynitropyrimidine Hydroxylation chloronitropyrimidine 4-Chloro-5-nitropyrimidine hydroxynitropyrimidine->chloronitropyrimidine Chlorinating Agent (e.g., POCl₃)

Figure 1: Plausible synthesis workflow for 4-Chloro-5-nitropyrimidine.

Experimental Protocol: General Synthesis of Chloronitropyrimidines

The following is a general procedure for the chlorination of a nitrated hydroxypyrimidine, a key step in the synthesis of 4-Chloro-5-nitropyrimidine. This protocol is adapted from the synthesis of a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine.

Materials:

  • 4,6-dihydroxy-2-methylthio-5-nitropyrimidine (or a similar hydroxynitropyrimidine precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (as catalyst)

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, suspend the hydroxynitropyrimidine precursor in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • After the reaction is complete, cool the mixture and carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice with stirring to hydrolyze the remaining POCl₃.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude chloronitropyrimidine product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 4-Chloro-5-nitropyrimidine is dominated by the susceptibility of the chlorine atom at the 4-position to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 5-position, along with the pyrimidine ring nitrogens, activates the C4 position towards attack by nucleophiles.

SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-5-nitropyrimidine start 4-Chloro-5-nitropyrimidine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu⁻ product 4-Substituted-5-nitropyrimidine intermediate->product - Cl⁻ leaving_group Cl⁻ nucleophile Nucleophile (Nu⁻)

Figure 2: General mechanism of SNAr reaction on 4-Chloro-5-nitropyrimidine.

This reactivity makes 4-Chloro-5-nitropyrimidine a valuable precursor for the synthesis of various substituted pyrimidines, which are core structures in many biologically active compounds.

Synthesis of Aminopyrimidines

A common and important reaction of 4-Chloro-5-nitropyrimidine is its reaction with amines to form 4-aminopyrimidine derivatives. These compounds are key intermediates in the synthesis of purine analogs and kinase inhibitors.

Experimental Protocol: General Amination of 4-Chloro-5-nitropyrimidine

This protocol is a generalized procedure for the reaction of 4-Chloro-5-nitropyrimidine with a primary or secondary amine.

Materials:

  • 4-Chloro-5-nitropyrimidine

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Base (e.g., triethylamine or potassium carbonate, 2.0 equivalents)

  • Solvent (e.g., ethanol, acetonitrile, or THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-Chloro-5-nitropyrimidine in the chosen solvent in a round-bottom flask.

  • Add the amine to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Application in the Synthesis of Kinase Inhibitors

Substituted pyrimidines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. While a specific synthesis of a marketed drug directly from 4-Chloro-5-nitropyrimidine was not found in the searched literature, its structural motif is highly relevant to the synthesis of tyrosine kinase inhibitors like Dasatinib and its analogs. The general strategy involves the sequential substitution of the chloro and nitro groups to build up the final complex molecule.

The synthesis of Dasatinib, a potent Bcr-Abl tyrosine kinase inhibitor, involves a key pyrimidine intermediate. Although the exact starting material may differ, the chemistry involved in the synthesis of Dasatinib analogs often relies on the reactivity of chloropyrimidines.

Spectral Data

No experimentally determined NMR or IR spectra for 4-Chloro-5-nitropyrimidine were found in the searched literature. However, data for related compounds can provide an indication of the expected spectral features.

  • 1H NMR: The 1H NMR spectrum of 4-chloro-5-nitropyrimidine is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups and the ring nitrogens.

  • 13C NMR: The 13C NMR spectrum would display four signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the chloro and nitro groups would be significantly deshielded.

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-Cl stretching, C=N and C=C stretching vibrations of the pyrimidine ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹). An IR spectrum for the related compound 4-amino-6-chloro-5-nitropyrimidine is available in the NIST Chemistry WebBook.[1]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) would be expected. Fragmentation would likely involve the loss of the nitro group, the chlorine atom, and cleavage of the pyrimidine ring. A mass spectrum for the related 4,6-dichloro-5-nitropyrimidine is available in the NIST Chemistry WebBook, which can provide insights into potential fragmentation patterns.[2]

Safety and Handling

4-Chloro-5-nitropyrimidine is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-5-nitropyrimidine is a valuable and reactive intermediate in organic synthesis, with significant potential in the field of drug discovery. Its activated pyrimidine ring allows for facile nucleophilic substitution reactions, providing a versatile platform for the synthesis of complex, biologically active molecules, particularly kinase inhibitors and purine analogs. While detailed experimental data for this specific compound is somewhat limited in the public domain, the known chemistry of related compounds provides a strong foundation for its utilization in research and development. Further exploration of its reactivity and application in the synthesis of novel therapeutic agents is a promising area for future investigation.

References

The Synthesis and Utility of 4-Chloro-5-nitropyrimidine: A Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Chloro-5-nitropyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine, it serves as a versatile building block for the synthesis of more complex molecules, particularly purine analogs and other derivatives with potential therapeutic applications. The presence of both a chloro and a nitro group on the pyrimidine ring activates it for nucleophilic aromatic substitution (SNAr) reactions, allowing for the strategic introduction of various functional groups. The nitro group, in addition to its activating electronic influence, can be subsequently reduced to an amino group, providing another point for molecular elaboration and diversification.[1] This guide provides an in-depth overview of the synthesis of key chloro-nitropyrimidine intermediates and their subsequent reactions, tailored for researchers and professionals in drug development.

Synthesis of Chloro-Nitropyrimidine Intermediates

The direct synthesis of 4-chloro-5-nitropyrimidine is less commonly detailed than that of its important precursor, 4,6-dichloro-5-nitropyrimidine. This dichloro-derivative is a foundational starting material for a wide array of substituted nitropyrimidines.

Method 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine from 5-Nitrouracil

A common laboratory and industrial-scale synthesis involves the chlorination of 5-Nitrouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst like N,N-Dimethylaniline.

Experimental Protocol: The following protocol is adapted from patent literature describing the synthesis of 2,4-Dichloro-5-nitropyrimidine, a structurally related compound, which illustrates the general methodology.[2]

  • Charging the Reactor: To a 500 ml reactor, add 5-Nitrouracil (20 g), Toluene (40 ml), and phosphorus oxychloride (56 g).

  • Heating: Heat the mixture to a temperature of 55-65°C.

  • Catalyst Addition: Slowly add N,N-Dimethylaniline (35 g) to the reactor over a period of at least 3 hours, maintaining the temperature at 55-65°C.

  • Reaction Monitoring: Stir the reaction at the same temperature for 1 hour. The reaction progress can be monitored by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to below 50°C. Remove the excess phosphorus oxychloride by vacuum distillation.

  • Quenching: Pour the residue into ice water (e.g., 5000g) and stir until the ice is fully melted.

  • Isolation: The product can be isolated by filtration, washed with cold water, and dried to a constant weight.[2] A subsequent workup may involve extraction with a solvent like Toluene, followed by concentration under reduced pressure to yield the product.[2]

Method 2: Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine from Diethyl Malonate

An alternative multi-step synthesis route begins with diethyl malonate, proceeding through nitration, cyclization, methylation, and finally chlorination to yield a substituted dichloronitropyrimidine.[3]

Experimental Protocol: This four-step process provides a versatile method for creating substituted pyrimidines.[3]

  • Nitration: The first step involves the nitration of diethyl malonate using concentrated or fuming nitric acid.

  • Cyclization: The nitrated intermediate is then reacted with thiourea in the presence of a sodium alkoxide to form the pyrimidine heterocyclic ring.

  • Methylation: The resulting 4,6-dihydroxy-5-nitropyrimidine derivative is methylated using dimethyl sulfate. For example, to a solution of the dihydroxy compound, add dimethyl sulfate (e.g., 0.6 mol) dropwise while maintaining the temperature at 20-30°C for 6 hours. Adjusting the pH to 2-3 with hydrochloric acid precipitates the solid product, which is then filtered and dried.[3]

  • Chlorination: The methylated intermediate (e.g., 4,6-dihydroxy-2-methylthio-5-nitropyrimidine, 0.1 mol) is heated to reflux in phosphorus oxychloride (80 ml) with a catalytic amount of N,N-dimethylaniline (5 ml) for 10 hours. After the reaction, excess phosphorus oxychloride is removed by distillation. The residue is hydrolyzed in ice water and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to yield the final product.[3]

Quantitative Data Summary

The yields for the multi-step synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine are summarized below.

StepProductPurityYield
3. Methylation4,6-dihydroxy-2-methylthio-5-nitropyrimidine96-97%77-81%
4. Chlorination4,6-dichloro-2-methylthio-5-nitropyrimidine95%80%

Data adapted from a patent describing the synthesis process.[3]

Reactivity and Applications in Drug Development

The primary utility of 4-chloro-5-nitropyrimidine and its analogs lies in their reactivity towards nucleophiles, which enables the construction of diverse molecular libraries for drug screening. The chlorine atom is a good leaving group in SNAr reactions, readily displaced by amines, alkoxides, and other nucleophiles.

Synthesis of Substituted Aminopyrimidines

A key application is the synthesis of substituted aminopyrimidines, which are precursors to purines and other biologically active scaffolds. Research has shown that starting from 4,6-dichloro-5-nitropyrimidine, one chlorine atom can be selectively substituted with an alkoxy group under mild conditions to yield a 4-alkoxy-6-chloro-5-nitropyrimidine intermediate.[4]

Experimental Protocol for Alkoxy Substitution: The following is a general procedure for the preparation of 6-alkoxy-4-chloro-5-nitropyrimidines.[4]

  • Preparation: To an ice-cooled (0°C) solution of 4,6-dichloro-5-nitropyrimidine (0.025 mol, 1 equiv.) in anhydrous THF (20 mL), add a solution of the desired alcohol (1 equiv.) and DBU (1.5 equiv.) in THF (20 mL) dropwise.

  • Reaction: Stir the resulting mixture at 0°C for approximately one hour.

  • Work-up: Remove the solvent under reduced pressure. Perform two extractions with methylene chloride.

  • Purification: Wash the combined organic phase with a saturated aqueous solution of NaCl and dry over Na₂SO₄ to yield the 6-alkoxy-4-chloro-5-nitropyrimidine product.[4]

Interestingly, the subsequent reaction of these 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines can lead to an unexpected outcome. Instead of the anticipated substitution of the remaining chlorine atom to form a 6-alkoxy-4-alkylamine-5-nitropyrimidine, a disubstituted product is often formed, where the primary amine displaces both the chlorine and the alkoxy group.[4][5] This highlights the complex reactivity of the activated pyrimidine ring.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

G cluster_0 Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine A Diethyl Malonate B Nitrated Intermediate A->B Nitric Acid C Pyrimidine Heterocycle (4,6-dihydroxy-5-nitro-) B->C Thiourea, Sodium Alkoxide D Methylated Intermediate (4,6-dihydroxy-2-methylthio-5-nitropyrimidine) C->D Dimethyl Sulfate E Final Product (4,6-Dichloro-2-methylthio-5-nitropyrimidine) D->E POCl₃, N,N-Dimethylaniline

Caption: Workflow for the synthesis of a dichloronitropyrimidine from diethyl malonate.

G cluster_1 Reactivity of 4,6-Dichloro-5-nitropyrimidine Start 4,6-Dichloro-5-nitropyrimidine Intermediate 6-Alkoxy-4-chloro-5-nitropyrimidine Start->Intermediate Alcohol, DBU (Selective Substitution) Expected Expected Product: 6-Alkoxy-4-alkylamine-5-nitropyrimidine Intermediate->Expected + Primary Amine (Anticipated Path) Observed Observed Product: Symmetric 4,6-Dialkylamino-5-nitropyrimidine Intermediate->Observed + Primary Amine (≥2 equiv.) (Observed Path via Disubstitution)

Caption: Reaction pathways starting from 4,6-dichloro-5-nitropyrimidine.

References

The Synthetic Cornerstone: A Technical Guide to the Fundamental Reactivity of 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-nitropyrimidine stands as a pivotal building block in contemporary medicinal chemistry and synthetic organic chemistry. Its strategic arrangement of a reactive chloro substituent activated by an electron-withdrawing nitro group on a pyrimidine core renders it a versatile precursor for the synthesis of a diverse array of functionalized heterocyclic compounds. This in-depth technical guide delineates the fundamental reactivity of 4-chloro-5-nitropyrimidine, with a particular focus on its behavior in nucleophilic aromatic substitution (SNAr) reactions. This document provides a comprehensive overview of its reactivity with various nucleophiles, detailed experimental protocols for key transformations, and insights into its application in the development of targeted therapeutics, particularly kinase inhibitors.

Core Reactivity Principles: The Susceptibility to Nucleophilic Attack

The chemical behavior of 4-chloro-5-nitropyrimidine is predominantly dictated by the electronic properties of its substituted pyrimidine ring. The pyrimidine ring itself is an electron-deficient heterocycle. This inherent electron deficiency is significantly amplified by the potent electron-withdrawing nitro group at the 5-position. Consequently, the pyrimidine ring is highly activated towards nucleophilic attack.

The chlorine atom at the 4-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The general mechanism for the SNAr reaction of 4-chloro-5-nitropyrimidine is a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.

It is important to note that while the 4-position is highly activated, the regioselectivity of reactions on similar dichlorinated pyrimidines can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in the case of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the 5-position, secondary amines typically exhibit a high selectivity for substitution at the C-4 position, whereas tertiary amines can show a preference for the C-2 position.[1]

Reactivity with Nucleophiles: A Survey of Transformations

4-Chloro-5-nitropyrimidine readily reacts with a wide range of nucleophiles, leading to the formation of diverse 4-substituted-5-nitropyrimidine derivatives. These products serve as valuable intermediates for the synthesis of more complex molecules, including biologically active compounds.

N-Nucleophiles (Amines)

The reaction of 4-chloro-5-nitropyrimidine with primary and secondary amines is a cornerstone transformation. These reactions typically proceed under mild conditions to afford the corresponding 4-amino-5-nitropyrimidine derivatives in high yields. This reactivity is crucial for the synthesis of various kinase inhibitors, where the pyrimidine core often serves as a scaffold for binding to the hinge region of the kinase active site.[2][3]

O-Nucleophiles (Alcohols and Phenols)

Alkoxides and phenoxides can displace the chloro group to furnish 4-alkoxy- and 4-aryloxy-5-nitropyrimidines, respectively. These reactions often require the use of a base to generate the nucleophilic alkoxide or phenoxide in situ.

S-Nucleophiles (Thiols)

Thiols react with 4-chloro-5-nitropyrimidine in the presence of a base to yield 4-thioether-5-nitropyrimidines. These sulfur-containing derivatives are also of interest in medicinal chemistry. It is worth noting that the reaction of the related 4-chloro-7-nitrobenzofurazan with thiols can be complex, sometimes forming a reversible Meisenheimer-type complex in addition to the substitution product.[4]

C-Nucleophiles

While less common, reactions with carbanions or other carbon-based nucleophiles can be employed to form carbon-carbon bonds at the 4-position of the pyrimidine ring, further expanding the synthetic utility of this scaffold.

Quantitative Data on Reactivity

While specific kinetic data for the nucleophilic substitution of 4-chloro-5-nitropyrimidine is not extensively available in the literature, the reactivity can be inferred from studies on analogous compounds. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the temperature.

Table 1: Representative Yields for Nucleophilic Substitution Reactions on Chloro-Nitropyrimidine Analogs

NucleophileSubstrateSolventBaseTemperature (°C)Yield (%)Reference
Cyclopentylamine2,4-Dichloro-5-nitropyridineAcetonitrileTriethylamineRoom TempHigh (not specified)[5]
Ammonia2,4-Dichloro-5-nitropyridineDioxane-10095[5]
N-Benzylamine6-Alkoxy-4-chloro-5-nitropyrimidineDCMTEARoom TempGood[6]
3-Aminopyrrole2,4-Dichloro-5-nitropyrimidineDCMDIPEARoom Temp-[7]

Experimental Protocols

The following protocols are representative examples for conducting nucleophilic aromatic substitution reactions with 4-chloro-5-nitropyrimidine and are adapted from procedures for analogous compounds.

General Protocol for Amination with a Primary or Secondary Amine

Materials:

  • 4-Chloro-5-nitropyrimidine (1.0 equiv)

  • Primary or secondary amine (1.0 - 1.2 equiv)

  • Triethylamine (2.0 - 3.0 equiv) or Potassium Carbonate (2.0 equiv)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or Dichloromethane)

Procedure:

  • To a solution of 4-chloro-5-nitropyrimidine in the chosen anhydrous solvent, add the primary or secondary amine.

  • Add the base (triethylamine or potassium carbonate) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

General Protocol for Reaction with an Alcohol (O-Nucleophile)

Materials:

  • 4-Chloro-5-nitropyrimidine (1.0 equiv)

  • Alcohol (as solvent or in an inert solvent)

  • Sodium hydride (NaH) or another suitable base (1.1 equiv)

  • Anhydrous inert solvent (e.g., THF, Dioxane)

Procedure:

  • To a stirred suspension of sodium hydride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), slowly add the alcohol at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

  • Add a solution of 4-chloro-5-nitropyrimidine in the anhydrous solvent to the alkoxide solution.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography or recrystallization.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-amino-5-nitropyrimidine scaffold, readily accessible from 4-chloro-5-nitropyrimidine, is a privileged structure in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine core can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.

The subsequent reduction of the nitro group to an amine provides a further point for diversification, allowing for the synthesis of 4,5-diaminopyrimidine derivatives. These can be further elaborated to construct fused heterocyclic systems, such as purines, which are also prevalent in kinase inhibitors.

Below is a conceptual workflow illustrating the utility of 4-chloro-5-nitropyrimidine in the synthesis of a hypothetical kinase inhibitor.

G A 4-Chloro-5-nitropyrimidine B Nucleophilic Aromatic Substitution (Amine Nucleophile) A->B C 4-Amino-5-nitropyrimidine Derivative B->C D Reduction of Nitro Group C->D E 4,5-Diaminopyrimidine Derivative D->E F Cyclization/Further Functionalization E->F G Kinase Inhibitor Candidate F->G

Caption: Synthetic workflow for a kinase inhibitor.

Signaling Pathways in Drug Development

The kinase inhibitors derived from 4-chloro-5-nitropyrimidine can target various signaling pathways implicated in cancer and other diseases. For example, inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) have been successfully developed and are used in the treatment of non-small cell lung cancer.[9] The general principle involves the inhibitor binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation and survival.

Below is a simplified diagram illustrating the inhibition of a generic kinase signaling pathway.

G cluster_0 Normal Signaling Pathway cluster_1 Inhibited Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling Proteins B->C D Cell Proliferation & Survival C->D E Kinase Inhibitor (Derived from 4-Chloro-5-nitropyrimidine) F Receptor Tyrosine Kinase E->F G Downstream Signaling Proteins F->G H Inhibition of Proliferation & Survival G->H

Caption: Inhibition of a kinase signaling pathway.

Conclusion

4-Chloro-5-nitropyrimidine is a highly valuable and reactive building block in organic synthesis. Its pronounced susceptibility to nucleophilic aromatic substitution allows for the efficient introduction of a wide range of functional groups at the 4-position. This reactivity has been extensively leveraged in the field of drug discovery, particularly for the development of kinase inhibitors. A thorough understanding of its fundamental reactivity, as outlined in this guide, is essential for researchers and scientists seeking to exploit its synthetic potential in the creation of novel and complex molecular architectures with therapeutic applications.

References

A Technical Guide to the Electrophilicity and Reaction Mechanism of 4-Chloro-5-nitropyrimidine: A Cornerstone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic properties, electrophilicity, and reaction mechanisms of 4-chloro-5-nitropyrimidine, a key building block in medicinal chemistry. The pyrimidine core, inherently electron-deficient, is potently activated by the synergistic electron-withdrawing effects of the C5-nitro group and the C4-chloro substituent. This electronic arrangement renders the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). We will dissect the addition-elimination mechanism, the critical role of the stabilizing Meisenheimer intermediate, and the factors governing the molecule's reactivity with a range of nitrogen, oxygen, and sulfur nucleophiles. This guide synthesizes mechanistic theory with practical, field-proven experimental protocols to provide researchers with a comprehensive understanding of this versatile scaffold.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidine rings are privileged structures in drug discovery, forming the core of numerous FDA-approved therapeutics and biologically active molecules.[1] Their prevalence stems from their ability to mimic the endogenous purines and pyrimidines found in nucleic acids, making them ideal candidates for interacting with a vast number of enzymes and receptors.[1] To generate diverse libraries of potential drug candidates, synthetic chemists rely on versatile starting materials that can be readily functionalized.

Poly-substituted pyrimidines, particularly those activated by electron-withdrawing groups like the nitro moiety, are preferred starting materials because they undergo highly efficient nucleophilic aromatic substitution (SNAr) reactions.[2][3] 4-Chloro-5-nitropyrimidine stands out as a preeminent example of such a scaffold. Its unique electronic architecture provides a reliable and predictable platform for introducing molecular diversity, making it an invaluable tool in the synthesis of complex heterocyclic systems for targeted therapeutic applications.[4]

Electronic Properties and Enhanced Electrophilicity

The high reactivity of 4-chloro-5-nitropyrimidine in SNAr reactions is a direct consequence of the cumulative electronic effects of its constituent parts: the pyrimidine ring, the nitro group, and the chlorine substituent.

  • The Pyrimidine Ring: As a heteroaromatic system containing two nitrogen atoms at positions 1 and 3, the pyrimidine ring is inherently electron-deficient (π-deficient). The electronegative nitrogen atoms withdraw electron density from the ring carbons, making them more electrophilic and susceptible to attack by nucleophiles compared to carbons in a benzene ring.[5]

  • The C5-Nitro Group: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. Its influence is exerted through two mechanisms:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyrimidine ring through the sigma bond framework.

    • Resonance Effect (-M): The nitro group can directly delocalize the negative charge of the anionic intermediate formed during nucleophilic attack, particularly when it is ortho or para to the site of substitution.[6] In 4-chloro-5-nitropyrimidine, the nitro group is ortho to the C4 position, providing critical stabilization for the reaction intermediate.

  • The C4-Chloro Group: The chlorine atom serves two main purposes. Firstly, its electronegativity further contributes to the electrophilicity of the C4 carbon. Secondly, and more importantly, the chloride ion is an excellent leaving group, facilitating the rearomatization of the ring in the final step of the substitution reaction.[7]

The combination of these features makes the C4 carbon of 4-chloro-5-nitropyrimidine a highly activated electrophilic center, primed for efficient reaction with a wide array of nucleophiles.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The substitution of the chlorine atom on the 4-chloro-5-nitropyrimidine ring proceeds via a characteristic two-step addition-elimination mechanism.[8] This pathway is distinct from SN1 and SN2 reactions and is the hallmark of nucleophilic substitution on activated aromatic systems.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C4 carbon. This step breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] This addition is typically the rate-determining step of the reaction.[1]

Caption: General two-step SNAr mechanism.
Stabilization of the Meisenheimer Complex

The stability of the Meisenheimer complex is the primary determinant of the reaction rate.[6] The potent electron-withdrawing nitro group at the C5 position is crucial for stabilizing the anionic intermediate through resonance. The negative charge is delocalized from the C4 carbon across the pyrimidine ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization distributes the charge over several atoms, significantly lowering the activation energy of the first step and accelerating the reaction.[8]

workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Dissolve 4-chloro-5-nitropyrimidine and TEA in anhydrous DCM addition 2. Add Benzylamine solution dropwise at Room Temp setup->addition monitor 3. Monitor reaction by TLC addition->monitor quench 4. Quench with water and extract with DCM monitor->quench Reaction Complete wash 5. Wash organic layer (NaHCO₃, Brine) quench->wash dry 6. Dry (MgSO₄) and concentrate wash->dry purify 7. Purify via chromatography or recrystallization dry->purify

Sources

Stability of 4-Chloro-5-nitropyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 4-chloro-5-nitropyrimidine, a key intermediate in pharmaceutical synthesis. The stability of this compound is critically examined under various stress conditions, including hydrolysis across a range of pH values, photolytic exposure, and thermal stress. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers insights into safe handling and storage practices. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in work involving 4-chloro-5-nitropyrimidine, enabling a proactive approach to stability-related challenges in the development of novel therapeutics.

Introduction

4-Chloro-5-nitropyrimidine is a pivotal building block in medicinal chemistry, frequently employed in the synthesis of a diverse array of biologically active molecules, particularly kinase inhibitors and other targeted therapies. Its utility stems from the highly activated pyrimidine ring, where the electron-withdrawing nitro group and the chloro substituent facilitate nucleophilic aromatic substitution (SNAr) reactions. This reactivity, however, also predisposes the molecule to degradation under various environmental and process conditions. A thorough understanding of the stability profile of 4-chloro-5-nitropyrimidine is therefore paramount for ensuring the integrity of synthetic routes, the quality of active pharmaceutical ingredients (APIs), and the safety and efficacy of the final drug product.

This guide delves into the stability of 4-chloro-5-nitropyrimidine under conditions relevant to its synthesis, purification, and storage. By synthesizing data from analogous compounds and established principles of physical organic chemistry, we will explore its susceptibility to hydrolysis, photolysis, and thermal decomposition.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-chloro-5-nitropyrimidine is essential for any stability investigation.

PropertyValueSource
Molecular Formula C₄H₂ClN₃O₂PubChem
Molecular Weight 159.53 g/mol PubChem
Appearance White to yellow crystalline solid
Melting Point 105-110 °CSigma-Aldrich[1]
Solubility Soluble in many organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Insoluble in water.

Stability Under Stress Conditions: A Mechanistic Perspective

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[2][] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]

Hydrolytic Stability

The susceptibility of 4-chloro-5-nitropyrimidine to hydrolysis is a key consideration, particularly in aqueous work-up procedures or in the presence of moisture during storage. The primary mechanism of hydrolytic degradation is anticipated to be nucleophilic substitution of the chlorine atom by water or hydroxide ions.

The rate of hydrolysis is expected to be highly pH-dependent. Under neutral and acidic conditions, water acts as the nucleophile. However, under basic conditions, the more potent nucleophile, hydroxide ion, will significantly accelerate the degradation, leading to the formation of 4-hydroxy-5-nitropyrimidine.

Hydrolysis

Experimental Protocol for Hydrolytic Stability Assessment:

A detailed protocol for assessing the hydrolytic stability of 4-chloro-5-nitropyrimidine is provided below. This protocol is designed to be a self-validating system, incorporating controls and multiple time points to ensure data integrity.

Objective: To determine the rate of hydrolysis of 4-chloro-5-nitropyrimidine at various pH values and to identify the primary degradation product.

Materials:

  • 4-Chloro-5-nitropyrimidine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • pH meter

  • Constant temperature bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-chloro-5-nitropyrimidine in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Reaction Solutions:

    • Acidic Condition: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Neutral Condition: Add a known volume of the stock solution to a volumetric flask and dilute with pH 7.0 phosphate buffer to achieve a final concentration of 100 µg/mL.

    • Basic Condition: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate the reaction solutions in a constant temperature bath set at 50 °C.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each reaction solution.

  • Quenching: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water.

  • Data Analysis: Plot the percentage of remaining 4-chloro-5-nitropyrimidine against time for each pH condition to determine the degradation kinetics. Identify and quantify the major degradation product.

Photostability

Exposure to light, particularly in the ultraviolet region, can induce photochemical reactions leading to the degradation of 4-chloro-5-nitropyrimidine. Nitroaromatic compounds are known to be photoreactive, and potential degradation pathways could involve the reduction of the nitro group or cleavage of the carbon-chlorine bond. The photodegradation of nitroaromatic compounds in aqueous solutions can follow first-order kinetics.[4]

Photostability

Experimental Protocol for Photostability Assessment:

Objective: To evaluate the photostability of 4-chloro-5-nitropyrimidine in both solid and solution states according to ICH Q1B guidelines.

Materials:

  • 4-Chloro-5-nitropyrimidine (solid and in a suitable solvent like acetonitrile)

  • Photostability chamber equipped with a light source that conforms to ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps)

  • Quartz cuvettes or other suitable transparent containers

  • Dark control samples

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Solid State: Spread a thin layer of solid 4-chloro-5-nitropyrimidine in a suitable container.

    • Solution State: Prepare a solution of 4-chloro-5-nitropyrimidine in acetonitrile at a concentration of 100 µg/mL in a quartz cuvette.

  • Exposure: Place the samples in the photostability chamber. Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Dark Control: Wrap identical samples in aluminum foil and place them in the same chamber to serve as dark controls.

  • Sampling and Analysis: At appropriate time intervals, withdraw samples (both exposed and dark controls) and analyze them using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the exposed samples with those of the dark controls to identify any photodegradation products. Calculate the percentage of degradation.

Thermal Stability

Elevated temperatures can provide the energy required to initiate thermal decomposition. For halogenated heterocyclic compounds, thermal degradation can proceed through various mechanisms, including the homolytic cleavage of the carbon-halogen bond.[5] Studies on related nitro-containing heterocyclic compounds have shown thermal stability up to temperatures of 250-300 °C in both inert and oxidizing atmospheres.[5]

Thermal_Stability

Experimental Protocol for Thermal Stability Assessment:

Objective: To assess the thermal stability of 4-chloro-5-nitropyrimidine in the solid state and to identify potential degradation products.

Materials:

  • 4-Chloro-5-nitropyrimidine (solid)

  • Oven or heating block

  • Glass vials

  • HPLC system with a UV detector

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) instruments (for advanced analysis)

Procedure:

  • Sample Preparation: Place a known amount of solid 4-chloro-5-nitropyrimidine into glass vials.

  • Exposure: Place the vials in an oven at elevated temperatures (e.g., 60 °C, 80 °C, and 105 °C, which is just below its melting point).

  • Control Sample: Store a control sample at ambient temperature.

  • Sampling and Analysis: At specified time points, remove a vial from each temperature condition, allow it to cool to room temperature, and dissolve the contents in a suitable solvent. Analyze the solution using a validated stability-indicating HPLC method.

  • Advanced Thermal Analysis (Optional but Recommended):

    • DSC: To determine the melting point and detect any exothermic or endothermic events associated with decomposition.

    • TGA: To determine the temperature at which weight loss occurs, indicating decomposition.

  • Data Analysis: Evaluate the percentage of degradation at each temperature and time point. The data can be used to estimate the shelf life at different storage temperatures using the Arrhenius equation.

Reactivity with Common Reagents

Beyond environmental factors, the stability of 4-chloro-5-nitropyrimidine in the presence of various chemical reagents is crucial for process development and safety.

Reagent ClassReactivity and Potential Products
Nucleophiles (e.g., Amines, Alkoxides, Thiols) Highly reactive. Undergoes SNAr reactions to displace the chloro group. The nitro group strongly activates the C4 position for nucleophilic attack.
Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) The pyrimidine ring is generally resistant to oxidation, but the nitro group can be susceptible under harsh conditions. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation.[2]
Reducing Agents (e.g., NaBH₄, H₂/Pd-C) The nitro group is readily reduced to an amino group. This is a common synthetic transformation.
Strong Acids Generally stable, but prolonged exposure to hot, concentrated acids may lead to hydrolysis.
Strong Bases Highly susceptible to hydrolysis to 4-hydroxy-5-nitropyrimidine.

Safe Handling and Storage

Based on the stability profile, the following recommendations are provided for the safe handling and storage of 4-chloro-5-nitropyrimidine:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term storage, refrigeration is recommended.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

Conclusion

4-Chloro-5-nitropyrimidine is a versatile and valuable reagent in drug discovery and development. However, its inherent reactivity necessitates a comprehensive understanding of its stability under various conditions. This guide has outlined the key degradation pathways—hydrolysis, photolysis, and thermal decomposition—and provided detailed experimental protocols for their investigation. By proactively assessing the stability of 4-chloro-5-nitropyrimidine, researchers and developers can mitigate risks associated with degradation, ensuring the robustness of synthetic processes and the quality of the final pharmaceutical products.

References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
  • Nowak, I., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • PubChem. (n.d.). 4-Chloro-5-nitropyrimidine. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • Sigma-Aldrich. (n.d.).
  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272.
  • Alsante, K. M., et al. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 27(1), 44-55.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-5-nitropyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4-Chloro-5-nitropyrimidine in organic solvents. Due to the limited availability of specific experimental solubility data for this compound in public literature, this document focuses on detailed experimental protocols and the theoretical factors influencing its solubility.

Introduction to 4-Chloro-5-nitropyrimidine and its Solubility

4-Chloro-5-nitropyrimidine is a heterocyclic organic compound with a pyrimidine core, substituted with a chloro and a nitro group. The solubility of this compound in various organic solvents is a critical parameter in drug development, chemical synthesis, and formulation studies. The electron-withdrawing nature of the chloro and nitro groups, combined with the inherent aromaticity of the pyrimidine ring, influences its interactions with solvent molecules and, consequently, its solubility. The pyrimidine ring itself is electron-deficient, a characteristic that is further amplified by the presence of the nitro group, which can affect its solubility in polar and non-polar solvents.[1]

Predicted and Qualitative Solubility

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for 4-Chloro-5-nitropyrimidine, standardized experimental methods are essential. The following are detailed protocols for commonly used techniques.

3.1. Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5]

Objective: To determine the saturation concentration of 4-Chloro-5-nitropyrimidine in a specific organic solvent at a constant temperature.

Materials:

  • 4-Chloro-5-nitropyrimidine (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

  • Stoppered flasks or vials

  • Thermostatic shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid 4-Chloro-5-nitropyrimidine to a flask containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.[4][5]

  • After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Dilute the filtrate with a known volume of the solvent.

  • Analyze the concentration of 4-Chloro-5-nitropyrimidine in the diluted filtrate using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

3.2. Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the solute dissolved in a saturated solution.[6][7][8]

Objective: To determine the solubility of 4-Chloro-5-nitropyrimidine in an organic solvent by weighing the dissolved solid after solvent evaporation.

Materials:

  • 4-Chloro-5-nitropyrimidine (solid)

  • Selected organic solvent

  • Conical flask

  • Analytical balance

  • Evaporating dish (pre-weighed)

  • Pipette

  • Oven

Procedure:

  • Prepare a saturated solution of 4-Chloro-5-nitropyrimidine in the chosen solvent in a conical flask by adding an excess of the solid and shaking until equilibrium is reached, ensuring some solid remains undissolved.[6]

  • Filter the solution to remove any undissolved solid.

  • Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.[6]

  • Carefully evaporate the solvent from the dish in a fume hood or using a rotary evaporator.

  • Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of 4-Chloro-5-nitropyrimidine to dry the residue to a constant weight.

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved 4-Chloro-5-nitropyrimidine.

  • Calculate the solubility, typically expressed in grams per 100 mL or moles per liter.

Data Presentation

While specific quantitative data for 4-Chloro-5-nitropyrimidine is not available in the cited literature, the results from the described experimental protocols should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for 4-Chloro-5-nitropyrimidine at 25°C

Organic SolventMolarity (mol/L)Solubility ( g/100 mL)
MethanolData to be determinedData to be determined
EthanolData to be determinedData to be determined
AcetoneData to be determinedData to be determined
Ethyl AcetateData to be determinedData to be determined
DichloromethaneData to be determinedData to be determined
AcetonitrileData to be determinedData to be determined

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the thermodynamic solubility determination using the shake-flask method.

Solubility_Workflow start Start: Prepare Materials add_solute Add excess 4-Chloro-5-nitropyrimidine to a known volume of solvent start->add_solute seal Seal the container add_solute->seal equilibrate Equilibrate at constant temperature with agitation (24-72h) seal->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter the supernatant settle->filter analyze Analyze concentration of the filtrate (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate solubility analyze->calculate end End: Report Solubility Data calculate->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of Purine Analogs from 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of purine analogs, a critical class of compounds in drug discovery, using 4-chloro-5-nitropyrimidine as a versatile starting material. Purine analogs are foundational scaffolds for developing therapeutics targeting a range of conditions, including cancer, viral infections, and autoimmune diseases. Their efficacy often stems from their ability to interfere with metabolic pathways, such as the de novo purine biosynthesis pathway.

Introduction to Synthetic Strategy

The general strategy for synthesizing purine analogs from 4-chloro-5-nitropyrimidine follows the well-established Traube purine synthesis. This approach involves the construction of the imidazole ring onto the pyrimidine core. The key steps, for which detailed protocols are provided below, include:

  • Nucleophilic Substitution: The reactive chlorine atom at the C4 position is displaced by a nucleophile, such as an amine or a sulfur-containing reagent. This step introduces a key side chain and sets the stage for the subsequent cyclization.

  • Reduction of the Nitro Group: The nitro group at the C5 position is reduced to an amino group. This creates the necessary 4,5-diaminopyrimidine intermediate required for the final ring closure.

  • Cyclization: The newly formed diamine is cyclized with a one-carbon source, such as formic acid or triethyl orthoformate, to form the fused imidazole ring, yielding the purine scaffold.

This synthetic route is highly adaptable, allowing for the introduction of a wide variety of substituents at the 6-position of the purine ring, depending on the nucleophile used in the initial step.

Experimental Protocols

Protocol 1: Synthesis of 6-Substituted-Purine Analogs

This protocol outlines the synthesis of a generic 6-substituted purine analog. For the synthesis of a specific analog, the appropriate primary amine is used in Step 1.

Step 1: Synthesis of 4-Alkylamino-5-nitropyrimidine

  • Dissolve 4-chloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired primary amine (R-NH2) (1.1 eq) to the solution.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Step 2: Reduction to 4-Alkylamino-5-aminopyrimidine

  • The 4-alkylamino-5-nitropyrimidine (1.0 eq) from Step 1 is dissolved in ethanol.

  • A reducing agent, such as palladium on carbon (10 mol%) under a hydrogen atmosphere or sodium dithionite (3.0 eq) in an aqueous solution, is added.

  • The reaction is stirred at room temperature until the starting material is consumed (as monitored by TLC).

  • If using Pd/C, the catalyst is removed by filtration through Celite.

  • The solvent is evaporated to yield the crude diamine, which is often used in the next step without further purification.

Step 3: Cyclization to form the 6-Substituted-Purine

  • The crude 4-alkylamino-5-aminopyrimidine (1.0 eq) is suspended in triethyl orthoformate (excess, can be used as solvent).

  • A catalytic amount of an acid, such as p-toluenesulfonic acid, is added.

  • The mixture is heated to reflux for 4-6 hours.

  • The excess triethyl orthoformate is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether and collected by filtration to yield the 6-substituted-purine.

Protocol 2: Synthesis of 6-Mercaptopurine

6-Mercaptopurine (6-MP) is a clinically significant purine analog used in the treatment of leukemia.

Step 1: Synthesis of 4-Amino-5-nitropyrimidine

  • 4-Chloro-5-nitropyrimidine (1.0 eq) is suspended in ethanol.

  • The suspension is cooled in an ice bath, and ammonia gas is bubbled through the solution, or a solution of ammonia in ethanol is added.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 4-amino-5-nitropyrimidine.

Step 2: Reduction to 4,5-Diaminopyrimidine

  • 4-Amino-5-nitropyrimidine (1.0 eq) is reduced following the procedure in Protocol 1, Step 2.

Step 3: Thiolation and Cyclization to 6-Mercaptopurine

  • The crude 4,5-diaminopyrimidine (1.0 eq) is dissolved in pyridine.

  • Carbon disulfide (1.2 eq) is added, and the mixture is heated to reflux for 6-8 hours.

  • The pyridine is removed under reduced pressure.

  • The residue is dissolved in a solution of sodium hydroxide and then acidified with acetic acid to precipitate 6-mercaptopurine.

  • The solid is collected by filtration, washed with water, and dried.

Data Presentation

The following table summarizes typical yields for the synthesis of purine analogs based on similar pyrimidine precursors. Actual yields may vary depending on the specific substrate and reaction conditions.

Starting MaterialIntermediateFinal ProductOverall Yield (%)
4,6-Dichloro-5-nitropyrimidine4,6-Diamino-5-nitropyrimidineAdenine~70%
4,5-Diamino-6-chloropyrimidineNot Applicable6-Mercaptopurine60-75%

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of 6-substituted purine analogs from 4-chloro-5-nitropyrimidine.

G A 4-Chloro-5-nitropyrimidine B Step 1: Nucleophilic Substitution (e.g., R-NH2) A->B C 4-Alkylamino-5-nitropyrimidine B->C D Step 2: Reduction of Nitro Group (e.g., H2/Pd-C) C->D E 4-Alkylamino-5-aminopyrimidine D->E F Step 3: Cyclization (e.g., Triethyl orthoformate) E->F G 6-Substituted Purine Analog F->G

Synthetic workflow for purine analogs.
Signaling Pathway: Mechanism of Action of 6-Mercaptopurine

Purine analogs like 6-mercaptopurine often exert their therapeutic effects by interfering with the de novo purine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells such as cancer cells. The following diagram illustrates the inhibitory action of 6-mercaptopurine on this pathway.[1][2]

G cluster_0 De Novo Purine Biosynthesis cluster_1 6-Mercaptopurine Metabolism and Inhibition PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase (ATase) IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA_RNA DNA and RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA MP 6-Mercaptopurine (6-MP) TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT TIMP->AMP Inhibition TIMP->GMP Inhibition MeTIMP Methylthio-IMP (MeTIMP) TIMP->MeTIMP TPMT TGTP Thioguanosine Triphosphate (TGTP) TIMP->TGTP Multiple Steps MeTIMP->PRA Inhibition TGTP->DNA_RNA Incorporation and DNA Damage

Inhibition of purine biosynthesis by 6-MP.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.

References

Application Notes & Protocols: The Strategic Utility of 4-Chloro-5-nitropyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core as a Privileged Scaffold

In the landscape of medicinal chemistry, pyrimidine-based heterocycles represent a cornerstone of drug design. Their structural resemblance to the nucleobases of DNA and RNA renders them "privileged structures," capable of interacting with a vast array of biological targets. Among the vast family of pyrimidine derivatives, 4-chloro-5-nitropyrimidine stands out as a particularly versatile and powerful building block. Its strategic importance stems from a highly activated chemical architecture, where the electron-withdrawing nitro group at the C5 position significantly enhances the reactivity of the C4 position towards nucleophilic attack. This predictable and robust reactivity profile allows for the efficient and modular construction of complex molecular scaffolds, particularly in the development of targeted therapies like kinase inhibitors.

This guide provides an in-depth exploration of 4-chloro-5-nitropyrimidine, detailing its fundamental reactivity, core applications, and field-proven protocols for its use in the synthesis of advanced intermediates for drug discovery.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of 4-chloro-5-nitropyrimidine is fundamental to its effective application.

Table 1: Physicochemical Properties of 4-Chloro-5-nitropyrimidine

PropertyValueSource
Molecular Formula C₄H₂ClN₃O₂PubChem[1]
Molecular Weight 159.53 g/mol PubChem[1]
Appearance Yellow to light brown solid-
Melting Point ~52-54 °CRSC Publishing[2]
Solubility Soluble in many organic solvents (DCM, THF, Chloroform, Methanol)ChemicalBook[3]

The key to its utility lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the potent electron-withdrawing effect of the nitro group (-NO₂). This electronic pull polarizes the C4-Cl bond, making the C4 carbon atom highly electrophilic and the chloride ion an excellent leaving group. This setup facilitates facile substitution by a wide range of nucleophiles, including amines, alcohols, and thiols, typically under mild conditions.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrimidine 4-Chloro-5-nitropyrimidine meisenheimer Meisenheimer Complex (Zwitterionic Intermediate) pyrimidine->meisenheimer Nucleophilic Attack at C4 nucleophile Nucleophile (Nu-H) nucleophile->meisenheimer product Substituted Product meisenheimer->product Expulsion of Leaving Group (Cl⁻) hcl HCl meisenheimer->hcl

Caption: General mechanism for SNAr reactions of 4-chloro-5-nitropyrimidine.

Core Application: A Gateway to Kinase Inhibitors

A predominant application of 4-chloro-5-nitropyrimidine is in the synthesis of kinase inhibitors. Kinases are crucial signaling proteins, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The pyrimidine scaffold is adept at mimicking the purine core of ATP, enabling competitive inhibition at the enzyme's active site.

The general workflow involves an initial SNAr reaction to install a key pharmacophore at the C4 position, followed by the reduction of the nitro group at C5 to an amine. This newly formed amino group serves as a handle for further diversification or for ring-closure reactions to form bicyclic systems like purines.

For instance, derivatives of this scaffold have been instrumental in developing potent inhibitors for:

  • Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR): Used in creating dual kinase inhibitors for non-small cell lung cancer (NSCLC)[4].

  • Aurora Kinases: Employed in the design of inhibitors that reduce levels of MYC oncoproteins, which are implicated in a wide range of cancers[5].

  • Spleen Tyrosine Kinase (Syk): Utilized to synthesize pyrimidine-5-carboxamide derivatives as potential anti-allergic agents[6].

  • Mitogen- and Stress-Activated Protein Kinase 1 (MSK1): The related 2,5-dichloropyrimidine scaffold has been used to create covalent inhibitors that target a cysteine residue[7].

Kinase_Inhibitor_Workflow start 4-Chloro-5-nitropyrimidine step1 SₙAr Reaction (+ R¹-NH₂) start->step1 intermediate1 4-Amino-5-nitropyrimidine Intermediate step1->intermediate1 step2 Nitro Group Reduction (e.g., Fe/AcOH, SnCl₂) intermediate1->step2 intermediate2 4,5-Diaminopyrimidine Intermediate step2->intermediate2 step3 Further Functionalization or Ring Closure intermediate2->step3 end Bioactive Kinase Inhibitor Scaffold step3->end

Caption: Synthetic workflow for developing kinase inhibitors.

Detailed Experimental Protocols

The following protocols are generalized from established literature and provide a robust starting point for laboratory synthesis.

Protocol 1: General SNAr with a Primary/Secondary Amine

Objective: To synthesize a 4-amino-5-nitropyrimidine derivative via nucleophilic substitution. This reaction is a cornerstone for building more complex structures.

Rationale: The reaction leverages the high electrophilicity of the C4 position. A mild base like triethylamine (TEA) or DBU is used to scavenge the HCl generated during the reaction, driving it to completion. The choice of solvent and temperature depends on the nucleophilicity of the amine.

Materials:

  • 4-Chloro-5-nitropyrimidine (1.0 eq)

  • Amine of interest (1.1 - 1.5 eq)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1-Pentanol, Dichloromethane (DCM))

  • Reaction vessel, magnetic stirrer, condenser (if heating)

Procedure:

  • To a stirred solution of 4-chloro-5-nitropyrimidine (1.0 eq) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration), add the amine (1.1-1.5 eq).

  • Add the base (e.g., TEA or DBU, 1.5 eq) dropwise to the mixture.

  • Stir the reaction at a temperature ranging from 0 °C to the reflux temperature of the solvent. Reaction progress should be monitored by TLC or LC-MS. Reactions with simple alkylamines are often complete within a few hours at room temperature[2][5].

  • Work-up: Upon completion, cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration.

  • Alternatively, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Wash the organic phase with water and then with a saturated aqueous solution of NaCl (brine).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired 4-amino-5-nitropyrimidine derivative.

Protocol 2: Reduction of the Nitro Group to an Amine

Objective: To convert the 5-nitro group of a substituted pyrimidine to a 5-amino group, creating a key intermediate for further elaboration.

Rationale: The 5-amino group is a critical functional handle. It can act as a nucleophile for subsequent reactions or participate in cyclization reactions to form fused heterocyclic systems like purines. Iron powder in acetic acid is a classic, cost-effective, and reliable method for this transformation.

Materials:

  • 4-Substituted-5-nitropyrimidine (1.0 eq)

  • Iron powder (Fe, ~5.0 eq)

  • Glacial Acetic Acid (AcOH) or Ethanol/Water mixture

  • Reaction vessel, magnetic stirrer, condenser

Procedure:

  • Suspend the 4-substituted-5-nitropyrimidine derivative (1.0 eq) in a mixture of a suitable solvent like acetic acid or ethanol/water.

  • Heat the mixture to a gentle reflux (e.g., 80-100 °C).

  • Add iron powder (approx. 5.0 eq) portion-wise to the refluxing solution. The addition should be controlled to manage the exothermic reaction.

  • Maintain the reaction at reflux and monitor its progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up: Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with the reaction solvent or ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base. Caution: This will generate CO₂ gas.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting 4-substituted-5-aminopyrimidine can be used directly or purified further by column chromatography if necessary.

Safety and Handling

4-Chloro-5-nitropyrimidine and its derivatives must be handled with appropriate care in a laboratory setting.

  • Hazards: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation[8].

  • Handling Precautions:

    • Always work in a well-ventilated area or a chemical fume hood[3][9].

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[9].

    • Avoid breathing dust, fumes, or vapors[3].

    • Wash hands thoroughly after handling[8].

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up[3][9].

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations[8].

References

  • Request PDF. (2025). Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • RSC Publishing. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Royal Society of Chemistry. Available from: [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available from: [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitropyridine. Available from: [Link]

  • ACS Publications. (2025). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2-Chloro-4-methyl-5-nitropyridine. Available from: [Link]

  • PubChem. (n.d.). 4-Chloro-5-nitropyrimidine. Available from: [Link]

  • PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Available from: [Link]

  • PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry. Available from: [Link]

  • PMC. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubMed. (n.d.). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions of 4-chloro-5-nitropyrimidine. As a highly activated heterocyclic electrophile, this compound serves as a versatile building block in medicinal chemistry and materials science for the synthesis of a diverse array of substituted pyrimidines. This document outlines the underlying chemical principles, provides detailed experimental protocols for reactions with various nucleophiles, and presents data to guide synthetic strategies.

Introduction: The Reactivity of 4-Chloro-5-nitropyrimidine

The pyrimidine core is a privileged scaffold in numerous FDA-approved drugs and biologically active compounds.[1][2][3] The strategic functionalization of this ring system is therefore of paramount importance. 4-Chloro-5-nitropyrimidine is particularly primed for nucleophilic aromatic substitution due to the potent electron-withdrawing effects of both the pyrimidine ring nitrogens and the nitro group at the 5-position.

These activating groups synergistically decrease the electron density of the pyrimidine ring, making it highly susceptible to attack by nucleophiles. The negative charge of the intermediate, known as a Meisenheimer complex, is effectively stabilized through resonance, with the charge being delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group. The reaction generally proceeds via a two-stage addition-elimination mechanism.[4]

The positioning of the nitro group ortho to the chlorine atom at the 4-position provides strong activation for substitution at this site. In pyrimidine systems, nucleophilic attack is generally favored at the 4- and 6-positions.[5] The presence of the nitro group at C5 further enhances the electrophilicity of the C4 position, making it the primary site of reaction.

General Mechanism of SNAr on 4-Chloro-5-nitropyrimidine

The accepted mechanism for the SNAr reaction of 4-chloro-5-nitropyrimidine involves the initial attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The aromaticity of the pyrimidine ring is temporarily disrupted in this step. In the subsequent, typically rapid, step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Caption: Generalized SNAr mechanism on 4-chloro-5-nitropyrimidine.

Reactions with Nitrogen Nucleophiles

The reaction of 4-chloro-5-nitropyrimidine with a variety of nitrogen-based nucleophiles, including primary and secondary aliphatic and aromatic amines, proceeds readily to furnish the corresponding 4-amino-5-nitropyrimidine derivatives. These products are valuable intermediates in the synthesis of purines and other fused heterocyclic systems of medicinal interest.[5][6]

Representative Reaction Conditions

The table below summarizes typical reaction conditions for the amination of related chloro-nitropyrimidines, which can be adapted for 4-chloro-5-nitropyrimidine.

NucleophileSolventBaseTemperature (°C)Time (h)Representative Yield (%)Reference
BenzylamineCH2Cl2Triethylamine (TEA)Room Temp.1-3>90[5]
IsopropylamineCH2Cl2Triethylamine (TEA)Room Temp.1-392[7]
IsobutylamineCH2Cl2Triethylamine (TEA)Room Temp.1-383[7]
AnilineDMFK2CO31005-7~85[8]
HydrazineEthanol-0 - 251-2>90[9]

Note: Yields are based on reactions with closely related 4-chloro-nitropyrimidine derivatives and should be considered indicative.

Experimental Protocols

Protocol 1: Reaction with Aliphatic Amines

This protocol is a general procedure for the reaction of 4-chloro-5-nitropyrimidine with primary or secondary aliphatic amines.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-5-nitropyrimidine (1.0 equiv.) in a suitable solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: To the stirred solution, add the aliphatic amine (1.1-1.5 equiv.) followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue is then taken up in a larger volume of an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-(alkylamino)-5-nitropyrimidine.

Protocol 2: Reaction with Hydrazine

The reaction with hydrazine is often performed to introduce a versatile hydrazinyl group, which can be used for further heterocycle synthesis.

  • Reagent Setup: In a round-bottom flask, dissolve 4-chloro-5-nitropyrimidine (1.0 equiv.) in ethanol or methanol at 0 °C.

  • Addition of Hydrazine: Add hydrazine hydrate (2.0-3.0 equiv.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature, monitoring the progress by TLC. The reaction is typically rapid.

  • Product Isolation: The product, 4-hydrazino-5-nitropyrimidine, often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

workflow_amination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-chloro-5-nitropyrimidine in solvent (e.g., CH2Cl2) add_amine Add amine nucleophile (1.1-1.5 equiv.) dissolve->add_amine add_base Add base (e.g., TEA) (1.5-2.0 equiv.) add_amine->add_base stir Stir at room temperature add_base->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete extract Aqueous work-up (EtOAc, H2O, brine) concentrate->extract dry Dry organic layer (Na2SO4) extract->dry purify Purify by column chromatography dry->purify product 4-Amino-5-nitropyrimidine purify->product

Caption: Experimental workflow for amination of 4-chloro-5-nitropyrimidine.

Reactions with Oxygen Nucleophiles

4-Chloro-5-nitropyrimidine readily reacts with alkoxides and phenoxides to yield the corresponding 4-alkoxy- and 4-aryloxy-5-nitropyrimidines. These reactions are typically carried out under basic conditions to generate the nucleophilic alkoxide or phenoxide in situ.

Representative Reaction Conditions
NucleophileSolventBaseTemperature (°C)Time (h)Representative Yield (%)Reference
Sodium MethoxideMethanolNaOMeReflux2-4High[10]
Sodium EthoxideEthanolNaOEtReflux2-489 (for a related substrate)[11]
PhenolDMFK2CO380-1004-6GoodGeneral Knowledge
Benzyl alcoholTHFDBU01Moderate[5]
Experimental Protocol

Protocol 3: Reaction with Alkoxides

  • Alkoxide Generation: Prepare the sodium or potassium alkoxide by adding the corresponding alcohol to a suspension of sodium hydride (NaH) in an anhydrous solvent like THF at 0 °C, or by dissolving the alkali metal in the corresponding alcohol.

  • Reagent Setup: In a separate flask, dissolve 4-chloro-5-nitropyrimidine (1.0 equiv.) in the corresponding alcohol or an anhydrous solvent like THF.

  • Reaction: Add the solution of 4-chloro-5-nitropyrimidine to the freshly prepared alkoxide solution (1.1-1.2 equiv.) at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by adding water. If a co-solvent like THF was used, remove it under reduced pressure. Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Reactions with Sulfur Nucleophiles

Thiols are excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur. They react with 4-chloro-5-nitropyrimidine under basic conditions to produce 4-(thio)-5-nitropyrimidines. The corresponding thiolates are even more potent nucleophiles.

Causality Behind Experimental Choices
  • Nucleophilicity: Thiols are generally more nucleophilic than their corresponding alcohols. Thiolates (RS⁻) are significantly more nucleophilic than thiol (RSH) and are readily formed with a mild base.

  • Basicity: A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often preferred to deprotonate the thiol without competing in the substitution reaction.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used to dissolve the reactants and facilitate the SNAr reaction.

Experimental Protocol

Protocol 4: Reaction with Thiols

  • Reagent Setup: Dissolve 4-chloro-5-nitropyrimidine (1.0 equiv.) in DMF or acetonitrile.

  • Addition of Reagents: Add the thiol (1.1 equiv.) to the solution, followed by a base such as potassium carbonate (K₂CO₃) (1.5-2.0 equiv.).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.

Conclusion

4-Chloro-5-nitropyrimidine is a highly reactive and versatile substrate for nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the nitro group and the pyrimidine ring nitrogens facilitates the substitution of the C4-chloro atom with a wide range of nitrogen, oxygen, and sulfur nucleophiles under generally mild conditions. The protocols and data presented in this guide provide a solid foundation for researchers to develop synthetic routes towards novel substituted pyrimidines for applications in drug discovery and materials science.

References

  • Córdoba Gómez, L., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Advances, 13(43), 30499-30508. [Link]

  • Córdoba Gómez, L., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. ChemRxiv. [Link]

  • Balaji, T., et al. (2013). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 4-Amino-2-chloro-5-nitropyrimidine. Retrieved from [Link]

  • Williams, C. S. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc. [Link]

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • van der Plas, H. C., & Taylor, E. C. (1968). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, 1331-1333. [Link]

  • Singh, R., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4][12]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 144, 108043. [Link]

  • Chavant, P. G., et al. (2015). Synthesis of 5-(het)aryl- and 4,5-di(het)ary1-2-(thio)morpholinopyrimidines from 2-chloropyrimidine via S-N(H) and cross-coupling reactions. ResearchGate. [Link]

  • Wang, Y., et al. (2006). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][5][12]benzodiazepines. Organic Letters, 8(5), 871-873. [Link]

  • Li, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • da Silva, A. D., et al. (2015). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. [Link]

  • Sharma, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

Sources

Application Notes and Protocols for the Reaction of 4-Chloro-5-nitropyrimidine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-chloro-5-nitropyrimidine with primary amines is a cornerstone of nucleophilic aromatic substitution (SNAr) in heterocyclic chemistry. The potent electron-withdrawing nitro group at the 5-position, coupled with the inherent electron deficiency of the pyrimidine ring, renders the C4-position highly susceptible to nucleophilic attack. This reaction provides a versatile and efficient pathway to synthesize a diverse library of 4-amino-5-nitropyrimidine derivatives. These products are valuable intermediates in medicinal chemistry, serving as precursors for more complex molecules, including purine analogs, which are integral to the development of novel therapeutic agents. This document provides a detailed experimental protocol for this transformation, a summary of representative reaction data, and a visual workflow to guide researchers in their synthetic endeavors.

Data Presentation

The following table summarizes the reaction of various primary amines with a close structural analog, 6-alkoxy-4-chloro-5-nitropyrimidine, which demonstrates the expected reactivity and yields for the substitution at the 4-position. The data is adapted from studies on related compounds and serves as a strong predictive model for the reactivity of 4-chloro-5-nitropyrimidine.

Primary AmineProductSolventBaseTemperature (°C)Time (h)Yield (%)
BenzylamineN-Benzyl-5-nitro-pyrimidin-4-amine derivativeDichloromethane (DCM)Triethylamine (TEA)Room Temperature2482
4-MethoxybenzylamineN-(4-Methoxybenzyl)-5-nitro-pyrimidin-4-amine derivativeDichloromethane (DCM)Triethylamine (TEA)Room Temperature2492
4-ChlorobenzylamineN-(4-Chlorobenzyl)-5-nitro-pyrimidin-4-amine derivativeDichloromethane (DCM)Triethylamine (TEA)Room Temperature2475
4-(Trifluoromethyl)benzylamineN-(4-(Trifluoromethyl)benzyl)-5-nitro-pyrimidin-4-amine derivativeDichloromethane (DCM)Triethylamine (TEA)Room Temperature2465
CyclohexylmethanamineN-(Cyclohexylmethyl)-5-nitro-pyrimidin-4-amine derivativeDichloromethane (DCM)Triethylamine (TEA)Room Temperature2488
IsobutylamineN-Isobutyl-5-nitro-pyrimidin-4-amine derivativeDichloromethane (DCM)Triethylamine (TEA)Room Temperature2483

Note: Yields are based on the reaction with 6-alkoxy-4-chloro-5-nitropyrimidines as reported in the literature and are expected to be similar for 4-chloro-5-nitropyrimidine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the reaction of 4-chloro-5-nitropyrimidine with a primary amine.

Materials:

  • 4-Chloro-5-nitropyrimidine

  • Primary amine (e.g., benzylamine)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Triethylamine (TEA) or another suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle (if required)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-nitropyrimidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of Base: To the stirred solution, add triethylamine (TEA) (1.1 to 1.5 equivalents).

  • Addition of Amine: In a separate flask, dissolve the primary amine (1.0 to 1.2 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes. For highly reactive amines, cooling the reaction mixture in an ice bath during addition is recommended to control the exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature.[1][2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-chloro-5-nitropyrimidine) is consumed. A typical reaction time is 2-24 hours, depending on the nucleophilicity of the amine.[1][2] Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction with less reactive amines.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a larger volume of ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove the triethylamine hydrochloride salt and any other aqueous-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The fractions containing the pure product, as identified by TLC, are combined and concentrated under reduced pressure to yield the final 4-amino-5-nitropyrimidine derivative.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve 4-Chloro-5-nitropyrimidine and TEA in anhydrous DCM add_amine Add Primary Amine solution dropwise prep_reagents->add_amine 1.0-1.2 eq. stir Stir at Room Temperature (2-24 hours) add_amine->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete extract Aqueous Work-up (EtOAc, Water, Brine) concentrate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify product Pure 4-Amino-5-nitropyrimidine purify->product

Caption: Experimental workflow for the synthesis of 4-amino-5-nitropyrimidines.

References

Laboratory procedure for 4-Chloro-5-nitropyrimidine reaction with sodium azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 4-Azido-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory procedure for the synthesis of 4-azido-5-nitropyrimidine via the reaction of 4-chloro-5-nitropyrimidine with sodium azide. The protocol includes essential safety precautions, a step-by-step experimental methodology, and quantitative data presented for clarity.

Introduction

The reaction of 4-chloro-5-nitropyrimidine with sodium azide is a nucleophilic aromatic substitution that yields 4-azido-5-nitropyrimidine. The electron-withdrawing nitro group at the 5-position activates the chlorine atom at the 4-position, facilitating its displacement by the azide nucleophile. Azido-pyrimidines are valuable intermediates in medicinal chemistry and drug development, often used in "click chemistry" reactions or for the synthesis of various nitrogen-containing heterocyclic compounds.[1]

Safety Precautions

WARNING: Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[2][3] It can also form highly explosive heavy metal azides.[3][4] This procedure must be performed in a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double-layered nitrile gloves at all times.[3]

  • Handling Sodium Azide:

    • Use non-metal spatulas (e.g., plastic or ceramic) to handle solid sodium azide to avoid the formation of shock-sensitive metal azides.[5]

    • Avoid contact with acids, as this liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[2][6]

    • Keep away from heavy metals (e.g., lead, copper) and their salts. Do not dispose of sodium azide solutions down the drain, as explosive azides can accumulate in lead or copper plumbing.[3][7]

  • Waste Disposal and Decontamination:

    • All solid waste contaminated with sodium azide (e.g., weigh boats, pipette tips) must be collected as hazardous waste.[3]

    • Aqueous azide solutions must be quenched before disposal. A common method involves treating the solution with an excess of sodium nitrite, followed by the slow addition of dilute sulfuric acid to destroy the azide. This process generates toxic nitrogen oxides and must be performed in a fume hood.[7]

    • Clean work surfaces with 70% ethanol after use.[3]

Reaction Scheme

The overall reaction is as follows:

4-Chloro-5-nitropyrimidine + NaN₃ → 4-Azido-5-nitropyrimidine + NaCl

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of azido-substituted heterocycles.[8]

4.1 Materials and Equipment

  • 4-Chloro-5-nitropyrimidine

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP), anhydrous

  • Deionized water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Blasting shield[5]

  • Buchner funnel and filter paper

  • Standard laboratory glassware

4.2 Procedure

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar. Place a blasting shield around the reaction flask as a precaution.[5]

  • Reagent Addition: To the flask, add 4-chloro-5-nitropyrimidine (1.0 eq).

  • Dissolution: Add anhydrous N-Methylpyrrolidone (NMP) to the flask (approximately 10 mL per gram of the starting material). Stir the mixture until the solid is fully dissolved.

  • Addition of Sodium Azide: Carefully add sodium azide (1.5 eq) to the solution in portions.

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours.[8][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a large volume of ice water (approximately 10 times the volume of the reaction mixture).[8]

    • A precipitate of the product, 4-azido-5-nitropyrimidine, should form.

    • Stir the slurry in the ice bath for 15-30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid thoroughly with cold deionized water to remove residual NMP and inorganic salts.

  • Drying: Dry the product under vacuum to obtain the final 4-azido-5-nitropyrimidine.

Data Presentation

The following table summarizes the quantitative data for the reaction.

ParameterValueNotes
Reagents
4-Chloro-5-nitropyrimidine1.0 eqLimiting reagent.
Sodium Azide (NaN₃)1.5 eqA slight excess is used to ensure complete reaction.[8]
SolventN-Methylpyrrolidone (NMP)A polar aprotic solvent is suitable for this type of reaction.[8]
Reaction Conditions
TemperatureRoom Temperature (~20-25 °C)Mild conditions are generally sufficient.[8]
Reaction Time3 - 6 hoursMonitor by TLC for completion.[8][9]
Expected Outcome
Yield~90%Based on analogous reactions.[8]
Product AppearanceCrystalline solidExpected to be a solid at room temperature.[8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-azido-5-nitropyrimidine.

G Workflow for Synthesis of 4-Azido-5-nitropyrimidine cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Add 4-Chloro-5-nitropyrimidine (1.0 eq) to flask B 2. Add anhydrous NMP and dissolve A->B C 3. Add Sodium Azide (1.5 eq) B->C D 4. Stir at Room Temperature for 3-6 hours C->D Start Reaction E 5. Monitor by TLC D->E F 6. Pour mixture into ice water E->F Reaction Complete G 7. Collect precipitate by vacuum filtration F->G H 8. Wash solid with cold water G->H I 9. Dry product under vacuum H->I J 4-Azido-5-nitropyrimidine I->J Final Product

Caption: Experimental workflow for the synthesis of 4-azido-5-nitropyrimidine.

References

The Strategic Utility of 4-Chloro-5-nitropyrimidine in the Synthesis of Diverse Heterocyclic Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of diverse molecular libraries is paramount for the identification of novel therapeutic agents. Pyrimidine scaffolds, in particular, are privileged structures found in a vast array of biologically active compounds. This technical guide provides an in-depth exploration of 4-chloro-5-nitropyrimidine as a versatile and highly reactive building block for the synthesis of diverse heterocyclic compound libraries. We will delve into the fundamental reactivity of this synthon, provide detailed, field-proven protocols for its functionalization, and illustrate its strategic application in the generation of compound collections centered around the pyrimidine core, with a significant focus on the synthesis of purine precursors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Introduction: The Power of the Activated Pyrimidine Core

The pyrimidine ring is a cornerstone of numerous pharmaceuticals and biologically significant molecules, including nucleic acids.[1] The strategic functionalization of the pyrimidine core allows for the generation of vast chemical diversity, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. 4-Chloro-5-nitropyrimidine stands out as a particularly valuable starting material due to the synergistic activation conferred by its substituents.

The chlorine atom at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing nitro group at the C5 position further activates the pyrimidine ring towards nucleophilic attack, specifically at the C4 and C6 positions. This heightened electrophilicity allows for facile reactions with a broad range of nucleophiles under relatively mild conditions.

The synthetic utility of 4-chloro-5-nitropyrimidine extends beyond simple substitution. The nitro group itself is a versatile functional handle that can be readily reduced to an amino group. This transformation opens up a plethora of possibilities for further diversification, including the construction of fused heterocyclic systems, such as the medicinally important purine scaffold.[2][3] This guide will provide a comprehensive overview of these key transformations, complete with detailed experimental protocols.

Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of 4-chloro-5-nitropyrimidine's utility is its propensity to undergo nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism, wherein the nucleophile attacks the electron-deficient C4 position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the substituted product.

General workflow for the SNAr reaction.

Reaction with Amine Nucleophiles

The reaction of 4-chloro-5-nitropyrimidine with primary and secondary amines is a robust and widely used method for introducing nitrogen-based diversity. These reactions typically proceed with high efficiency in the presence of a non-nucleophilic base to scavenge the HCl generated.

Protocol 1: General Procedure for SNAr with Aliphatic Amines

This protocol is suitable for the reaction of 4-chloro-5-nitropyrimidine with a variety of aliphatic amines.

Materials:

  • 4-Chloro-5-nitropyrimidine (1.0 equiv)

  • Aliphatic amine (e.g., piperidine, morpholine, benzylamine) (1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-chloro-5-nitropyrimidine (1.0 equiv).

  • Dissolve the starting material in the chosen anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M).

  • Add the aliphatic amine (1.1 equiv) to the solution, followed by the addition of the base (1.5 equiv).

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the conversion if necessary.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(alkylamino)-5-nitropyrimidine.

Nucleophile (Amine)SolventBaseTemp. (°C)Time (h)Yield (%)
BenzylamineDCMEt₃NRT4~95
MorpholineTHFDIPEART3~92
PiperidineMeCNEt₃N402~98

Note: Yields are representative and can vary based on the specific amine, reaction scale, and purification method.

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions with 4-chloro-5-nitropyrimidine, leading to the formation of 4-(arylthio)- or 4-(alkylthio)-5-nitropyrimidines. The thiolate is typically generated in situ by treating the corresponding thiol with a suitable base.

Protocol 2: General Procedure for SNAr with Thiols

This protocol describes a general procedure for the synthesis of 4-(thioether)-5-nitropyrimidines.

Materials:

  • 4-Chloro-5-nitropyrimidine (1.0 equiv)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 equiv) in the chosen anhydrous solvent.

  • Add the base (1.2 equiv) portion-wise at 0 °C and stir for 15-30 minutes to form the thiolate.

  • Add a solution of 4-chloro-5-nitropyrimidine (1.0 equiv) in the same solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Nucleophile (Thiol)SolventBaseTemp. (°C)Time (h)Yield (%)
ThiophenolDMFK₂CO₃RT2~90
Benzyl mercaptanMeCNNaH0 to RT1.5~93

Note: The use of strong bases like NaH requires an inert atmosphere (e.g., Nitrogen or Argon).

Reaction with Alcohol Nucleophiles

Alkoxides, generated from alcohols, can also displace the chloride in 4-chloro-5-nitropyrimidine to form 4-alkoxy-5-nitropyrimidines. These reactions often require a strong base to deprotonate the alcohol.

Protocol 3: General Procedure for SNAr with Alcohols

This protocol is suitable for the synthesis of 4-alkoxy-5-nitropyrimidines.

Materials:

  • 4-Chloro-5-nitropyrimidine (1.0 equiv)

  • Alcohol (e.g., ethanol, benzyl alcohol) (as solvent or 1.5 equiv)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent

Procedure:

  • To a solution of the alcohol (1.5 equiv) in anhydrous THF, add NaH (1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C to allow for the formation of the sodium alkoxide.

  • Add a solution of 4-chloro-5-nitropyrimidine (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent and wash the combined organic layers with brine.

  • Dry the organic layer, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.

Nucleophile (Alcohol)SolventBaseTemp. (°C)Time (h)Yield (%)
EthanolEthanolNaOEt (in situ)Reflux4~85
Benzyl alcoholTHFNaH0 to RT3~88

Note: When using the alcohol as the solvent, the corresponding sodium alkoxide can be generated by adding metallic sodium.

Key Transformation: Reduction of the Nitro Group

A pivotal step in diversifying the 4-substituted-5-nitropyrimidine core is the reduction of the nitro group to a primary amine. This transformation yields 4-substituted-5-aminopyrimidines, which are versatile intermediates for a wide range of subsequent reactions, most notably the construction of fused ring systems.

Reduction of the nitro group to an amine.

Several methods can be employed for this reduction, with the choice of reagent depending on the nature of the substituent at the C4 position and the desired chemoselectivity.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst.

Protocol 4: Catalytic Hydrogenation of 4-Substituted-5-nitropyrimidines

Materials:

  • 4-Substituted-5-nitropyrimidine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Hydrogen source (Hydrogen gas balloon or H-Cube®)

  • Solvent (e.g., Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc))

Procedure:

  • Dissolve the 4-substituted-5-nitropyrimidine in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the 4-substituted-5-aminopyrimidine, which is often pure enough for the next step.

Reduction with Tin(II) Chloride

For substrates that may be sensitive to catalytic hydrogenation (e.g., containing reducible functional groups), reduction with tin(II) chloride (SnCl₂) provides a reliable alternative.

Protocol 5: Reduction of 4-Substituted-5-nitropyrimidines with SnCl₂

Materials:

  • 4-Substituted-5-nitropyrimidine (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)

  • Solvent (e.g., Ethanol (EtOH) or Ethyl Acetate (EtOAc))

Procedure:

  • Dissolve the 4-substituted-5-nitropyrimidine in the chosen solvent.

  • Add SnCl₂·2H₂O (4-5 equiv) and heat the mixture to reflux for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Reduction MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
Catalytic Hydrogenation10% Pd/C, H₂EtOHRT4>95
Tin(II) ChlorideSnCl₂·2H₂OEtOAcReflux2~85-95

Library Generation: From Aminopyrimidines to Fused Heterocycles

The resulting 4-substituted-5-aminopyrimidines are ideal precursors for generating diverse heterocyclic libraries. The vicinal amino groups are perfectly positioned for cyclization reactions to form a variety of fused ring systems.

Synthesis of Purines

One of the most powerful applications of this chemistry is the synthesis of substituted purines. The Traube purine synthesis is a classic and effective method for constructing the purine core from a 4,5-diaminopyrimidine.[3]

General scheme for purine synthesis.

Protocol 6: Traube Purine Synthesis from 4-Amino-5-aminopyrimidines

Materials:

  • 4-Amino-5-aminopyrimidine derivative (1.0 equiv)

  • Formic acid or Triethyl orthoformate

  • (Optional) Oxidizing agent for certain cyclizations

Procedure:

  • A solution of the 4,5-diaminopyrimidine (1.0 equiv) in formic acid is heated at reflux for 2-6 hours.

  • Alternatively, the diaminopyrimidine can be heated with triethyl orthoformate, sometimes with the addition of an acid catalyst.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and the excess reagent is removed under reduced pressure.

  • The residue is then triturated with a suitable solvent (e.g., ether or water) to induce precipitation of the purine product.

  • The solid is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Further Diversification of 5-Aminopyrimidines

Beyond purine synthesis, the 5-amino group can be further functionalized to introduce additional diversity. For instance, it can undergo acylation, sulfonylation, or participate in condensation reactions with various electrophiles to generate a wide array of pyrimidine-based scaffolds.[4] These subsequent modifications allow for the fine-tuning of the physicochemical and biological properties of the synthesized compounds.[5]

Conclusion

4-Chloro-5-nitropyrimidine is a powerful and versatile building block for the construction of diverse heterocyclic compound libraries. Its high reactivity in nucleophilic aromatic substitution reactions, coupled with the synthetic versatility of the nitro group, provides a robust platform for generating a wide range of substituted pyrimidines. The subsequent transformation of these intermediates, particularly into 4,5-diaminopyrimidines, opens the door to the synthesis of medicinally relevant fused heterocycles such as purines. The protocols outlined in this guide offer reliable and field-tested methods for leveraging the full synthetic potential of this valuable synthon, empowering researchers to efficiently explore vast chemical space in their quest for novel bioactive molecules.

References

  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate. Available at: [Link]

  • Traube, W. (1900). Ueber eine neue Synthese des Guanins und anderer Purinkörper. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. Available at: [Link]

  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed. Available at: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. Available at: [Link]

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. Available at: [Link]

  • The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. PubMed. Available at: [Link]

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. National Institutes of Health. Available at: [Link]

  • The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Application of 4-Chloro-5-nitropyrimidine in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 4-Chloro-5-nitropyrimidine in Bioactive Molecule Synthesis

Introduction

4-Chloro-5-nitropyrimidine is a highly versatile heterocyclic building block pivotal in the field of medicinal chemistry and drug discovery. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a potent electron-withdrawing nitro group at the 5-position. This specific arrangement activates the chlorine atom, rendering it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of functional groups, making 4-chloro-5-nitropyrimidine and its close precursor, 2,4-dichloro-5-nitropyrimidine, foundational scaffolds for synthesizing diverse libraries of bioactive molecules. Key applications include the development of kinase inhibitors for oncology, purine analogs with various therapeutic activities, and other complex heterocyclic systems.

Key Applications and Synthetic Strategies

The primary utility of 4-chloro-5-nitropyrimidine lies in its capacity to undergo sequential, regioselective SNAr reactions. The nitro group not only activates the C4 position but also serves as a synthetic handle for further transformations, most commonly reduction to an amino group, which can then be used for cyclization reactions to form fused ring systems.

Synthesis of Kinase Inhibitors

A prominent application of this scaffold is in the synthesis of kinase inhibitors, which are crucial in cancer therapy. Many potent inhibitors, such as those targeting Aurora kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), are built upon a 2,4-disubstituted pyrimidine core. The synthesis typically begins with 2,4-dichloro-5-nitropyrimidine, where the C4 chlorine is more reactive and can be selectively displaced first. The subsequent displacement of the C2 chlorine and reduction of the nitro group allows for the creation of highly decorated and specific inhibitors.

Kinase_Inhibitor_Synthesis start 2,4-Dichloro- 5-nitropyrimidine step1 4-Substituted-2-chloro- 5-nitropyrimidine start->step1  R1-NH2 (Nucleophile 1)  Base, Solvent, rt or heat  (Selective C4 Substitution)   step2 2,4-Disubstituted- 5-nitropyrimidine step1->step2  R2-NH2 (Nucleophile 2)  Base, Solvent, heat  (C2 Substitution)   step3 5-Amino-2,4-disubstituted- pyrimidine step2->step3  Reduction  (e.g., H2, Pd/C or Fe/AcOH)   end_product Bioactive Kinase Inhibitor step3->end_product  Further Modification  or Cyclization  

Caption: General synthetic workflow for kinase inhibitors from 2,4-dichloro-5-nitropyrimidine.

Synthesis of Purine Analogs and Fused Pyrimidines

The 5-amino pyrimidine intermediate, generated via the reduction of the corresponding 5-nitro compound, is a critical precursor for constructing fused heterocyclic systems like purines and pyrimido[4,5-b]indoles. The vicinal amino and amine substituent groups can be cyclized with various one-carbon electrophiles (e.g., orthoesters, formic acid) to form the imidazole ring of the purine core. This strategy is fundamental in creating libraries of purine analogs for screening against a wide range of biological targets.

Purine_Synthesis_Pathway cluster_pyrimidine Pyrimidine Modification cluster_cyclization Purine Ring Formation start 4,6-Dichloro- 5-nitropyrimidine step1 4-Amino-6-chloro- 5-nitropyrimidine start->step1  R-NH2 / Base  (Selective Substitution) step2 4-Amino-6-chloro- 5-aminopyrimidine step1->step2  Nitro Group Reduction  (e.g., Fe/HCl) end_product Substituted Purine Analog step2->end_product  Cyclization  (e.g., HC(OEt)3, acid)

Caption: Synthetic pathway from a dichloronitropyrimidine to a substituted purine analog.

Quantitative Data

The following tables summarize representative data from the synthesis and biological evaluation of molecules derived from chloronitropyrimidine scaffolds.

Table 1: Bioactivity of Pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
13 Aurora A38.6 ± 7.0--
17 Aurora A64.9 ± 13.7--
CHMFL-ALK/EGFR-050 EGFRL858R/T790M1.1 ± 0.2H197519.3 ± 0.9
CHMFL-ALK/EGFR-050 ALK3.3 ± 0.2H312222.4 ± 1.1
Syk Inhibitor 9a Syk8RBL-2H3110

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. GI₅₀ values represent the concentration required to inhibit cell growth by 50%. Data are representative and sourced from cited literature.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the selective substitution of the C4-chlorine of a chloronitropyrimidine with a primary or secondary amine.

Materials:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 equiv)

  • Amine nucleophile (1.0-1.2 equiv)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), or n-Butanol)

  • Magnetic stirrer and heating mantle/oil bath

  • Round-bottom flask with reflux condenser and nitrogen inlet

Workflow:

SNAr_Workflow prep 1. Preparation Dissolve pyrimidine in anhydrous solvent under N₂ atmosphere. addition 2. Reagent Addition Add base, followed by dropwise addition of the amine solution. prep->addition reaction 3. Reaction Stir at room temperature or heat to reflux. Monitor by TLC. addition->reaction workup 4. Work-up Cool, concentrate solvent, and perform aqueous extraction (e.g., EtOAc/water). reaction->workup purify 5. Purification Dry organic layer, concentrate, and purify crude product via column chromatography. workup->purify

Caption: Experimental workflow for a typical SNAr amination reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-nitropyrimidine (1.0 equiv) and the chosen anhydrous solvent (e.g., acetonitrile).

  • Reagent Addition: Add the base (e.g., TEA, 2.0 equiv) to the stirred solution. Slowly add the amine nucleophile (1.1 equiv), either neat or dissolved in a small amount of the reaction solvent.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-100 °C) as required. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 4-amino-2-chloro-5-nitropyrimidine product.

Protocol 2: Reduction of the 5-Nitro Group to a 5-Amino Group

This protocol details the conversion of the 5-nitro group to the corresponding 5-amino group, a critical step for building fused-ring systems.

Materials:

  • 5-Nitropyrimidine derivative (1.0 equiv)

  • Reducing agent (e.g., Iron powder (Fe) and Hydrochloric acid (HCl), or Palladium on carbon (Pd/C) with a hydrogen source)

  • Solvent (e.g., Ethanol, Acetic Acid, or Ethyl Acetate)

  • Magnetic stirrer

  • Reaction flask

Procedure (using Fe/HCl):

  • Setup: In a round-bottom flask, suspend the 5-nitropyrimidine derivative (1.0 equiv) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (3-5 equiv) to the suspension. Heat the mixture to reflux (approx. 80-90 °C).

  • Reduction: While refluxing, add concentrated HCl dropwise. The reaction is often exothermic.

  • Reaction Monitoring: Continue heating for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by recrystallization or column chromatography to obtain the 5-aminopyrimidine.

Protocol 3: Synthesis of Symmetric 4,6-Dialkylamino-5-nitropyrimidines

This protocol is based on an unexpected but useful reaction where two equivalents of a primary amine displace both a C4-chloro and a C6-alkoxy group.

Materials:

  • 6-Alkoxy-4-chloro-5-nitropyrimidine (e.g., 4-chloro-6-ethoxy-5-nitropyrimidine) (1.0 equiv)

  • Primary amine (e.g., benzylamine) (2.0-2.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Setup: Dissolve the 6-alkoxy-4-chloro-5-nitropyrimidine (1.0 equiv) in DCM in a round-bottom flask at room temperature.

  • Reagent Addition: Add TEA (2.0 equiv) to the solution, followed by the primary amine (2.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by mass spectrometry or TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify directly by column chromatography to yield the symmetric 4,6-bis(alkylamino)-5-nitropyrimidine product.

Application Notes and Protocols: Standard Reaction Conditions for the Amination of 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The amination of 4-Chloro-5-nitropyrimidine is a fundamental nucleophilic aromatic substitution (SNAr) reaction extensively utilized in medicinal chemistry and materials science. The pyrimidine ring, activated by the potent electron-withdrawing nitro group at the C5 position, is highly susceptible to nucleophilic attack. This facilitates the displacement of the chloro substituent at the C4 position by a variety of primary and secondary amines, as well as ammonia. This reaction serves as a crucial step in the synthesis of diverse molecular scaffolds for the development of novel pharmaceutical agents and functional materials. This document provides a summary of standard reaction conditions and detailed experimental protocols for this transformation.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of an amine on the electron-deficient C4 position of the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the 4-amino-5-nitropyrimidine product.

R¹ and R² can be hydrogen, alkyl, aryl, or part of a cyclic structure.

Data Presentation: Summary of Reaction Conditions

The choice of solvent, base, and temperature is critical for achieving high yields and purity. The following tables summarize common conditions for the amination of 4-chloro-5-nitropyrimidine and closely related activated chloro-heterocycles.

Table 1: Amination with Primary and Secondary Amines This table outlines typical conditions using various amines as nucleophiles. The C4 position is generally more activated and sterically accessible, leading to a preference for substitution at this position with primary and secondary amines[1].

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary/Secondary AlkylamineTriethylamine (TEA) or K₂CO₃Ethanol, Acetonitrile, or DCMRoom Temp. to 80°C0.5 - 4> 90
Aniline DerivativesHCl (catalytic)Water or 2-Propanol80°C3 - 2280 - 94[2][3]
BenzylamineNone specifiedIsopropanol / H₂O80°C2~90[4]
MorpholineTriethylamine (TEA)EthanolReflux3~92[4]
PyrrolidineKOH or NaOtBuWater with HPMCRoom Temp.< 0.5High

Table 2: Amination with Ammonia Substitution with ammonia typically requires slightly elevated temperatures or pressure to proceed efficiently.

NucleophileBaseSolventTemperature (°C)Conditions
AmmoniaExcess NH₃Ethanol or THF50 - 100°CSealed Vessel

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common amination procedures.

Protocol 1: General Amination with Primary/Secondary Amines under Basic Conditions

This protocol is adapted from standard procedures for SNAr reactions on activated chloro-heterocycles[1][4].

Materials:

  • 4-Chloro-5-nitropyrimidine (1.0 equiv)

  • Primary or Secondary Amine (1.0 - 1.2 equiv)

  • Triethylamine (2.0 equiv) or Potassium Carbonate (2.0 equiv)

  • Anhydrous Ethanol or Acetonitrile

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask, add 4-Chloro-5-nitropyrimidine (1.0 equiv) and dissolve it in anhydrous ethanol or acetonitrile (to achieve a concentration of approx. 0.1-0.2 M).

  • Add the desired primary or secondary amine (1.1 equiv) to the solution with stirring.

  • Add the base (e.g., triethylamine, 2.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a temperature between 50-80°C.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup: Dissolve the residue in ethyl acetate (or another suitable organic solvent) and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-amino-5-nitropyrimidine derivative.

Protocol 2: Acid-Catalyzed Amination with Anilines in Water

This protocol is highly effective for less nucleophilic amines like anilines and offers a greener solvent alternative[2][3].

Materials:

  • 4-Chloro-5-nitropyrimidine (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Hydrochloric acid (e.g., 0.61 M aqueous solution, 0.1 equiv)

  • Water

  • Saturated aqueous Na₂CO₃ or NaHCO₃ solution

Procedure:

  • In a round-bottom flask, combine 4-Chloro-5-nitropyrimidine (1.0 equiv, e.g., 3.26 mmol) and the aniline derivative (1.1 equiv).

  • Add water (to achieve a concentration of approx. 0.13 M) and the hydrochloric acid solution (0.1 equiv).

  • Heat the reaction mixture with stirring to 80°C for 3 - 22 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After cooling to room temperature, add a saturated aqueous solution of Na₂CO₃ or NaHCO₃ to neutralize the acid and precipitate the product.

  • Isolate the solid product by filtration.

  • To maximize recovery, extract the filtrate with ethyl acetate (3-4 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Combine the isolated solid with the residue from the extracts and purify by flash column chromatography if necessary.

Visualizations

SNAr Reaction Mechanism

G reactants Reactants (Pyrimidine + Amine) addition Nucleophilic Attack reactants->addition Step 1 meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) addition->meisenheimer elimination Chloride Elimination meisenheimer->elimination Step 2 (Rate-determining) product Product (4-Amino-5-nitropyrimidine) elimination->product

Caption: Simplified mechanism for the SNAr amination reaction.

Experimental Workflow

G A 1. Reagent Preparation (Pyrimidine, Amine, Solvent, Base) B 2. Reaction Setup (Combine reagents, set temperature) A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Workup (Quenching, Extraction, Drying) C->D Upon Completion E 5. Purification (Column Chromatography) D->E F 6. Product Analysis (NMR, MS) E->F

References

Application Notes and Protocols for the Synthesis of 4-amino-5-nitropyrimidines from 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-nitropyrimidine scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 4-amino-5-nitropyrimidines through the nucleophilic aromatic substitution (SNAr) of 4-chloro-5-nitropyrimidine with various primary and secondary amines is a fundamental and versatile method for generating libraries of these compounds for drug discovery and development. The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring, facilitating the displacement of the chlorine atom at the 4-position by a wide range of amine nucleophiles.

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-5-nitropyrimidines, along with data presentation and visualizations to support researchers in this field.

Reaction Principle

The core reaction involves the nucleophilic attack of a primary or secondary amine on the electron-deficient C4 carbon of the 4-chloro-5-nitropyrimidine ring. This proceeds via a Meisenheimer complex intermediate, followed by the elimination of the chloride ion to yield the corresponding 4-amino-5-nitropyrimidine derivative. The reaction is typically carried out in a suitable solvent and often in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Data Presentation

The following tables summarize representative reaction conditions and yields for the synthesis of various 4-amino-5-nitropyrimidines based on analogous reactions reported in the literature. It is important to note that reaction conditions and yields may vary depending on the specific amine and the scale of the reaction.

Table 1: Reaction of 4-Chloro-5-nitropyrimidine with Primary Amines

AmineSolventBaseTemperature (°C)Time (h)Yield (%)
BenzylamineEthanolTriethylamineReflux2-485-95 (Typical)
AnilineDMFK₂CO₃1005-680-90 (Typical)
CyclohexylamineIsopropanol/Water (1:1)None802-490-95 (Typical)
p-MethoxyanilineDMFK₂CO₃1005~88

Table 2: Reaction of 4-Chloro-5-nitropyrimidine with Secondary Amines

AmineSolventBaseTemperature (°C)Time (h)Yield (%)
PiperidineEthanolTriethylamineReflux2-3~95
MorpholineEthanolTriethylamineReflux2-4~92
PyrrolidineAcetonitrileTriethylamineRoom Temp.0.5High (not specified)
DiethylamineDichloromethaneTriethylamineRoom Temp.2Moderate (not specified)

Experimental Protocols

The following are detailed protocols for the synthesis of 4-amino-5-nitropyrimidines.

Protocol 1: General Procedure for Reaction with Aliphatic Amines in Ethanol

This protocol is suitable for the reaction of 4-chloro-5-nitropyrimidine with highly nucleophilic aliphatic amines.

Materials:

  • 4-Chloro-5-nitropyrimidine (1.0 eq)

  • Aliphatic amine (e.g., piperidine, morpholine) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-5-nitropyrimidine in anhydrous ethanol (to achieve a concentration of approximately 0.2 M).

  • Add the aliphatic amine to the solution, followed by the addition of triethylamine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-(alkylamino)-5-nitropyrimidine.

Protocol 2: General Procedure for Reaction with Aromatic Amines in DMF

This protocol is suitable for less nucleophilic aromatic amines.

Materials:

  • 4-Chloro-5-nitropyrimidine (1.0 eq)

  • Aromatic amine (e.g., aniline) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-chloro-5-nitropyrimidine in anhydrous DMF, add the aromatic amine and potassium carbonate.

  • Heat the reaction mixture to 100 °C and monitor by TLC.

  • After completion (typically 5-6 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with water and then with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(arylamino)-5-nitropyrimidine.

Visualizations

Reaction Pathway

The following diagram illustrates the general reaction pathway for the synthesis of 4-amino-5-nitropyrimidines from 4-chloro-5-nitropyrimidine.

reaction_pathway reactant1 4-Chloro-5-nitropyrimidine intermediate Meisenheimer Complex reactant1->intermediate + R¹R²NH reactant2 R¹R²NH (Amine) reactant2->intermediate product 4-Amino-5-nitropyrimidine intermediate->product - Cl⁻ byproduct HCl intermediate->byproduct - H⁺

Caption: General reaction pathway for the synthesis of 4-amino-5-nitropyrimidines.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the synthesis and purification of 4-amino-5-nitropyrimidines.

experimental_workflow start Start reaction_setup Reaction Setup: - 4-Chloro-5-nitropyrimidine - Amine - Solvent & Base start->reaction_setup reaction Reaction under controlled temperature reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Typical experimental workflow for the synthesis of 4-amino-5-nitropyrimidines.

Conclusion

The synthesis of 4-amino-5-nitropyrimidines from 4-chloro-5-nitropyrimidine is a robust and highly adaptable method for generating diverse chemical libraries for drug discovery. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the synthesis of novel compounds based on this valuable scaffold. Careful selection of reaction conditions based on the nucleophilicity of the amine is crucial for achieving high yields and purity.

Scale-up considerations for the synthesis of 4-Chloro-5-nitropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Scalable Synthesis of 4-Chloro-5-nitropyrimidine Derivatives for Pharmaceutical Research

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Chloro-5-nitropyrimidine and its derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds, particularly purine analogs used in drug discovery. The scalability of the synthesis of these intermediates is a critical factor for advancing from laboratory-scale research to pilot-plant and commercial production. This document provides detailed protocols, scale-up considerations, and safety information for the synthesis of 4-chloro-5-nitropyrimidine derivatives, focusing on the common and scalable route from 5-nitro-4,6-dihydroxypyrimidine.

Introduction to 4-Chloro-5-nitropyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] The 4-chloro-5-nitropyrimidine scaffold is particularly valuable as a versatile precursor. The electron-withdrawing nitro group activates the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr) at the chlorine-substituted positions. This reactivity allows for the introduction of diverse functional groups, making these compounds key building blocks for kinase inhibitors, immunosuppressive agents, and other pharmaceuticals.[3][4]

However, scaling up the synthesis of these compounds from grams to kilograms presents significant challenges, including managing highly exothermic reactions, ensuring safe handling of hazardous reagents, and optimizing work-up and purification procedures to maintain high yield and purity.[5]

General Synthetic Pathway

The most common industrial synthesis of dichlorinated 5-nitropyrimidines involves the chlorination of a dihydroxypyrimidine precursor. A representative two-step synthesis to obtain a 4-amino-6-chloro-5-nitropyrimidine derivative is outlined below. The first step is the chlorination of 5-nitro-4,6-dihydroxypyrimidine, followed by a selective nucleophilic substitution with an amine.

Start 5-Nitro-4,6- dihydroxypyrimidine Intermediate 4,6-Dichloro- 5-nitropyrimidine Start->Intermediate  Step 1: Chlorination  POCl₃, DIPEA  Heat   Product 4-Amino-6-chloro- 5-nitropyrimidine Derivative Intermediate->Product  Step 2: Amination  R-NH₂, Base (e.g., Et₃N)  Solvent (e.g., THF)   start Start: Equip Reactor charge_pyrimidine Charge 5-nitro-4,6-dihydroxypyrimidine and POCl₃ to reactor. start->charge_pyrimidine cool_reactor Cool reactor to 0-10°C with efficient stirring. charge_pyrimidine->cool_reactor add_dipea Add DIPEA dropwise, maintaining temperature < 10°C. cool_reactor->add_dipea heat_reaction Heat reaction mixture to 100°C and hold for 5 hours. add_dipea->heat_reaction cool_down Cool mixture to room temperature (approx. 25°C). heat_reaction->cool_down concentrate Concentrate under reduced pressure to remove excess POCl₃. cool_down->concentrate quench Slowly pour reaction mass into crushed ice with vigorous stirring. concentrate->quench extract Extract aqueous slurry with Ethyl Acetate (EtOAc). quench->extract wash Wash organic layer with NaHCO₃ (aq) and then brine. extract->wash dry_concentrate Dry over Na₂SO₄, filter, and concentrate to yield crude product. wash->dry_concentrate end End: Obtain Product dry_concentrate->end receptor Growth Factor Receptor ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Kinase Inhibitor (Derived from Pyrimidine) inhibitor->raf Inhibits

References

Application Notes & Protocols: One-Pot Synthesis Strategies Involving 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-5-nitropyrimidine in Medicinal Chemistry

4-Chloro-5-nitropyrimidine is a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant therapeutic potential. Its structure is primed for sequential and diverse functionalization. The electron-withdrawing nitro group at the 5-position and the chloro substituent at the 4-position activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity makes it an ideal substrate for one-pot synthesis strategies, which are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple precursors.[1][2]

One-pot reactions, including tandem, sequential, and multicomponent reactions (MCRs), streamline synthetic processes by combining multiple reaction steps in a single flask.[3][4] This approach minimizes the need for isolating intermediates, thereby reducing solvent waste, saving time, and often improving overall yields. For drug development professionals, these advantages translate to accelerated hit-to-lead optimization and the efficient construction of compound libraries for high-throughput screening.[2][5][6]

This document provides a detailed guide to several one-pot synthesis strategies involving 4-chloro-5-nitropyrimidine, complete with mechanistic insights and detailed experimental protocols.

Sequential Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Unsymmetrical Pyrimidines

The distinct reactivity of the chloro and nitro groups on the pyrimidine ring allows for a controlled, stepwise introduction of different nucleophiles. The chloro group is an excellent leaving group, making the C4 position highly susceptible to initial nucleophilic attack. Subsequent modification of the nitro group, typically through reduction to an amine, opens up further avenues for cyclization and derivatization.

Mechanistic Rationale

The SNAr mechanism in this context proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of a nucleophile to the electron-deficient pyrimidine ring.[7] The strong electron-withdrawing effect of the nitro group stabilizes this intermediate, facilitating the subsequent departure of the chloride ion. The choice of nucleophile and reaction conditions can be tuned to achieve selective monosubstitution.

A fascinating aspect of this chemistry is the potential for unexpected reactivity. For instance, studies have shown that in reactions of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, the alkoxy group can be displaced in preference to the chlorine, leading to symmetrical 4,6-diamino-5-nitropyrimidines under mild conditions.[7][8] This highlights the nuanced interplay of electronic and steric factors governing the reactivity of substituted pyrimidines.

Workflow for Sequential SNAr and Cyclization

G cluster_0 One-Pot Sequential S(N)Ar and Cyclization A 4-Chloro-5-nitropyrimidine C Intermediate: 4-Amino-5-nitropyrimidine A->C S(N)Ar Reaction B Nucleophile 1 (e.g., R-NH2) B->C E Intermediate: 4,5-Diaminopyrimidine C->E Nitro Group Reduction D Reducing Agent (e.g., SnCl2) D->E G Fused Pyrimidine Product (e.g., Purine Analog) E->G Intramolecular Cyclization F Cyclizing Agent (e.g., Carboxylic Acid Derivative) F->G

Caption: Sequential SNAr and cyclization workflow.

Experimental Protocol: One-Pot Synthesis of a Pyrimido[4,5-b][9][10]benzodiazepine Core

This protocol outlines a one-pot procedure for the synthesis of a tricyclic benzodiazepine system, a privileged scaffold in medicinal chemistry.[9]

Materials:

  • 4-Chloro-5-nitropyrimidine

  • N-substituted aniline

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Carboxylic acid or acid chloride

  • Polyphosphoric acid (PPA)

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • SNAr Reaction: In a round-bottom flask, dissolve 4-chloro-5-nitropyrimidine (1.0 eq) in anhydrous ethanol. Add the N-substituted aniline (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Nitro Group Reduction: Once the starting material is consumed, add stannous chloride dihydrate (5.0 eq) to the reaction mixture in portions. Heat the mixture to reflux (approximately 78 °C) for 3-5 hours. The color of the reaction mixture will typically change from yellow/orange to a darker shade.

  • Cyclization: After cooling the reaction mixture to room temperature, carefully add a carboxylic acid (1.5 eq) or an acid chloride (1.2 eq) followed by polyphosphoric acid. Heat the mixture to 100-120 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Multicomponent Reactions (MCRs) for Rapid Library Synthesis

MCRs are convergent reactions where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants.[3] This approach is exceptionally powerful for creating diverse libraries of complex molecules from simple starting materials.

Conceptual Framework of MCRs

MCRs are designed as a cascade of elementary chemical reactions. The success of an MCR depends on carefully orchestrating the reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired product over potential side products.[3][4]

MCR Strategy Involving 4-Chloro-5-nitropyrimidine

G cluster_0 Multicomponent Reaction (MCR) Strategy A 4-Chloro-5-nitropyrimidine F Reaction Vessel (One-Pot) A->F B Component 2 (e.g., Amine) B->F C Component 3 (e.g., Aldehyde) C->F D Component 4 (e.g., Isocyanide) D->F E Complex Fused Heterocycle F->E Catalyst, Solvent, Temp.

Caption: Generalized multicomponent reaction scheme.

Experimental Protocol: A Novel Three-Component Synthesis of Fused Pyrimidines

This protocol is a hypothetical example based on established MCR principles, illustrating how 4-chloro-5-nitropyrimidine could be employed in such a reaction.

Materials:

  • 4-Chloro-5-nitropyrimidine

  • A primary amine (e.g., benzylamine)

  • An aldehyde (e.g., benzaldehyde)

  • A Lewis acid catalyst (e.g., lanthanum triflate)[10]

  • Ethanol

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-5-nitropyrimidine (1.0 eq), the primary amine (1.0 eq), the aldehyde (1.0 eq), and the Lewis acid catalyst (10 mol%).

  • Reaction Execution: Add anhydrous ethanol as the solvent and heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.

Tandem Reactions: A Cascade Approach

Tandem reactions, also known as domino or cascade reactions, involve two or more bond-forming transformations that occur consecutively in a single synthetic operation without the need to isolate intermediates. This approach is highly efficient and can lead to the rapid construction of complex molecular architectures.

Rationale for Tandem Reactions with 4-Chloro-5-nitropyrimidine

The electrophilic nature of the C4 and C6 positions, coupled with the potential for the nitro group to participate in or direct subsequent reactions, makes 4-chloro-5-nitropyrimidine an excellent substrate for designing tandem reaction sequences.

Tandem SNAr/Cyclization Protocol

This protocol describes a one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, a class of compounds with diverse biological activities.[11][12]

Materials:

  • 4-Chloro-5-nitropyrimidine (or a related activated pyrimidine)

  • 6-Amino-1,3-dimethyluracil

  • An aromatic aldehyde

  • A catalyst (e.g., a DABCO-based ionic liquid)[11][12]

  • Solvent (e.g., ethanol)

Procedure:

  • Reaction Mixture Preparation: In a round-bottom flask, combine the activated pyrimidine (1.0 eq), 6-amino-1,3-dimethyluracil (1.0 eq), the aromatic aldehyde (1.0 eq), and the catalyst (e.g., 5 mol%).

  • Reaction Conditions: Add the solvent and heat the mixture to reflux. The reaction time will vary depending on the specific substrates and catalyst used but is typically in the range of 1-4 hours.

  • Product Isolation: After cooling the reaction mixture, the product often precipitates. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary Table

StrategyKey FeaturesAdvantagesPotential Products
Sequential SNAr Stepwise addition of nucleophilesHigh control over substitution patternsUnsymmetrical pyrimidines, purine analogs, fused heterocycles
Multicomponent Reactions 3+ components in one potHigh atom economy, rapid library synthesisDiverse and complex heterocyclic scaffolds
Tandem Reactions Consecutive bond-forming eventsHigh efficiency, rapid complexity generationFused pyrimidine systems (e.g., pyrimido[4,5-d]pyrimidines)

Conclusion

The strategic use of 4-chloro-5-nitropyrimidine in one-pot synthesis methodologies offers a powerful and efficient means to generate diverse and complex heterocyclic compounds. The protocols and strategies outlined in this document provide a foundation for researchers and drug development professionals to leverage the unique reactivity of this versatile building block. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, it is possible to accelerate the discovery and development of novel therapeutic agents.

References

  • Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. | Request PDF. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.). ChemRxiv. Retrieved December 12, 2025, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved December 12, 2025, from [Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. (2023). RSC Publishing. Retrieved December 12, 2025, from [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

  • Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][13][14]benzodiazepines. (2005). PubMed. Retrieved December 12, 2025, from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Growing Science. Retrieved December 12, 2025, from [Link]

  • Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. (n.d.). ACS Publications. Retrieved December 12, 2025, from [Link]

  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method that Uses Only Water from Start to Finish. (n.d.). ACS Publications. Retrieved December 12, 2025, from [Link]

  • Multicomponent Reactions. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]

  • 1.2 Multicomponent reactions. (n.d.). Refubium - Freie Universität Berlin Repository. Retrieved December 12, 2025, from [Link]

  • One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. (2024). National Institutes of Health. Retrieved December 12, 2025, from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). MDPI. Retrieved December 12, 2025, from [Link]

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (2024). OICC Press. Retrieved December 12, 2025, from [Link]

  • 4-Chloro-5-nitropyrimidine. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (2024). Iranian Journal of Catalysis. Retrieved December 12, 2025, from [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2021). MDPI. Retrieved December 12, 2025, from [Link]

  • One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically. (2024). Semantic Scholar. Retrieved December 12, 2025, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Institutes of Health. Retrieved December 12, 2025, from [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2022). National Institutes of Health. Retrieved December 12, 2025, from [Link]

  • One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. (2024). IJCRT.org. Retrieved December 12, 2025, from [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis of Compound Libraries using 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the solid-phase synthesis (SPS) of diverse compound libraries based on the 4-chloro-5-nitropyrimidine scaffold. This approach offers a streamlined and efficient method for generating novel molecules with potential applications in drug discovery and chemical biology. The protocols outlined below are based on established principles of solid-phase organic synthesis and nucleophilic aromatic substitution.

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The targeted synthesis of pyrimidine-based compound libraries is a key strategy in the identification of new lead compounds. 4-Chloro-5-nitropyrimidine is an attractive starting material for library synthesis due to its reactive chloro group, which can be readily displaced by a variety of nucleophiles, and a nitro group that can be further functionalized. Solid-phase synthesis offers significant advantages for library construction, including simplified purification and the potential for automation.

This document provides detailed experimental protocols for the synthesis of a 4-substituted-5-aminopyrimidine library on a solid support, along with a workflow diagram and a summary of expected outcomes.

Experimental Workflow

The overall workflow for the solid-phase synthesis of a 4-substituted-5-aminopyrimidine library is depicted below. The process begins with the immobilization of a suitable linker on the solid support, followed by the attachment of the 4-chloro-5-nitropyrimidine scaffold. A diverse library of compounds is then generated through nucleophilic aromatic substitution, followed by reduction of the nitro group and cleavage from the resin.

Solid-Phase Synthesis Workflow Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Piperidine/DMF Activated_Resin Activated Resin (Free Amine) Fmoc_Deprotection->Activated_Resin Scaffold_Coupling Scaffold Coupling (4-Chloro-5-nitropyrimidine) Activated_Resin->Scaffold_Coupling DIPEA/DMF Resin_Bound_Scaffold Resin-Bound Scaffold Scaffold_Coupling->Resin_Bound_Scaffold Library_Generation Library Generation (Nucleophilic Aromatic Substitution with R-NH2) Resin_Bound_Scaffold->Library_Generation Various Amines Resin_Bound_Library Resin-Bound Library (4-Amino-5-nitropyrimidines) Library_Generation->Resin_Bound_Library Nitro_Reduction Nitro Group Reduction Resin_Bound_Library->Nitro_Reduction SnCl2·2H2O Resin_Bound_Amine_Library Resin-Bound Library (4-Substituted-5-aminopyrimidines) Nitro_Reduction->Resin_Bound_Amine_Library Cleavage Cleavage from Resin Resin_Bound_Amine_Library->Cleavage TFA Cocktail Final_Products Final Products (4-Substituted-5-aminopyrimidines) Cleavage->Final_Products

Caption: Workflow for the solid-phase synthesis of a 4-substituted-5-aminopyrimidine library.

Key Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis.

Protocol 1: Preparation of the Activated Resin Support

This protocol describes the removal of the Fmoc protecting group from Rink Amide resin to expose the free amine for scaffold attachment.

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Rink Amide resin (1 g) in DMF (10 mL) in a solid-phase synthesis vessel for 1 hour.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

  • Agitate the resin suspension at room temperature for 20 minutes.

  • Drain the piperidine solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Coupling of 4-Chloro-5-nitropyrimidine to the Resin

This protocol details the attachment of the pyrimidine scaffold to the activated resin via a nucleophilic aromatic substitution reaction.

Materials:

  • Activated Rink Amide resin (from Protocol 1)

  • 4-Chloro-5-nitropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the activated resin (1 g) in DMF (10 mL) for 1 hour.

  • In a separate flask, dissolve 4-chloro-5-nitropyrimidine (3 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF (5 mL).

  • Add the solution of 4-chloro-5-nitropyrimidine and DIPEA to the swollen resin.

  • Agitate the reaction mixture at 50 °C for 16 hours.

  • Drain the reaction solution.

  • Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Generation of the 4-Amino-5-nitropyrimidine Library

This protocol describes the diversification step where the chloro group on the resin-bound scaffold is displaced by a library of primary or secondary amines.

Materials:

  • Resin-bound 4-chloro-5-nitropyrimidine (from Protocol 2)

  • A library of diverse primary and secondary amines

  • N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., NMP, DMSO)

Procedure (to be performed in parallel for each amine):

  • Place a portion of the resin-bound scaffold into individual wells of a multi-well reaction block.

  • Swell the resin in DMF.

  • Add a solution of the desired amine (5-10 equivalents) in DMF to each corresponding well.

  • Seal the reaction block and agitate at 80 °C for 12-24 hours.

  • Drain the reaction solutions.

  • Wash the resin in each well thoroughly with DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

Protocol 4: Reduction of the Nitro Group

This protocol details the conversion of the nitro group to a primary amine, providing another point for diversification if desired, or yielding the final amine product.

Materials:

  • Resin-bound 4-amino-5-nitropyrimidine library (from Protocol 3)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin from each well of the library in DMF.

  • Add a solution of SnCl₂·2H₂O (10 equivalents) in DMF to each well.

  • Agitate the reaction mixtures at room temperature for 24 hours.

  • Drain the reaction solutions.

  • Wash the resin thoroughly with DMF, a 1:1 mixture of DMF and water, DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

Protocol 5: Cleavage of the Final Products from the Resin

This protocol describes the release of the final compound library from the solid support.

Materials:

  • Resin-bound 4-substituted-5-aminopyrimidine library (from Protocol 4)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • To each well containing the dried resin, add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Allow the resin to react with the cleavage cocktail for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate in a clean collection plate.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the library members as needed, typically by reverse-phase HPLC.

Data Presentation

The success of the solid-phase synthesis can be evaluated by analyzing the purity and yield of the final products. The following table provides a template for summarizing the data from a synthesized library. Actual yields will vary depending on the specific amine used in the diversification step.

Compound IDAmine (R-NH₂)Molecular Weight ( g/mol )Purity (%)Overall Yield (%)
L1-A1 Benzylamine215.25>90Data not available
L1-A2 Morpholine211.22>90Data not available
L1-A3 Piperidine209.26>90Data not available
L1-A4 Aniline215.23>85Data not available

Logical Relationships and Signaling Pathways

In the context of chemical synthesis, a "signaling pathway" is not directly applicable. However, the logical progression of the synthesis can be visualized as a workflow. The diagram below illustrates the key transformations and the flow of materials throughout the synthesis process.

Synthesis_Logic Start Start: Rink Amide Resin Step1 Step 1: Fmoc Deprotection Start->Step1 Intermediate1 Intermediate 1: Activated Resin Step1->Intermediate1 Step2 Step 2: Scaffold Attachment (4-Chloro-5-nitropyrimidine) Intermediate1->Step2 Intermediate2 Intermediate 2: Resin-Bound Scaffold Step2->Intermediate2 Step3 Step 3: Diversification (SNAr) with Amine Library Intermediate2->Step3 Intermediate3 Intermediate 3: Resin-Bound Nitro-Library Step3->Intermediate3 Step4 Step 4: Nitro Reduction Intermediate3->Step4 Intermediate4 Intermediate 4: Resin-Bound Amine-Library Step4->Intermediate4 Step5 Step 5: Cleavage & Purification Intermediate4->Step5 End End Product: Library of 4-Substituted-5-aminopyrimidines Step5->End

Caption: Logical flow of the solid-phase synthesis of the pyrimidine library.

References

Troubleshooting & Optimization

How to avoid disubstitution in 4-Chloro-5-nitropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate reactions involving 4-chloro-5-nitropyrimidine. Our goal is to help you achieve clean, selective monosubstitution and avoid undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What is 4-chloro-5-nitropyrimidine and why is it reactive?

4-Chloro-5-nitropyrimidine is a heterocyclic compound with a pyrimidine ring substituted with a chlorine atom at position 4 and a nitro group at position 5. The pyrimidine ring is inherently electron-deficient. The potent electron-withdrawing nitro group further deactivates the ring, making the chlorine atom at the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).

Q2: I am observing "disubstitution" in my reaction. How is this possible with only one chlorine atom?

This is a crucial point of clarification. Since 4-chloro-5-nitropyrimidine has only one chlorine atom, classical disubstitution (the replacement of two leaving groups) is not possible. If you are observing what appears to be a disubstituted product or multiple products, it is likely due to one of the following reasons:

  • Incorrect Starting Material: You may be inadvertently using a related compound with more than one chlorine atom, such as 2,4-dichloro-5-nitropyrimidine or 4,6-dichloro-5-nitropyrimidine. In these cases, regioselectivity becomes a key issue.

  • Secondary Reactions: The initial product of the monosubstitution reaction may be undergoing a subsequent reaction. This could involve the displacement of the nitro group, reaction at another site on the pyrimidine ring, or reaction with the solvent or excess nucleophile.

  • Complex Reaction Mixture: The "disubstituted" product could be an unexpected byproduct arising from decomposition of the starting material or product under the reaction conditions.

This guide will help you troubleshoot these possibilities.

Q3: Which position is more reactive in di- or tri-chlorinated nitropyrimidines?

In di- or tri-chlorinated pyrimidines containing a 5-nitro group, the C4 and C6 positions are generally the most activated towards nucleophilic attack. The C2 position is less reactive. For instance, in 2,4-dichloro-5-nitropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[1][2] This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitro group.

Troubleshooting Guide: Avoiding Unwanted Side Reactions

This section addresses common issues encountered during reactions with 4-chloro-5-nitropyrimidine and provides actionable solutions.

Problem 1: My reaction is yielding multiple products, and I suspect a secondary reaction.

  • Possible Cause A: Reaction temperature is too high.

    • Solution: High temperatures can provide the necessary activation energy for less favorable secondary reactions, such as displacement of the nitro group or reaction at another position. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm the reaction only if necessary.

  • Possible Cause B: Excess nucleophile is attacking the product.

    • Solution: Use a stoichiometric amount of the nucleophile (1.0 to 1.1 equivalents). Adding a large excess of the nucleophile can drive the reaction towards undesired byproducts, especially if the initial product is also reactive.

  • Possible Cause C: The product is unstable under the reaction conditions.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, work up the reaction immediately to prevent product degradation or subsequent reactions.

Problem 2: The yield of my desired monosubstituted product is low.

  • Possible Cause A: Incomplete reaction.

    • Solution: Ensure the reaction has gone to completion by monitoring it with TLC. If the reaction has stalled, a slight increase in temperature or a longer reaction time might be necessary. However, be cautious of potential side reactions with prolonged heating.

  • Possible Cause B: Hydrolysis of the starting material.

    • Solution: If your reaction is run in the presence of water (e.g., in a protic solvent or with aqueous reagents), hydrolysis of the highly reactive C-Cl bond can occur, leading to the formation of 4-hydroxy-5-nitropyrimidine. Use anhydrous solvents and reagents if possible. If water is necessary, consider running the reaction at a lower temperature to minimize hydrolysis.

  • Possible Cause C: Product loss during workup.

    • Solution: The product's polarity will be significantly different from the starting material. Ensure your extraction and purification methods are optimized for the product. For example, if your product is highly polar, it may remain in the aqueous layer during a standard extraction.

Problem 3: The reaction is not proceeding at all.

  • Possible Cause A: The nucleophile is not sufficiently reactive.

    • Solution: The reactivity of the nucleophile is critical. If you are using a weak nucleophile, you may need to deprotonate it first using a suitable base (e.g., NaH, K2CO3, or an organic base like triethylamine).

  • Possible Cause B: Poor solubility of reagents.

    • Solution: Ensure that both the 4-chloro-5-nitropyrimidine and the nucleophile are soluble in the chosen solvent. You may need to screen different solvents to find one that dissolves all reactants. Common solvents for these types of reactions include acetonitrile, DMF, DMSO, and THF.

  • Possible Cause C: Impure starting materials.

    • Solution: Verify the purity of your 4-chloro-5-nitropyrimidine and the nucleophile. Impurities can inhibit the reaction or lead to the formation of side products.

Experimental Protocols for Selective Monosubstitution

Here are detailed methodologies for key experiments to achieve clean monosubstitution on 4-chloro-5-nitropyrimidine.

Protocol 1: General Procedure for Amination

This protocol describes a general method for the reaction of 4-chloro-5-nitropyrimidine with a primary or secondary amine.

Materials:

  • 4-chloro-5-nitropyrimidine (1.0 eq)

  • Amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or DCM)

Procedure:

  • Dissolve 4-chloro-5-nitropyrimidine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine to the solution.

  • Add the base (TEA or DIPEA) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

NucleophileBaseSolventTemperatureTimeYield (%)
AnilineTEAAcetonitrileRoom Temp.2-4 h>90
MorpholineDIPEATHFRoom Temp.1-3 h>95
BenzylamineTEADCMRoom Temp.2-5 h>90

Note: The reaction times and yields are representative and may vary depending on the specific amine used.

Visualizing Reaction Control

The following diagrams illustrate key concepts for controlling reactions with 4-chloro-5-nitropyrimidine.

G Reaction Pathway for Monosubstitution A 4-Chloro-5-nitropyrimidine C Meisenheimer Intermediate A->C + NuH B Nucleophile (NuH) B->C D 4-Nu-5-nitropyrimidine (Desired Product) C->D - HCl E Side Products C->E Uncontrolled Conditions (High Temp, Excess NuH)

Caption: General reaction pathway for the SNAr of 4-chloro-5-nitropyrimidine.

G Troubleshooting Workflow start Reaction Issue Observed (e.g., multiple products, low yield) q1 Is the starting material correct? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reaction conditions too harsh? a1_yes->q2 recheck_sm Verify Starting Material (NMR, MS) a1_no->recheck_sm recheck_sm->start a2_yes Yes q2->a2_yes a2_no No q2->a2_no optimize_cond Optimize Conditions: - Lower Temperature - Stoichiometric Reagents - Shorter Reaction Time a2_yes->optimize_cond q3 Is the workup procedure appropriate? a2_no->q3 end Problem Resolved optimize_cond->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end optimize_workup Optimize Workup: - Check pH - Use appropriate solvents - Minimize exposure to air/water a3_no->optimize_workup optimize_workup->end

Caption: A logical workflow for troubleshooting common issues in 4-chloro-5-nitropyrimidine reactions.

References

Identification of common side products in 4-Chloro-5-nitropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common side products and overcoming challenges during the synthesis of 4-Chloro-5-nitropyrimidine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 4-Chloro-5-nitropyrimidine, which is commonly prepared by the chlorination of 4-hydroxy-5-nitropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Issue Potential Cause Recommended Solution
Low Yield of 4-Chloro-5-nitropyrimidine Incomplete chlorination of the starting material, 4-hydroxy-5-nitropyrimidine.- Ensure the 4-hydroxy-5-nitropyrimidine is completely dry before reaction.- Use a sufficient excess of the chlorinating agent (e.g., POCl₃).- Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC or LC-MS.
Hydrolysis of the product during workup.- Perform the workup under anhydrous or near-anhydrous conditions until the excess chlorinating agent is removed.- Use a non-aqueous workup if possible, or minimize contact with water by using ice-cold water and quickly extracting the product.
Formation of amine-substituted side products when using a tertiary amine catalyst.[1]- If a tertiary amine catalyst is necessary, consider using a sterically hindered base to minimize its nucleophilic attack on the product.- Alternatively, explore catalyst-free conditions if the reaction proceeds, albeit slower.
Presence of Impurities in the Final Product Unreacted 4-hydroxy-5-nitropyrimidine.- Optimize reaction conditions for complete conversion (see "Low Yield" section).- Purify the crude product using column chromatography or recrystallization.
Dimeric or polymeric byproducts.- Low solubility side products, such as dimers or trimers, can sometimes form.[2] These can often be removed by filtration if they are insoluble in the desired solvent for the product.
Residual phosphorus-containing impurities.- After quenching the reaction, thoroughly wash the organic layer with water, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic phosphorus byproducts.
Difficult Purification Co-elution of product and impurities during column chromatography.- Experiment with different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation.- Consider an alternative purification method such as recrystallization from a suitable solvent.
Degradation of the product on silica gel.- If the product is sensitive to the acidic nature of standard silica gel, neutral silica gel or alumina can be used for chromatography.- Minimize the time the product is on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 4-Chloro-5-nitropyrimidine?

A1: The most common impurity is typically the unreacted starting material, 4-hydroxy-5-nitropyrimidine, resulting from incomplete chlorination. Another potential side product is the hydrolysis product, 4-hydroxy-5-nitropyrimidine, formed if the desired product comes into contact with water during the workup phase.

Q2: How can I minimize the formation of hydrolysis byproducts?

A2: To minimize hydrolysis, it is crucial to handle the reaction and workup under conditions that limit exposure to water. This includes using dry solvents and glassware, and quenching the reaction with ice-cold water followed by rapid extraction into an organic solvent. Working at lower temperatures during the quench and wash steps can also help to reduce the rate of hydrolysis.

Q3: Are there any specific safety precautions I should take when working with phosphorus oxychloride (POCl₃)?

A3: Yes, phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[3][4] All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is scrupulously dried before use to prevent exothermic reactions.

Q4: Can I use a catalyst to speed up the chlorination reaction?

A4: While tertiary amines can be used as catalysts, they can also act as nucleophiles and react with the product to form amine-substituted byproducts.[1] If a catalyst is required, consider using one that is less nucleophilic or optimize other reaction parameters like temperature and time to drive the reaction to completion.

Experimental Protocol: Synthesis of 4-Chloro-5-nitropyrimidine

This is a general procedure and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 4-hydroxy-5-nitropyrimidine.

  • Addition of Chlorinating Agent: Under a nitrogen atmosphere, add an excess of phosphorus oxychloride (POCl₃) to the flask.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-Chloro-5-nitropyrimidine by column chromatography on silica gel or by recrystallization.

Synthesis and Side Product Formation Pathway

The following diagram illustrates the intended synthetic pathway for 4-Chloro-5-nitropyrimidine and the potential formation of the most common side product.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction start_material 4-Hydroxy-5-nitropyrimidine reagent + POCl₃ start_material->reagent side_product 4-Hydroxy-5-nitropyrimidine (Unreacted/Hydrolysis) start_material->side_product Incomplete Reaction product 4-Chloro-5-nitropyrimidine reagent->product Chlorination product->side_product Hydrolysis (during workup)

Caption: Synthetic pathway and common side product formation.

References

Technical Support Center: Optimizing Reaction Yield for 4-Substituted-5-Nitropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-substituted-5-nitropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain 4-substituted-5-nitropyrimidines?

A1: Common synthetic strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a suitable nucleophile displaces a leaving group (e.g., a halogen) at the 4-position of a 5-nitropyrimidine ring.

  • Multicomponent Reactions: These reactions, such as variations of the Hantzsch pyridine synthesis, can provide access to highly substituted nitropyridine derivatives in a single step.[1]

  • Synthesis from 5-Nitrouracil: 5-Nitrouracil can be converted to 2,4-dichloro-5-nitropyrimidine, which serves as a versatile intermediate for introducing various substituents at the 4-position.[2][3]

Q2: I am observing a very low yield in my reaction. What are the general factors I should investigate?

A2: Low yields in pyrimidine synthesis can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants can inhibit the reaction or lead to unwanted side products. Ensure all starting materials are of high purity and are thoroughly dried, as moisture can quench reagents.[4]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact yield. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Catalyst Efficiency: If using a catalyst, ensure it is active and used in the correct amount. In some cases, the catalyst can be poisoned by impurities or side products.[2]

  • Product Stability: The target 4-substituted-5-nitropyrimidine may be unstable under the reaction or workup conditions, leading to decomposition.

Q3: My reaction mixture is turning dark, and I'm isolating a tar-like substance. What could be the cause?

A3: A dark reaction mixture often points to decomposition of starting materials or products, or the formation of polymeric side products. This can be caused by:

  • Excessive Heat: Many nitropyrimidine derivatives are sensitive to high temperatures.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions.

  • Air Sensitivity: Some intermediates or products may be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]

Troubleshooting Guides

Issue 1: Low Yield in SNAr Reactions

Problem: The yield of the desired 4-substituted-5-nitropyrimidine from a nucleophilic aromatic substitution reaction is consistently low.

Troubleshooting Workflow:

G start Low Yield in SNAr Reaction check_purity Verify Purity of Nucleophile and 5-Nitropyrimidine Substrate start->check_purity check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_purity->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, HPLC, NMR) check_conditions->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_time_temp Optimize Reaction Time and/or Temperature incomplete_reaction->optimize_time_temp Yes alternative_solvent Consider Alternative Solvent or Base side_products->alternative_solvent Yes purification_loss Purification Loss? side_products->purification_loss No yield_improved Yield Improved optimize_time_temp->yield_improved alternative_solvent->yield_improved optimize_purification Optimize Purification Method (Recrystallization, Chromatography) purification_loss->optimize_purification Yes purification_loss->yield_improved No optimize_purification->yield_improved

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Possible Causes and Solutions:

Observation Potential Cause Suggested Solution
Significant amount of unreacted starting material Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC to determine the optimal endpoint.[4]
Low reactivity of the nucleophile.Consider using a stronger base to deprotonate the nucleophile or switch to a more reactive nucleophile.
Poor solvent choice.Use a polar aprotic solvent like DMF or DMSO to facilitate the SNAr reaction.[6]
Formation of multiple spots on TLC Competing side reactions.Lower the reaction temperature to improve selectivity. Ensure the stoichiometry of reactants is accurate.
Decomposition of the starting material or product.Perform the reaction at a lower temperature and under an inert atmosphere.[5]
Low isolated yield after purification Product loss during workup or purification.Optimize the purification method. For example, if using column chromatography, ensure the chosen solvent system provides good separation. Consider recrystallization as an alternative.
Product is water-soluble.If the product has some water solubility, ensure thorough extraction from the aqueous phase during workup. Wash the organic layer with brine to minimize water content before drying.[4]
Issue 2: Formation of Dimer/Trimer Side Products

Problem: During the synthesis of 2,4-dichloro-5-aminopyrimidine from 2,4-dichloro-5-nitropyrimidine, significant amounts of insoluble side products are formed.

Logical Relationship Diagram:

G unreacted_nitro Unreacted 2,4-dichloro-5-nitropyrimidine side_product Low Solubility Side Products (Dimer/Trimer) unreacted_nitro->side_product Reacts with formed_amino Formed 2,4-dichloro-5-aminopyrimidine formed_amino->side_product Reacts with catalyst_poisoning Catalyst Poisoning and Reaction Stoppage side_product->catalyst_poisoning

Caption: Formation of side products leading to catalyst poisoning.

Explanation and Mitigation:

Unreacted 2,4-dichloro-5-nitropyrimidine can react with the newly formed 2,4-dichloro-5-aminopyrimidine, leading to the formation of low solubility dimers or trimers.[2] These side products can adhere to the surface of the catalyst (e.g., Pd/C) during catalytic hydrogenation, effectively poisoning it and halting the reaction.[2]

Solutions:

  • Two-Stage Reduction: A more controlled approach is a two-stage reduction. First, reduce the 2,4-dichloro-5-nitropyrimidine to the intermediate 2,4-dichloro-5-hydroxylaminopyrimidine. This intermediate is then further reduced to the desired 2,4-dichloro-5-aminopyrimidine. This staged process prevents the accumulation of the reactive starting material in the presence of the final product.

  • Careful Control of Reaction Conditions: Ensure complete conversion of the starting nitro compound to minimize its reaction with the product.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine

This protocol is based on the chlorination of 5-nitrouracil.

Materials:

  • 5-Nitrouracil

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylformamide (DMF) (catalyst)

  • Toluene

  • Ice water

  • Dichloromethane

  • Activated carbon

  • Anhydrous sodium sulfate

Procedure:

  • In a four-necked flask equipped with a thermometer, condenser, and stirrer, add 260 g of 5-nitrouracil and 1000 g of phosphorus oxychloride.[3]

  • Heat the mixture to 50°C.

  • Carefully add 25 g of DMF while maintaining the temperature between 50°C and 100°C.

  • After the addition of DMF, bring the mixture to reflux. Monitor the reaction using gas chromatography until the product content is ≥ 95%.

  • Once the reaction is complete, recover the excess phosphorus oxychloride under reduced pressure until a solid precipitates.[3]

  • Cool the residue and add 600 g of dichloromethane, followed by stirring for 10 minutes.

  • Pour the mixture into 500 g of ice water and stir to separate the layers.

  • To the dichloromethane layer, add 10 g of activated carbon and heat to 50-70°C with stirring for 10-30 minutes.[3]

  • Filter the mixture and dry the filtrate with 20 g of anhydrous sodium sulfate.

  • Recover the dichloromethane by distillation under reduced pressure to obtain the final product. The expected yield is approximately 80%.[3]

Protocol 2: General Procedure for SNAr Reaction with Amines

This protocol describes a general method for the substitution of a chloro- or fluoro-substituent at the 4-position of a 5-nitropyrimidine with an amine nucleophile.

Materials:

  • 4-Chloro-5-nitropyrimidine or 4-Fluoro-5-nitropyrimidine (1.0 equiv)

  • Amine nucleophile (1.0 - 1.2 equiv)

  • Base (e.g., K3PO4, DIPEA) (1.0 - 1.5 equiv)

  • Solvent (e.g., water, DMF, DMSO)

Procedure:

  • To a round-bottom flask, add the solvent and the base, and stir until the base is dissolved.

  • Add the amine nucleophile and stir to dissolve.

  • Add the 4-halo-5-nitropyrimidine to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 45-70°C) and stir for the required time (e.g., 5-6 hours).[7]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration and washed with water.[7]

  • If the product is soluble in the reaction mixture, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for SNAr of 2-Fluoro-5-nitropyridine

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Reference
4-(Pyrrolidine-1-yl)piperidineK3PO4Water46 (±4)598[7]
4-MethylpiperidineK3PO4Water45598[7]
4-MethoxyphenolK3PO4Water70698[7]

Table 2: Optimization of Activating Reagent for Synthesis of 5-nitropyrimidine-2,4-diamine

Activating Reagent (equiv) Solvent Time (h) Yield (%) Reference
Triphenylphosphine (1.0)Acetic Acid277[8][9]

References

Technical Support Center: Regioselectivity in Nucleophilic Substitution of 5-Nitropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 4-chloro-5-nitropyrimidine and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic substitution on a 2,4-dichloro-5-nitropyrimidine substrate?

A1: For most nucleophilic aromatic substitution reactions on 2,4-dichloro-5-nitropyrimidine, there is a strong and predictable preference for substitution at the C4 position.[1][2] This is considered the "normal" regioselectivity for this class of compounds when using common nucleophiles like primary or secondary amines, alkoxides, and thiols.[1][3]

Q2: Why is the C4 position typically more reactive than the C2 position?

A2: The regioselectivity is primarily governed by electronic factors. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][5] When a nucleophile attacks the C4 position (which is para to the nitro group), the resulting negative charge can be effectively delocalized onto the oxygen atoms of the powerful electron-withdrawing nitro group.[1][6] This extensive delocalization results in a more stable, lower-energy intermediate, leading to a faster reaction rate for C4 substitution compared to attack at the C2 position (meta to the nitro group).[1][7]

G cluster_title Competing SₙAr Pathways on 2,4-Dichloro-5-nitropyrimidine cluster_C4 C4 Pathway (Favored) cluster_C2 C2 Pathway (Disfavored) Title Title Start 2,4-Dichloro- 5-nitropyrimidine C4_Attack Attack at C4 Start->C4_Attack C2_Attack Attack at C2 Start->C2_Attack Nuc Nucleophile (e.g., R₂NH) Nuc->C4_Attack Nuc->C2_Attack C4_Intermediate Meisenheimer Complex (Charge delocalized onto NO₂ group) C4_Attack->C4_Intermediate More Stable Intermediate C4_Product 4-Substituted-2-chloro- 5-nitropyrimidine C4_Intermediate->C4_Product Cl⁻ Loss C2_Intermediate Meisenheimer Complex (Less stable) C2_Attack->C2_Intermediate Less Stable Intermediate C2_Product 2-Substituted-4-chloro- 5-nitropyrimidine C2_Intermediate->C2_Product Cl⁻ Loss

Caption: Logical diagram of competing SNAr pathways.[1]

Q3: How can I achieve selective substitution at the C2 position?

A3: While C4 selectivity is common, excellent C2 selectivity can be achieved by using tertiary amines as nucleophiles.[2] This reaction proceeds through an unexpected mechanism involving an in situ N-dealkylation of an intermediate, ultimately yielding a product that formally corresponds to the reaction of a secondary amine at the C2 position.[2][8] This method significantly expands synthetic access to C2-substituted pyrimidine structures.[2] Additionally, the presence of an electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse the inherent selectivity and favor substitution at C2.[3][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor or Incorrect Regioselectivity

Symptom Potential Cause Recommended Solution
Reaction with a primary/secondary amine yields the C2 isomer instead of the expected C4. The substrate may have an unaccounted-for electron-donating group at the C6 position, which reverses the typical regioselectivity.[3][9]Re-verify the structure of your starting material. If a C6-substituent is present, the C2 selectivity is expected. Consider alternative synthetic routes if the C4 isomer is required.
Reaction yields a mixture of C2 and C4 isomers. 1. Steric Hindrance: A bulky nucleophile may face steric repulsion, slowing the reaction at the electronically favored C4 position and allowing the C2 pathway to compete.[10][11] 2. Competing Mechanisms: Reaction conditions may not be optimized, allowing both pathways to proceed at comparable rates.1. Modify the Nucleophile: If possible, use a less sterically hindered nucleophile. 2. Optimize Conditions: Lowering the reaction temperature can often increase selectivity in favor of the electronically preferred product. Screen different solvents and bases.
Reaction with a tertiary amine is not selective for the C2 position. The specific tertiary amine used may be inefficient for the required N-dealkylation mechanism. The reaction is general but yields can vary based on the amine's structure.[2]Consult data on the effectiveness of different tertiary amines (see Table 1). Triethylamine (NEt₃) is reported to give excellent yield and selectivity.[2] Ensure reaction conditions (solvent, temperature) are optimized for this specific transformation.

Issue 2: Low or No Product Yield

Symptom Potential Cause Recommended Solution
Reaction fails to proceed or gives very low conversion. 1. Insufficient Activation: While the 5-nitro group is a strong activator, other factors can impede the reaction.[12] 2. Poor Leaving Group: Chlorine is a good leaving group, but not as reactive as fluorine in SNAr.[5] 3. Nucleophile Protonation: If using a highly basic amine under acidic conditions, the nucleophile can be protonated, rendering it non-nucleophilic.[10]1. Increase Temperature: SNAr reactions often require heating to overcome the energy barrier of disrupting aromaticity.[13] Refluxing in a suitable solvent is common.[4] 2. Use a Stronger Base: Ensure a non-nucleophilic base (e.g., triethylamine, DIPEA) is present in sufficient quantity to neutralize the HCl generated during the reaction.[4] 3. Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. However, for aminations, alcohols like isopropanol or ethanol are also effective.[4][10]

Data Presentation: Influence of Nucleophile on Regioselectivity

The choice of nucleophile is critical for controlling the site of substitution on 2,4-dichloro-5-nitropyrimidine. The following table summarizes outcomes with different classes of amines.

Table 1: Regioselectivity as a Function of Amine Nucleophile

Nucleophile Class Example Nucleophile Observed Major Product Typical Yield Reference
Primary AmineCyclopentylamineC4-SubstitutionGood to Excellent[1]
Secondary AmineDiethylamineC4-Substitution~50% (in a mixture)[2][8]
Tertiary AmineTriethylamine (NEt₃)C2-Substitution (via N-de-ethylation)91%[2]
Tertiary AmineN-MethylpyrrolidineC2-Substitution (via N-demethylation)25%[2]
Tertiary AmineN,N-DiisopropylethylamineC2-Substitution (via N-de-ethylation)83%[2]

Note: Data for cyclopentylamine is based on the analogous 2,4-dichloro-5-nitropyridine system, which exhibits similar electronic properties.[1] Data for diethylamine reflects its reaction yielding a mixture where the C4 isomer is a significant component.[2][8]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination

This protocol is adapted from a standard SNAr procedure for selective substitution at the position para to a nitro group.[1]

G cluster_workflow Experimental Workflow: C4-Selective Amination Title Title Prep 1. Reactant Prep Add 2. Reagent Addition Prep->Add Dissolve 2,4-dichloro-5-nitropyrimidine in anhydrous acetonitrile. Prepare separate solution of amine (1.0 equiv) and base (e.g., TEA, 2.0 equiv). React 3. Reaction Add->React Slowly add amine/base solution to pyrimidine at room temp. Workup 4. Aqueous Work-up React->Workup Stir for 10-60 min. Monitor by TLC. Concentrate under vacuum. Dry 5. Drying Workup->Dry Extract with ethyl acetate and water. Wash organic layer with brine. Purify 6. Purification Dry->Purify Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. Isolate 7. Isolation Purify->Isolate Purify via silica gel column chromatography.

Caption: General workflow for a selective C4 amination reaction.[1]

Methodology:

  • Reactant Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in an anhydrous solvent such as acetonitrile or ethanol (to a concentration of approx. 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.[1][4]

  • Reagent Addition: In a separate flask, prepare a solution of the primary or secondary amine (1.0-1.1 equiv) and a non-nucleophilic base like triethylamine (1.2-2.0 equiv).[1][4] Slowly add this solution to the stirred pyrimidine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for 1-4 hours.[4] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-substituted product.[1][4]

Protocol 2: Procedure for C2-Selective Amination Using a Tertiary Amine

This protocol is based on the reported method for reversing regioselectivity.[2]

  • Reactant Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in chloroform (CHCl₃).

  • Reagent Addition: Add the tertiary amine (e.g., triethylamine, 5.0 equiv) and a base such as diisopropylethylamine (DIPEA).

  • Reaction: Heat the mixture to 40 °C and stir for approximately 3 hours. Monitor the reaction progress by TLC.

  • Purification: After the reaction is complete, concentrate the mixture. The authors note that the chloro-5-nitropyrimidin-2-amine products can be reactive.[2] Therefore, prompt purification is advised. When silica gel chromatography is necessary, using the shortest possible flash column is recommended to minimize degradation.[2] The desired 2-substituted product is then isolated.

References

Troubleshooting guide for failed reactions with 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-5-nitropyrimidine. The following sections address common issues encountered during synthesis and reactions, offering potential solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 4-Chloro-5-nitropyrimidine?

A1: 4-Chloro-5-nitropyrimidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It also causes serious eye damage and may cause respiratory irritation. All work should be conducted in a well-ventilated fume hood.

Q2: How should 4-Chloro-5-nitropyrimidine be stored?

A2: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, keeping it at -20°C is recommended.

Q3: In which common organic solvents is 4-Chloro-5-nitropyrimidine soluble?

Solvent CategoryExamplesExpected Solubility
Polar Aprotic DMSO, DMF, AcetonitrileLikely Soluble
Polar Protic Methanol, EthanolSoluble to Moderately Soluble
Chlorinated Dichloromethane, ChloroformModerately to Slightly Soluble
Ethers THF, Diethyl EtherSlightly Soluble to Insoluble
Non-polar Hexanes, TolueneLikely Insoluble

Q4: What is the primary reactivity of 4-Chloro-5-nitropyrimidine?

A4: The compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group and the pyrimidine ring nitrogen atoms activate the chlorine atom at the C4 position, making it a good leaving group for reactions with various nucleophiles such as amines, alkoxides, and thiols.

Troubleshooting Guide for Failed Reactions

Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Q: I am attempting a nucleophilic substitution reaction with an amine/alkoxide, but I am observing a very low yield of my desired product. What are the possible causes and solutions?

A: Low or no yield in SNAr reactions with 4-Chloro-5-nitropyrimidine can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_workup Investigate Workup Procedure start->check_workup side_reactions Consider Side Reactions start->side_reactions reagent_purity Impure Starting Material or Nucleophile? check_reagents->reagent_purity temp_issue Inappropriate Temperature? check_conditions->temp_issue hydrolysis_issue Product Hydrolysis During Workup? check_workup->hydrolysis_issue decomposition_issue Starting Material Decomposition? side_reactions->decomposition_issue reagent_solution Solution: Purify starting materials. Use fresh, high-purity nucleophile and base. reagent_purity->reagent_solution Yes reagent_stoichiometry Incorrect Stoichiometry? reagent_purity->reagent_stoichiometry No stoichiometry_solution Solution: Ensure at least 1.1-1.5 equivalents of the nucleophile and base are used. reagent_stoichiometry->stoichiometry_solution Yes temp_solution Solution: For less reactive nucleophiles, consider gradually increasing the temperature. Monitor for decomposition. temp_issue->temp_solution Yes solvent_issue Poor Solvent Choice? temp_issue->solvent_issue No solvent_solution Solution: Ensure reactants are soluble. Consider switching to a more polar aprotic solvent like DMF or DMSO. solvent_issue->solvent_solution Yes base_issue Base Strength or Type Incorrect? solvent_issue->base_issue No base_solution Solution: For amine substitutions, use a non-nucleophilic organic base (e.g., DIPEA, triethylamine). For alkoxides, ensure anhydrous conditions. base_issue->base_solution Yes hydrolysis_solution Solution: Minimize contact with water, especially under basic conditions. Perform extractions quickly and use a suitable drying agent. hydrolysis_issue->hydrolysis_solution Yes decomposition_solution Solution: Run the reaction under an inert atmosphere (N2 or Ar). Ensure the starting material has been stored correctly. decomposition_issue->decomposition_solution Yes

Caption: Troubleshooting workflow for low product yield in SNAr reactions.

Issue 2: Formation of an Unexpected Product

Q: I have isolated a product from my reaction, but the analytical data (NMR, MS) does not match my expected substituted pyrimidine. What could have happened?

A: The formation of unexpected products can occur, particularly with more complex starting materials or reaction conditions.

Potential Scenarios and Solutions:

  • Displacement of the Nitro Group: While less common than displacement of the chloro group, strong nucleophiles under harsh conditions could potentially displace the nitro group.

    • Solution: Employ milder reaction conditions (lower temperature, weaker base). Confirm the structure of the unexpected product using detailed spectroscopic analysis.

  • Reaction with an Unexpected Nucleophile: In some cases, particularly with alkoxy-substituted chloro-nitropyrimidines, the alkoxy group can be displaced in preference to the chloro group when reacting with primary amines.[1][2] While your starting material is 4-Chloro-5-nitropyrimidine, if you have modified it to include an alkoxy group, this is a critical consideration.

    • Solution: Re-evaluate your synthetic strategy. If the alkoxy group is being displaced, you may need to alter the order of your synthetic steps or use protecting groups.

  • Decomposition: 4-Chloro-5-nitropyrimidine may be unstable under certain conditions, leading to decomposition products.

    • Solution: Run the reaction at a lower temperature and monitor for the appearance of byproducts by TLC or LC-MS. Ensure the starting material is pure.

Logical Flow for Identifying Unexpected Products

unexpected_product start Unexpected Product Formed analyze_product Characterize Product by NMR and MS start->analyze_product compare_mw Compare Molecular Weight to Expected Product analyze_product->compare_mw mw_match MW Matches? compare_mw->mw_match Yes mw_no_match MW Does Not Match? compare_mw->mw_no_match No isomer Isomeric Product? (e.g., reaction at a different site) mw_match->isomer side_reaction Side Reaction Product? (e.g., nitro displacement, decomposition) mw_no_match->side_reaction solution_isomer Solution: Re-evaluate regioselectivity. Adjust reaction conditions to favor the desired isomer. isomer->solution_isomer solution_side_reaction Solution: Use milder conditions. Check for starting material decomposition. side_reaction->solution_side_reaction

Caption: Decision process for identifying the source of unexpected products.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the substitution of the 4-chloro group with a primary or secondary amine.

Experimental Workflow

snAr_protocol reagents 1. Dissolve 4-Chloro-5-nitropyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, THF). addition 2. Add the amine (1.1-1.2 eq) and a non-nucleophilic base (e.g., triethylamine, DIPEA, 1.5 eq). reagents->addition reaction 3. Stir the reaction mixture at room temperature to 50°C. Monitor by TLC or LC-MS. addition->reaction workup 4. Upon completion, remove the solvent under reduced pressure. reaction->workup extraction 5. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. workup->extraction purification 6. Separate the organic layer, dry (e.g., Na2SO4), filter, and concentrate. Purify by column chromatography. extraction->purification

Caption: General workflow for an SNAr amination reaction.

Detailed Steps:

  • To a stirred solution of 4-Chloro-5-nitropyrimidine (1.0 equivalent) in anhydrous acetonitrile (0.1-0.2 M), add the desired amine (1.1-1.2 equivalents).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Gravimetric Method for Determining Solubility

This protocol allows for the quantitative determination of the solubility of 4-Chloro-5-nitropyrimidine in a specific solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 4-Chloro-5-nitropyrimidine to a known volume of the chosen solvent in a sealed vial.

    • Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the mixture to settle, or centrifuge to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a volumetric pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation and Mass Determination:

    • Transfer the supernatant to a pre-weighed vial.

    • Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation:

    • The solubility can be calculated using the following formula:

      • Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken (L)

This guide is intended to provide a starting point for troubleshooting common issues. Reaction outcomes can be highly dependent on the specific nucleophile, solvent, and reaction conditions employed. Careful monitoring and analysis are key to successful synthesis.

References

Technical Support Center: Purification Strategies for Products Contaminated with 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in removing unreacted 4-Chloro-5-nitropyrimidine from their reaction mixtures. The high reactivity of this pyrimidine derivative, driven by the potent electron-withdrawing nature of the nitro group and the ring nitrogen atoms, makes it an excellent electrophile for SNAr reactions. However, this same reactivity can lead to its persistence as a stubborn impurity if the reaction does not go to completion.

This document provides a series of troubleshooting guides and frequently asked questions to help you select and implement the most effective purification strategy based on the properties of your desired product.

Method Selection: Choosing Your Purification Strategy

The optimal purification method hinges on the differential physicochemical properties between your product and the unreacted 4-Chloro-5-nitropyrimidine. Before proceeding, it is crucial to analyze your product's polarity, solubility, and acidic/basic character relative to the starting material.

The following decision workflow provides a logical starting point for selecting a purification technique.

G start Start: Crude Product Mixture (Contains Product + Unreacted 4-Chloro-5-nitropyrimidine) product_analysis Analyze Product Properties (Polarity, Acidity/Basicity, Solubility) start->product_analysis product_solid Is the product a solid with different solubility profile? product_analysis->product_solid Solubility? product_polarity Does the product have significantly different polarity? product_analysis->product_polarity Polarity? product_basic Does the product have a basic functional group (e.g., amine)? product_analysis->product_basic Functionality? product_similar Properties are very similar? product_analysis->product_similar Similarity? recrystallization Recrystallization chromatography Silica Gel Chromatography scavenger Nucleophilic Scavenger Resin lle Acid/Base Liquid-Liquid Extraction product_solid->recrystallization Yes product_solid->product_polarity No product_polarity->chromatography Yes product_polarity->product_basic No product_basic->lle Yes product_basic->product_similar No product_similar->scavenger Yes

Caption: Decision workflow for selecting a primary purification method.

Method 1: Recrystallization

Q1: When should I choose recrystallization?

Recrystallization is an ideal first choice if your desired product is a solid and exhibits a significantly different solubility profile from 4-Chloro-5-nitropyrimidine in a given solvent system. It is a cost-effective and scalable technique for removing impurities.[1][2]

Q2: How do I select an appropriate solvent system?

The goal is to find a solvent or solvent pair that meets these criteria:

  • High Product Solubility at High Temperature: The product should be very soluble in the hot solvent.[3]

  • Low Product Solubility at Low Temperature: The product should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[3]

  • High Impurity Solubility at All Temperatures: Ideally, the unreacted 4-Chloro-5-nitropyrimidine remains dissolved in the cold solvent.

Commonly effective solvents for pyrimidine derivatives include ethanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexane.[1][4]

Experimental Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Choose a miscible solvent pair: a "good" solvent in which your product is soluble and a "poor" solvent in which it is insoluble.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent to form a saturated solution.[3]

  • Add "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy (turbid).[3]

  • Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears, ensuring the solution is saturated.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.[1]

  • Crystal Growth: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove residual impurities.[2]

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Troubleshooting Recrystallization
ProblemPotential CauseRecommended Solution
Product "oils out" The solution is too supersaturated, or the cooling is too rapid. The product's melting point may be lower than the solvent's boiling point.Re-heat the mixture to dissolve the oil, add a small amount of the "good" solvent, and allow it to cool much more slowly. Consider a different solvent system.[1]
No crystals form The solution is not saturated (too much solvent was added), or the product is too soluble even at low temperatures.Evaporate some of the solvent to concentrate the solution. Try adding an anti-solvent. If that fails, a different solvent system is needed.[2]
Low product recovery The product has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath. Use the minimum amount of cold solvent for washing the crystals.
Impurity co-crystallizes The impurity and product have very similar solubility profiles.A second recrystallization with a different solvent system may work. If not, column chromatography is the recommended next step.[1]

Method 2: Flash Column Chromatography

Q1: Why is column chromatography effective?

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[5] Since 4-Chloro-5-nitropyrimidine is a relatively polar molecule, it can often be separated from less polar or significantly more polar products by optimizing the eluent system.

Q2: How do I determine the right mobile phase?

Thin Layer Chromatography (TLC) is essential for method development.

  • Spot the crude mixture on a TLC plate.

  • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

  • The ideal system will show good separation (a difference in Rf values of >0.2) between the product spot and the impurity spot. The target product should ideally have an Rf value between 0.2 and 0.4 for good separation on a column.

Experimental Protocol: Silica Gel Flash Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack the column, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel and carefully adding it to the top of the column.[3]

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions.[5]

  • Gradient (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds. 4-Chloro-5-nitropyrimidine will typically elute before highly polar products and after non-polar products.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography
ProblemPotential CauseRecommended Solution
Poor or no separation Mobile phase polarity is incorrect (too high or too low).Re-optimize the mobile phase using TLC. Test different solvent systems (e.g., dichloromethane/methanol for more polar compounds).
Product won't elute The product is too polar for the chosen solvent system and is irreversibly adsorbed to the silica.Switch to a more polar mobile phase. If that fails, consider using a different stationary phase like alumina or reverse-phase C18 silica. Product instability on silica is also possible.[6]
Cracked or channeled column bed Improper column packing.This leads to poor separation. The column must be repacked. Ensure the silica is fully wetted and packed uniformly.
Broad, tailing peaks Sample overload; acidic or basic nature of the compound interacting with silica.Use a larger column or less sample. For basic compounds (like amines), add a small amount (0.1-1%) of triethylamine to the mobile phase. For acidic compounds, add 0.1-1% acetic acid.

Method 3: Scavenger Resins

Q1: What is a scavenger resin and why is it a superior choice for this problem?

Scavenger resins are solid-supported reagents designed to react with and permanently bind specific types of molecules, allowing for their simple removal by filtration.[7][8] This method is exceptionally effective for removing unreacted 4-Chloro-5-nitropyrimidine because the target is a potent electrophile. A nucleophilic scavenger resin will covalently bond to the impurity.[9]

This technique is often superior to chromatography when the product and impurity have very similar polarities, as it relies on chemical reactivity rather than physical properties.

Causality: The Chemistry of Scavenging

4-Chloro-5-nitropyrimidine is highly susceptible to nucleophilic aromatic substitution. Amine-functionalized scavenger resins act as polymer-bound nucleophiles. They attack the pyrimidine ring, displacing the chloride and forming a covalent bond. The impurity is now attached to the solid resin, while your desired product remains in solution.

G cluster_0 impurity 4-Chloro-5-nitropyrimidine (Electrophile in solution) reaction + product Desired Product (Remains in solution) arrow1 Stir in Solution resin Scavenger Resin (Solid-supported Nucleophile, e.g., -NH2) bound_impurity Bound Impurity (Covalently attached to solid resin) arrow2 Filter arrow1->bound_impurity arrow2->product

Caption: Workflow for purification using a scavenger resin.

Experimental Protocol: Scavenging
  • Resin Selection: Choose a nucleophilic resin. Amine-based resins are highly effective. See the table below.

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF, or Acetonitrile).

  • Addition of Resin: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the estimated amount of unreacted starting material).

  • Reaction: Stir the mixture at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the removal of the impurity by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin (which now has the impurity bound to it).

  • Rinsing: Wash the filtered resin with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.

Table of Common Nucleophilic Scavenger Resins
Resin TypeFunctional GroupTarget Impurity TypeExample Supplier(s)
SiliaBond Amine -NH₂Electrophiles (acid chlorides, isocyanates, alkyl halides)SiliCycle[10]
ISOLUTE Si-Trisamine Tris(2-aminoethyl)amineElectrophiles, Transition MetalsBiotage[11]
SiliaMetS Diamine -NH(CH₂)₂NH₂Electrophiles, Metals (Pd, Pt, Cu, etc.)SiliCycle[10]

Method 4: Liquid-Liquid Extraction (LLE)

Q1: When can I use a simple liquid-liquid extraction?

LLE is most effective when your desired product has an acidic or basic functional group that is absent in the 4-Chloro-5-nitropyrimidine starting material.[12] By changing the pH of an aqueous phase, you can selectively move your ionized product into the water layer, leaving the neutral impurity in the organic layer.

Example Scenario: Your product is an amine derivative, making it basic.

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl).

  • The basic product will be protonated (R-NH₃⁺Cl⁻) and dissolve in the aqueous layer.

  • The neutral 4-Chloro-5-nitropyrimidine will remain in the organic layer.

  • Separate the layers. The organic layer containing the impurity can be discarded.

  • Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate your product, which will often precipitate out or can be re-extracted with fresh organic solvent.[12]

General FAQs

Q: How can I confirm the identity of the impurity? A: The best methods are a combination of chromatography and spectroscopy. TLC can show the presence of a second spot corresponding to the starting material. For definitive identification and quantification, GC-MS is excellent for volatile compounds, while HPLC and NMR are invaluable for structural confirmation.[5]

Q: Can I combine these purification methods? A: Absolutely. It is common practice to perform an initial bulk purification using a method like LLE or recrystallization, followed by a final "polishing" step using column chromatography to remove any trace impurities.

Q: My product seems to be degrading on the silica gel column. What should I do? A: Product instability on silica, which is weakly acidic, is a known issue for some sensitive compounds.[6] You can try deactivating the silica by pre-treating it with a solvent containing a small amount of triethylamine. Alternatively, using a different stationary phase like neutral alumina or considering a non-chromatographic method like recrystallization or scavenging is advisable.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Amerigo Scientific. Scavenger Resins.
  • SiliCycle. SiliaBond Organic Scavengers.
  • National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
  • Biotage.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Scavenger resin.
  • Wipf Group, University of Pittsburgh. (2004).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.

Sources

Technical Support Center: Managing Exothermic Profiles of 4-Chloro-5-nitropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing the exothermic profiles of reactions involving 4-Chloro-5-nitropyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, with a focus on safety and reaction control.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with 4-Chloro-5-nitropyrimidine reactions?

The primary safety concern is the potential for a thermal runaway reaction.[1] Nucleophilic substitution reactions on the pyrimidine ring, which is activated by the nitro group, are often exothermic. A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which could result in boiling of the solvent, vessel over-pressurization, and potentially an explosion.[1] Additionally, as with many chlorinated and nitrated aromatic compounds, the thermal stability of the reactants and products should be considered, as secondary decomposition reactions at elevated temperatures can be highly energetic.

Q2: How can I predict the thermal hazard of my specific 4-Chloro-5-nitropyrimidine reaction?

A thorough thermal hazard assessment is crucial before scaling up any reaction.[1] Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential.[1]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for the starting materials, reaction mixture, and products. This data is critical for establishing a safe maximum operating temperature.

  • Reaction Calorimetry (e.g., RC1): A reaction calorimeter can measure the heat of reaction (ΔHrxn), the heat flow profile over time, and the specific heat capacity of the reaction mixture.[2] This information allows for the calculation of the adiabatic temperature rise (ΔTad), which is the theoretical temperature increase in a worst-case scenario of no heat loss to the surroundings.[2]

Q3: What are the general strategies for mitigating exothermic reactions involving 4-Chloro-5-nitropyrimidine?

Several strategies can be employed to manage the heat generated during these reactions:[1]

  • Semi-batch or Continuous Feeding: Instead of adding all reactants at once (batch mode), one reactant (typically the nucleophile) can be added gradually (semi-batch) or continuously. This allows for the rate of heat generation to be controlled by the addition rate.

  • Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, which helps to absorb the heat generated and moderate the temperature increase.[1]

  • Efficient Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated. This includes using a well-maintained cooling jacket and a circulating bath with a suitable heat transfer fluid.[1]

  • Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.

Troubleshooting Guide

Issue 1: Rapid, uncontrolled temperature increase during nucleophile addition.

  • Question: I am observing a rapid and difficult-to-control temperature spike when adding my amine to the 4-Chloro-5-nitropyrimidine solution. What should I do?

  • Answer: This indicates that the rate of heat generation is exceeding the cooling capacity of your system.

    • Immediate Action: Immediately stop the addition of the nucleophile. Increase the efficiency of cooling by lowering the temperature of the cooling bath and ensuring maximum coolant flow.

    • Troubleshooting Steps:

      • Reduce Addition Rate: The most likely cause is that the nucleophile is being added too quickly. Significantly slow down the addition rate.

      • Improve Cooling: Ensure your cooling system is functioning optimally. Check the coolant level and temperature.

      • Increase Dilution: Consider diluting the reaction mixture further by adding more solvent before restarting the addition.

      • Lower Initial Temperature: Start the reaction at a lower initial temperature to provide a larger safety margin.

Issue 2: Localized boiling or fuming at the point of nucleophile addition.

  • Question: I see localized boiling or fuming where the drops of my nucleophile are entering the reactor, even though the bulk temperature is within the desired range. What is happening?

  • Answer: This is likely due to poor mixing, leading to localized "hot spots" where the reaction is highly concentrated.

    • Immediate Action: Stop the addition of the nucleophile.

    • Troubleshooting Steps:

      • Increase Agitation: Increase the stirring speed to improve the dispersion of the added reagent and dissipate heat more effectively. Ensure the stirrer is appropriately sized and positioned for the reactor.

      • Sub-surface Addition: If possible, add the nucleophile below the surface of the reaction mixture to promote rapid mixing and prevent localized overheating at the surface.

      • Dilute the Nucleophile: Consider diluting the nucleophile in the reaction solvent before adding it to the reactor.

Issue 3: The reaction exotherm is very mild or non-existent, and the reaction is not proceeding.

  • Question: I was expecting a significant exotherm, but the reaction temperature is not increasing, and analysis shows little to no product formation. What could be the issue?

  • Answer: While less common for these types of reactions, a lack of exotherm and conversion can occur due to several factors.

    • Troubleshooting Steps:

      • Check Reagent Quality: Ensure that your 4-Chloro-5-nitropyrimidine and nucleophile are of sufficient purity and have not degraded.

      • Verify Reaction Conditions: Confirm that the correct solvent and any necessary base or catalyst have been added. Some reactions may require a base to proceed.

      • Initiation Temperature: Some reactions may have a small activation energy barrier and require gentle heating to initiate. If you are running the reaction at a very low temperature, a slight increase may be necessary. Proceed with caution and monitor the temperature closely for any delayed exotherm.

Data Presentation

The following tables provide representative (estimated) thermochemical data for a typical nucleophilic aromatic substitution (SNAr) reaction of 4-Chloro-5-nitropyrimidine with a generic amine nucleophile. Note: This data is for illustrative purposes only and should not be used for safety-critical scale-up decisions. Experimental determination of these parameters for your specific reaction system is essential.

Table 1: Estimated Thermochemical Parameters for the Amination of 4-Chloro-5-nitropyrimidine

ParameterEstimated ValueSignificance
Heat of Reaction (ΔHrxn)-120 to -180 kJ/molIndicates a significantly exothermic reaction.
Specific Heat of Reaction Mixture (Cp)1.8 - 2.5 J/g·KUsed to calculate the temperature rise from the heat of reaction.
Onset Temperature of Decomposition (TD24)> 160 °CThe temperature at which the reaction mixture begins to decompose exothermically. The reaction temperature should be kept well below this value.
Adiabatic Temperature Rise (ΔTad)80 - 150 °CThe theoretical temperature increase without any cooling. This helps in assessing the worst-case scenario.
Maximum Temperature of Synthesis Reaction (MTSR)Dependent on process conditionsThe highest temperature the reaction could reach in the event of a cooling failure, considering the accumulation of unreacted starting material.

Table 2: Influence of Solvent on Reaction Exotherm Management

SolventBoiling Point (°C)Heat Capacity (J/g·K)Notes
Acetonitrile822.22Commonly used, good for a range of temperatures.
Tetrahydrofuran (THF)661.76Lower boiling point can be a safety concern if the exotherm is not well-controlled.
Dichloromethane (DCM)401.21Very low boiling point, generally not recommended for potentially vigorous exothermic reactions.
Toluene1111.69Higher boiling point provides a wider operating window.

Experimental Protocols

Protocol 1: Controlled Laboratory Scale Amination of 4-Chloro-5-nitropyrimidine

This protocol outlines a general procedure for the safe reaction of 4-Chloro-5-nitropyrimidine with a primary or secondary amine on a laboratory scale.

1. Reactor Setup and Pre-Reaction Checks:

  • Assemble a clean, dry jacketed reactor equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel or syringe pump for controlled reagent addition.

  • Connect the reactor jacket to a circulating bath with a suitable cooling fluid.

  • Charge the reactor with 4-Chloro-5-nitropyrimidine and the chosen solvent (e.g., acetonitrile).

2. Reagent Addition:

  • Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-10 °C).

  • Dissolve the amine nucleophile and a suitable base (e.g., triethylamine or potassium carbonate, if required) in the reaction solvent in the addition funnel or syringe pump.

  • Begin adding the amine solution dropwise or at a slow, constant rate. The addition rate should be adjusted to maintain the internal temperature within a narrow range (e.g., ±2 °C) of the set point.

  • If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.

3. Reaction Monitoring and Work-up:

  • After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Once the reaction is deemed complete, proceed with a safe work-up and quenching procedure. This may involve cooling the reaction mixture and slowly adding it to water or a dilute acid solution to neutralize any remaining base and precipitate the product.

Mandatory Visualization

Exotherm_Management_Workflow Workflow for Managing Exothermic Reactions start Start Reaction Setup pre_reaction_checks Pre-Reaction Checks (Cooling System, Stirrer) start->pre_reaction_checks initial_cooling Cool Reactor to Initial Temperature pre_reaction_checks->initial_cooling start_addition Start Controlled Nucleophile Addition initial_cooling->start_addition monitor_temp Monitor Internal Temperature (Tr) start_addition->monitor_temp temp_ok Is Tr within ±2°C of Setpoint? monitor_temp->temp_ok continue_addition Continue Addition temp_ok->continue_addition Yes stop_addition STOP Addition! Maximize Cooling temp_ok->stop_addition No addition_complete Addition Complete? continue_addition->addition_complete troubleshoot Troubleshoot: - Reduce Addition Rate - Check Cooling System - Improve Agitation stop_addition->troubleshoot troubleshoot->start_addition addition_complete->monitor_temp No monitor_completion Monitor Reaction for Completion (TLC/LC-MS) addition_complete->monitor_completion Yes workup Safe Quenching and Work-up monitor_completion->workup

Caption: Workflow for managing exothermic reactions.

Troubleshooting_Logic Troubleshooting Logic for Uncontrolled Exotherm issue Issue: Rapid Temperature Increase cause1 Possible Cause 1: Addition Rate Too High issue->cause1 cause2 Possible Cause 2: Inefficient Cooling issue->cause2 cause3 Possible Cause 3: Poor Mixing issue->cause3 solution1 Solution: Reduce Addition Rate cause1->solution1 solution2 Solution: Check & Optimize Cooling System cause2->solution2 solution3 Solution: Increase Stirring Speed cause3->solution3

Caption: Troubleshooting logic for uncontrolled exotherms.

References

Column chromatography protocols for purifying 4-Chloro-5-nitropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Chloro-5-nitropyrimidine derivatives. These compounds are critical intermediates in drug discovery, particularly for synthesizing purine analogues.[1] However, their unique chemical properties—stemming from an electron-deficient pyrimidine ring and polar functional groups—present distinct challenges during purification by column chromatography.[2][3]

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges effectively. Our approach is grounded in explaining the "why" behind each step, ensuring you can adapt these protocols to your specific derivative.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of 4-Chloro-5-nitropyrimidine derivatives.

Question: My compound is sticking to the baseline (Rf ≈ 0) on my silica gel column, even with high concentrations of ethyl acetate in hexane. What should I do?

Answer: This is a classic sign that your mobile phase is not polar enough to elute your highly polar compound from the highly polar silica gel stationary phase. The nitro group and the nitrogen atoms in the pyrimidine ring make your molecule highly polar, leading to strong interactions (like hydrogen bonding) with the silanol groups on the silica surface.[4][5][6]

  • Immediate Solution: Increase Mobile Phase Polarity.

    • Introduce a Stronger Solvent: Begin by adding a small percentage (1-5%) of methanol to your ethyl acetate/hexane mobile phase. Methanol is very polar and is highly effective at disrupting the strong interactions between your compound and the silica gel.

    • Run a Gradient: If you have multiple compounds to separate, a solvent gradient is highly effective. Start with your initial, less polar mobile phase (e.g., 20% EtOAc/Hexane) and gradually increase the concentration of a more polar solvent (like ethyl acetate or a methanol/EtOAc mixture) over the course of the separation.[4][7] This will elute the less polar impurities first, followed by your more polar target compound.

  • Causality Check: Always confirm your choice by TLC first. Test solvent systems with methanol to ensure your target compound moves to an Rf of 0.2-0.35 while maintaining separation from impurities.[8]

Question: My purified fractions show significant peak tailing on TLC and HPLC analysis. How can I achieve sharper peaks?

Answer: Peak tailing is typically caused by non-ideal interactions between your compound and the stationary phase. For pyrimidine derivatives, this often points to strong, slow-to-dissociate interactions with the acidic silanol groups on the silica gel surface.[4][5]

  • Solution 1: Deactivate the Silica Gel. The pyrimidine nitrogens can act as bases, interacting strongly with acidic sites. Neutralizing these sites can dramatically improve peak shape.

    • Protocol: Prepare your mobile phase with 0.5-1% triethylamine (Et₃N). Before loading your sample, flush the packed column with 2-3 column volumes of this mobile phase. This deactivates the most acidic sites on the silica.[4][7]

  • Solution 2: Switch to a Different Stationary Phase. If deactivation is insufficient, the inherent nature of silica is the problem.

    • Alumina (Al₂O₃): Alumina is a good alternative, especially for basic compounds. It is available in neutral, acidic, or basic forms. For most pyrimidine derivatives, neutral or basic alumina is a suitable choice.[4]

    • Bonded Phases: For very challenging separations, consider using amine-bonded or cyano-bonded silica phases, which offer different selectivity.[4]

Question: I'm observing a new spot on my TLC after running the column, suggesting my compound is decomposing. How can I prevent this?

Answer: 4-Chloro-5-nitropyrimidines are electron-deficient and can be sensitive to the acidic environment of standard silica gel, potentially leading to degradation or reaction.[2][9]

  • Explanation: The electron-withdrawing nature of the nitro group and the ring nitrogens makes the pyrimidine ring susceptible to nucleophilic attack, and the acidic silica surface can catalyze decomposition pathways.

  • Solutions:

    • Deactivate the Silica: As with peak tailing, using a mobile phase containing triethylamine can create a less harsh environment for your compound.[7]

    • Minimize Contact Time: Use flash column chromatography (applying pressure to speed up solvent flow) to reduce the time your compound spends on the column.[10][11]

    • Use an Alternative Stationary Phase: Neutral alumina is often gentler than silica gel.

    • Dry Loading with Celite: If your compound is particularly sensitive, you can pre-adsorb it onto a more inert material like Celite before loading it onto the column.[8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common chromatography issues.

G Troubleshooting Workflow for Column Chromatography start Problem Observed During Purification prob1 Poor Separation (Overlapping Spots) start->prob1 prob2 Compound Streaking or Tailing start->prob2 prob3 Compound Not Eluting (Rf = 0) start->prob3 prob4 Suspected Decomposition (New Spots Post-Column) start->prob4 cause1a Cause: Insufficient Selectivity prob1->cause1a cause1b Cause: Column Overload prob1->cause1b cause2a Cause: Strong Acidic Interactions with Silica prob2->cause2a cause3a Cause: Mobile Phase Polarity Too Low prob3->cause3a cause4a Cause: Compound Unstable on Acidic Silica prob4->cause4a sol1a Solution: Optimize Mobile Phase (e.g., change solvent, try gradient) cause1a->sol1a sol1b Solution: Use Less Sample cause1b->sol1b sol2a Solution: Deactivate Silica with Et3N or Switch to Alumina cause2a->sol2a sol3a Solution: Add a Stronger Solvent (e.g., Methanol) cause3a->sol3a sol4a Solution: Deactivate Silica, Use Alumina, or Reduce Column Contact Time cause4a->sol4a

Caption: A decision tree for troubleshooting common column chromatography problems.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4-Chloro-5-nitropyrimidine derivatives?

Silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[6] It is suitable for a wide range of derivatives. However, if your compound is particularly basic or shows signs of degradation, neutral alumina is an excellent alternative.[4]

Q2: How do I select the optimal mobile phase (eluent)?

The selection process should always begin with Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.35.[8] A lower Rf provides better separation from impurities that run faster.

  • Starting Point: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a standard starting point.[1][12]

  • Tuning Polarity:

    • If the Rf is too high (>0.5), decrease the proportion of the polar solvent (ethyl acetate).

    • If the Rf is too low (<0.1), increase the proportion of the polar solvent.

    • For very polar compounds, substitute ethyl acetate with or add small amounts of a more polar solvent like methanol.[4]

Q3: Should I use isocratic or gradient elution?

  • Isocratic Elution (constant solvent composition): This is ideal for simple separations where the target compound is well-separated from a few impurities on the TLC plate.

  • Gradient Elution (solvent composition changes over time): This is superior for complex mixtures with compounds of widely differing polarities. A gradient allows you to first elute non-polar impurities with a weak solvent, then gradually increase the polarity to elute your product and any highly polar impurities, often resulting in better separation and sharper peaks.[4][7]

Q4: Should I use the "dry loading" or "wet loading" method to apply my sample?

This depends on the solubility of your crude sample.

  • Wet Loading: Dissolve your sample in the minimum amount of the initial mobile phase solvent and carefully pipette it onto the top of the column. This is fast and easy but can cause band broadening if too much or too strong a solvent is used.[11]

  • Dry Loading: This method is highly recommended if your compound is poorly soluble in the starting eluent. Dissolve your crude mixture in a suitable solvent (like DCM or acetone), add a small amount of silica gel (1-2 times the weight of your crude product), and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[7][10] Dry loading often results in sharper bands and better separation.

Standard Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying a 4-Chloro-5-nitropyrimidine derivative on a 5-gram scale.

Step 1: Method Development with TLC
  • Develop a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf of 0.2-0.35.

  • Check for compound stability on silica by running a 2D TLC: spot your compound, run the plate, rotate it 90 degrees, and run it again in the same solvent. A single spot on the diagonal confirms stability.[9]

Step 2: Column Packing (Slurry Method)
  • Select a glass column of appropriate size (e.g., 40mm diameter for ~5g of crude material).

  • Plug the bottom of the column with a small piece of cotton or glass wool and add a ~1 cm layer of sand.[13]

  • In a beaker, prepare a slurry of silica gel (approx. 50-100 times the weight of your crude sample) in your initial, non-polar mobile phase.

  • Pour the slurry into the column, continuously tapping the side to ensure even packing and release any air bubbles.[11][13]

  • Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed.[8]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading Method)
  • Dissolve your 5g crude sample in a minimal amount of a volatile solvent (e.g., 20 mL of Dichloromethane).

  • Add ~10g of silica gel to this solution and mix.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Carefully add this powder onto the top layer of sand in your packed column, ensuring an even layer.

Step 4: Elution and Fraction Collection
  • Carefully add your mobile phase to the column without disturbing the top layer.

  • Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute.

  • Begin collecting fractions in test tubes.

  • If using a gradient, start with the low-polarity mobile phase and systematically increase the polarity after a set number of fractions.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

Step 5: Analysis and Product Isolation
  • Combine the fractions that contain your pure product (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield your purified 4-Chloro-5-nitropyrimidine derivative.

Data Summary Table

Polarity of DerivativeRecommended Stationary PhaseStarting Mobile Phase System (v/v)Notes
Low to MediumSilica Gel5-30% Ethyl Acetate in HexanesThe standard choice for many derivatives.[1]
Medium to HighSilica Gel30-80% Ethyl Acetate in Hexanes, or 1-5% Methanol in DichloromethaneThe addition of MeOH is critical for eluting highly polar compounds.
Acid-Sensitive / BasicNeutral Alumina or Deactivated Silica5-30% Ethyl Acetate in Hexanes (+ 0.5% Et₃N for silica)Deactivation prevents on-column degradation and reduces peak tailing.[4][7]

Experimental Workflow Diagram

G General Workflow for Column Chromatography Purification step1 Step 1: TLC Analysis (Develop Solvent System, Rf ≈ 0.25) step2 Step 2: Prepare Column (Slurry pack with silica gel) step1->step2 step3 Step 3: Load Sample (Dry-loading recommended) step2->step3 step4 Step 4: Elute Column (Apply pressure, run isocratic or gradient) step3->step4 step5 Step 5: Collect Fractions step4->step5 step6 Step 6: Monitor Fractions (Analyze by TLC) step5->step6 step7 Step 7: Combine Pure Fractions step6->step7 step8 Step 8: Evaporate Solvent (Rotary Evaporation) step7->step8 step9 Final Product: Pure Compound step8->step9

Caption: A step-by-step overview of the purification process.

References

Technical Support Center: Recrystallization of 4-Amino-5-Nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-amino-5-nitropyrimidine derivatives. This document provides in-depth guidance, troubleshooting, and frequently asked questions related to selecting the optimal recrystallization solvent for this important class of heterocyclic compounds. The inherent polarity and hydrogen-bonding capabilities of the amino and nitro functional groups on the pyrimidine core present specific challenges that this guide aims to address.

The Science of Solvent Selection for Pyrimidine Derivatives

The successful recrystallization of any compound is critically dependent on the choice of solvent. The ideal solvent must exhibit differential solubility, meaning the compound of interest should be highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[1][2] For 4-amino-5-nitropyrimidine derivatives, the molecular structure dictates the starting point for solvent selection.

The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the nitro group and pyrimidine ring nitrogens) imparts a significant degree of polarity to these molecules. This suggests that polar solvents will be the most effective. The principle of "like dissolves like" is a foundational concept here; solvents with similar polarity and hydrogen bonding characteristics to the solute will be most effective.[3]

Key Molecular Considerations:

  • Polarity: The combination of the amino (-NH2) and nitro (-NO2) groups makes these compounds moderately to highly polar.

  • Hydrogen Bonding: The -NH2 group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group act as acceptors.

  • Melting Point: These derivatives are typically solids with relatively high melting points, which allows for the use of a broader range of solvents, including those with higher boiling points.

Systematic Approach to Solvent Screening

A systematic, small-scale solvent screening is the most reliable method for identifying the ideal recrystallization solvent. Rushing this step is a common cause of poor yield and purity.

Experimental Protocol: Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude 4-amino-5-nitropyrimidine derivative into several small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a different candidate solvent dropwise (e.g., 0.5 mL). Agitate the mixture. Observe if the compound dissolves readily at room temperature.

    • Ideal Outcome: The compound is insoluble or sparingly soluble in the cold solvent.[4] If it dissolves completely, that solvent is unsuitable for single-solvent recrystallization but may be useful as the "soluble solvent" in a mixed-solvent system.

  • Heating: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

    • Ideal Outcome: The compound dissolves completely in a minimal amount of the hot solvent.[3] Be mindful not to add a large excess of solvent, as this will significantly reduce your final yield.[5][6]

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or placing it in an ice bath.[7]

    • Ideal Outcome: Abundant, well-formed crystals precipitate out of the solution upon cooling.

  • Evaluation: The solvent that dissolves the compound when hot but yields a large quantity of crystals upon cooling is your best candidate.

Logical Workflow for Solvent Selection

Solvent_Selection start Start: Crude 4-amino-5- nitropyrimidine Derivative test_solvents Select Candidate Solvents (Polar Protic & Aprotic) start->test_solvents solubility_cold Test Solubility in Cold Solvent (RT) test_solvents->solubility_cold dissolves_cold Result: Soluble at RT solubility_cold->dissolves_cold Yes insoluble_cold Result: Insoluble/Slightly Soluble at RT solubility_cold->insoluble_cold No consider_mixed Consider as 'Solvent B' in Mixed-Solvent System dissolves_cold->consider_mixed heat_test Heat to Boiling & Add Minimum Solvent insoluble_cold->heat_test dissolves_hot Result: Dissolves Completely heat_test->dissolves_hot Yes insoluble_hot Result: Insoluble heat_test->insoluble_hot No cool_solution Cool Solution Slowly (RT then Ice Bath) dissolves_hot->cool_solution end_bad_solvent Outcome: Unsuitable Solvent insoluble_hot->end_bad_solvent crystals_form Result: Crystals Form cool_solution->crystals_form Yes no_crystals Result: No Crystals / Oiling Out cool_solution->no_crystals No end_good Outcome: Suitable Single Solvent Found crystals_form->end_good consider_mixed2 Consider Mixed-Solvent System or Chromatography no_crystals->consider_mixed2

Caption: Workflow for selecting a suitable recrystallization solvent.

Recommended Solvents for Initial Screening

Based on the polarity of 4-amino-5-nitropyrimidine derivatives, the following solvents and solvent systems are excellent starting points for your screening process.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Ethanol 7824.5A polar protic solvent. Often provides a good balance of solubility at high temperatures and insolubility at low temperatures for polar compounds.
Methanol 6532.7More polar than ethanol. May dissolve some derivatives too well at room temperature. A good candidate for more polar derivatives.[8]
Isopropanol 8219.9Less polar than ethanol. Can be effective if the compound is too soluble in ethanol or methanol.
Ethyl Acetate 776.0A moderately polar aprotic solvent. Often a good choice. Solubility for some derivatives is noted as 'slight'.[8][9]
Acetonitrile 8237.5A polar aprotic solvent. Can be a very effective recrystallization solvent for nitrogen-containing heterocycles.
Water 10080.1Due to its high polarity, it is unlikely to be a good single solvent but is an excellent "anti-solvent" to use with miscible organic solvents like ethanol or acetone.
Ethanol/Water VariableVariableA very common and effective mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy.
Acetone/Water VariableVariableSimilar to ethanol/water, this is another powerful mixed-solvent system for polar compounds.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of 4-amino-5-nitropyrimidine derivatives in a direct question-and-answer format.

Troubleshooting Common Problems

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a very common issue, typically caused by two main factors:

  • Too Much Solvent: You may have added too much solvent, meaning the solution is not supersaturated upon cooling.[5]

    • Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 10-20% and then allow it to cool again. Be sure to use a boiling chip.[6]

  • Supersaturation: The solution is supersaturated, but the crystals lack a nucleation site to begin growing.[5]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches provide a surface for crystallization to begin.[3]

    • Solution 2 (Seed Crystal): If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[3]

    • Solution 3 (Deep Cooling): Cool the solution in an ice-salt bath for a short period. However, be aware that very rapid cooling can trap impurities.[7]

Q: My compound separated as an oil instead of crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[7][10] It is particularly common when the compound is significantly impure or when the solvent's boiling point is higher than the compound's melting point.

  • Solution 1 (Reheat and Add Solvent): Heat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to keep the compound soluble at a slightly lower temperature. Then, allow the solution to cool much more slowly.[5][6] Insulating the flask can help promote slow cooling.

  • Solution 2 (Change Solvents): The chosen solvent may be inappropriate. Select a solvent with a lower boiling point or try a mixed-solvent system.

  • Solution 3 (Charcoal Treatment): The presence of significant impurities can lower the melting point of the mixture. If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[11]

Q: My final yield is very low. What went wrong?

A: A poor yield is disappointing but often correctable. The primary causes are:

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor.[3][6]

  • Premature Crystallization: If crystals form during a hot filtration step, product is lost. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Cooling: Ensure you have cooled the solution sufficiently in an ice bath after it has reached room temperature to maximize precipitation.

  • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1][3]

Troubleshooting Decision Tree

Troubleshooting start Problem Encountered During Recrystallization problem What is the issue? start->problem no_crystals No Crystals Formed problem->no_crystals No Crystals oiling_out Compound 'Oiled Out' problem->oiling_out Oiling Out low_yield Poor Final Yield problem->low_yield Low Yield solution_no_crystals1 Boil off excess solvent and re-cool no_crystals->solution_no_crystals1 solution_no_crystals2 Scratch inner wall of flask no_crystals->solution_no_crystals2 solution_no_crystals3 Add a seed crystal no_crystals->solution_no_crystals3 solution_oiling1 Reheat, add more solvent, and cool very slowly oiling_out->solution_oiling1 solution_oiling2 Switch to a lower boiling point solvent oiling_out->solution_oiling2 check_mother_liquor Is there residue if a drop of mother liquor evaporates? low_yield->check_mother_liquor solution_low_yield1 Too much solvent was used. Concentrate mother liquor to recover more product. check_mother_liquor->solution_low_yield1 Yes solution_low_yield2 Ensure thorough cooling and wash with ice-cold solvent in future attempts. check_mother_liquor->solution_low_yield2 No

Caption: Decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: Can I use a solvent mixture for recrystallization? A: Absolutely. Mixed-solvent systems are extremely powerful.[12] This typically involves two miscible solvents: one in which the compound is highly soluble ("solvent B") and one in which it is poorly soluble ("solvent A" or anti-solvent). The standard procedure is to dissolve the compound in a minimum of hot "solvent B" and then add the "anti-solvent" dropwise until the solution becomes turbid (cloudy), then add a drop or two of "solvent B" to clarify, and finally allow it to cool slowly.

Q: How pure does my crude material need to be for recrystallization to work? A: Recrystallization is most effective when the desired compound makes up the vast majority of the solid (typically >80-90%). If the crude material is heavily contaminated with impurities, they may co-precipitate with your product or inhibit crystallization altogether. In such cases, another purification technique like column chromatography may be necessary first.

Q: How quickly should I cool my solution? A: Slow cooling is almost always better.[7] Allowing the solution to cool gradually to room temperature before moving it to an ice bath promotes the formation of larger, purer crystals. Rapid cooling can lead to smaller crystals that trap impurities within their lattice.[6]

References

  • ChemicalBook. (n.d.). 4-amino-2-chloro-6-methyl-5-nitropyrimidine.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • California State University, Long Beach. (n.d.). recrystallization.pdf.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Wired Chemist. (n.d.). Recrystallization.
  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
  • University of Rochester. (n.d.). How To: Purify by Crystallization.
  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation.
  • Angene. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
  • ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
  • Synchem. (n.d.). 4-Amino-2,6-dihydroxy-5-nitropyrimidine.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Texas at Dallas. (n.d.). Isolation and Purification of Organic Compounds Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • ChemicalBook. (n.d.). 4-AMINO-2-CHLORO-6-METHYL-5-NITROPYRIMIDINE | 5453-06-5.
  • ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents.
  • NISCAIR. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methyl-5-nitropyridine 98 21901-40-6.
  • BenchChem. (n.d.). Choosing the best recrystallization solvent for "4,4'-Diamino-2-methylazobenzene" purification.

Sources

Technical Support Center: Navigating the Aqueous Workup of 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance for handling 4-Chloro-5-nitropyrimidine, a highly reactive intermediate, during aqueous workup procedures. Our goal is to equip you with the knowledge and strategies to minimize hydrolysis and maximize the yield and purity of your target compounds.

Understanding the Challenge: The Inherent Reactivity of 4-Chloro-5-nitropyrimidine

4-Chloro-5-nitropyrimidine is an electron-deficient heterocyclic compound. The pyrimidine ring, being inherently electron-withdrawing, is further activated by the strongly electron-withdrawing nitro group at the 5-position. This electronic arrangement makes the chlorine atom at the 4-position an excellent leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr).[1] During aqueous workup, water can act as a nucleophile, leading to the undesired hydrolysis of the C-Cl bond to form the corresponding hydroxypyrimidine, a common and often difficult-to-remove impurity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during the aqueous workup of reactions involving 4-Chloro-5-nitropyrimidine.

Issue 1: Low Yield of Desired Product and Presence of a Polar Impurity.

  • Symptom: After aqueous workup and extraction, you observe a significantly lower yield than expected. TLC or LC-MS analysis of the crude product shows a new, more polar spot/peak that was not present in the initial reaction mixture.

  • Probable Cause: Hydrolysis of 4-Chloro-5-nitropyrimidine to 4-Hydroxy-5-nitropyrimidine.

  • Solutions:

    • Control pH: The rate of hydrolysis is highly dependent on pH. Both strongly acidic and basic conditions can catalyze the hydrolysis.[2][3] It is crucial to maintain the aqueous phase as close to neutral (pH 6-7) as possible.

      • Acidic Conditions: If your reaction quench or workup involves an acid wash (e.g., to remove basic impurities), use a weak, dilute acid (e.g., dilute citric acid or saturated ammonium chloride solution) and perform the wash quickly at low temperatures.

      • Basic Conditions: Avoid strong bases like NaOH or KOH. For neutralizing acids or washing, use a mild base such as saturated sodium bicarbonate (NaHCO₃) solution. Be mindful that even bicarbonate can raise the pH sufficiently to accelerate hydrolysis if contact time is prolonged.

    • Minimize Contact Time: The longer the 4-Chloro-5-nitropyrimidine is in contact with the aqueous phase, the greater the extent of hydrolysis. Perform extractions and phase separations as efficiently as possible.

    • Temperature Control: Hydrolysis rates increase with temperature.[4][5] Conduct all aqueous workup steps at low temperatures (0-5 °C) using an ice bath. Use pre-chilled solvents and aqueous solutions.

Issue 2: Formation of Emulsions During Extraction.

  • Symptom: Difficulty in separating the organic and aqueous layers after shaking, leading to product loss.

  • Probable Cause: The presence of polar byproducts, including the hydrolyzed product, can act as surfactants and stabilize emulsions. High concentrations of salts can also contribute.

  • Solutions:

    • Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which helps to break emulsions and decreases the solubility of organic compounds in the aqueous phase.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes help to break the emulsion.

Issue 3: Product Partially Lost to the Aqueous Layer.

  • Symptom: Low recovery of the desired product from the organic phase, even with minimal evidence of hydrolysis.

  • Probable Cause: While 4-Chloro-5-nitropyrimidine is an organic compound, it possesses some polarity. If a highly polar organic solvent is used for extraction, a portion of the product may partition into the aqueous layer.

  • Solutions:

    • Solvent Choice: Use a less polar, water-immiscible organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate.

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Salting Out: As mentioned previously, washing with brine will decrease the solubility of the organic product in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Chloro-5-nitropyrimidine so susceptible to hydrolysis?

The pyrimidine ring is an electron-deficient aromatic system. The two nitrogen atoms in the ring and the strongly electron-withdrawing nitro group pull electron density away from the carbon atom bonded to the chlorine. This makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles, such as water.

Q2: What is the ideal pH range for the aqueous workup?

The ideal pH range is as close to neutral as possible (pH 6-7).[2] Both acidic and basic conditions can accelerate hydrolysis.

Q3: Can I use a strong base like sodium hydroxide to remove acidic impurities?

It is strongly advised against using strong bases. The high concentration of hydroxide ions will rapidly hydrolyze the 4-Chloro-5-nitropyrimidine. A saturated solution of sodium bicarbonate is a much safer alternative for neutralizing acids.

Q4: Is it better to quench the reaction with water or an acidic/basic solution?

Quenching directly with a large volume of cold, pH-neutral water is often the safest initial step. If an acidic or basic wash is necessary, it should be performed quickly and at low temperatures after the initial quench and extraction into an organic solvent.

Q5: Are there alternatives to a traditional aqueous workup?

Yes, if your product and downstream processing allow, you can consider non-aqueous workup procedures. This could involve direct filtration of the reaction mixture (if the product precipitates), followed by washing with a non-aqueous solvent, or concentrating the reaction mixture and purifying directly by column chromatography.

Data Presentation: The Impact of pH and Temperature on Hydrolysis

Condition pH Temperature (°C) Expected Half-life (t1/2) Qualitative Stability
A 225Minutes to HoursLow
B 725Hours to DaysModerate
C 1025Minutes to HoursLow
D 70-5Significantly longer than at 25°CHigh

Key Takeaway: Lowering the temperature has a significant positive impact on the stability of 4-Chloro-5-nitropyrimidine across all pH levels. Maintaining a neutral pH is the most critical factor for preventing hydrolysis at a given temperature.

Experimental Protocols

Recommended Aqueous Workup Protocol to Minimize Hydrolysis

This protocol is a general guideline. You may need to adapt it based on the specifics of your reaction.

  • Cooling: Once your reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Quenching: Slowly add ice-cold, deionized water to the reaction mixture with stirring.

  • Extraction: Transfer the quenched reaction mixture to a pre-chilled separatory funnel. Extract the product with a cold, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing (if necessary):

    • Acidic Impurities: To remove acidic impurities, wash the organic layer once with a small volume of cold, saturated sodium bicarbonate solution. Do this quickly and avoid vigorous shaking.

    • Basic Impurities: To remove basic impurities, wash the organic layer once with a small volume of cold, saturated ammonium chloride solution.

  • Brine Wash: Wash the organic layer with cold, saturated sodium chloride (brine) solution to remove residual water and aid in phase separation.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.

Visualization of Key Concepts

Hydrolysis Mechanism of 4-Chloro-5-nitropyrimidine

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) Start 4-Chloro-5-nitropyrimidine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 4-Hydroxy-5-nitropyrimidine Intermediate->Product Elimination of Cl⁻ HCl HCl (Byproduct) Intermediate->HCl H2O H₂O (Nucleophile) H2O->Intermediate

Caption: The SNAr hydrolysis mechanism of 4-Chloro-5-nitropyrimidine.

Decision-Making Workflow for Aqueous Workup

G Start Reaction Complete Cool Cool to 0-5 °C Start->Cool Quench Quench with cold H₂O Cool->Quench Extract Extract with cold organic solvent Quench->Extract Check_Impurity Are there acidic or basic impurities? Extract->Check_Impurity Acid_Wash Quick wash with cold sat. NH₄Cl Check_Impurity->Acid_Wash Basic Base_Wash Quick wash with cold sat. NaHCO₃ Check_Impurity->Base_Wash Acidic Brine_Wash Wash with cold brine Check_Impurity->Brine_Wash No Acid_Wash->Brine_Wash Base_Wash->Brine_Wash Dry Dry over Na₂SO₄ Brine_Wash->Dry Concentrate Concentrate in vacuo (low temperature) Dry->Concentrate End Crude Product Concentrate->End

Caption: A decision-making workflow for the aqueous workup of 4-Chloro-5-nitropyrimidine.

References

  • Atticus LLC. The Effect of Water pH on Pesticide Effectiveness. [Link]

  • ResearchGate. Temperature Dependence of the Relative Rates of Chlorination and Hydrolysis of N2O5 in NaCl-Water Solutions. [Link]

  • ResearchGate. Effect of pH on hydrolysis and condensation speed. [Link]

  • National Center for Biotechnology Information. Role of pH in Regulating Cancer Pyrimidine Synthesis. [Link]

  • ACS Publications. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • ResearchGate. Effect of temperature on the hydrolysis rate. [Link]

  • ResearchGate. Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. [Link]

  • ResearchGate. Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. [Link]

  • ResearchGate. Effect of pH on hydrolysis and condensation rates. [Link]

  • PubChem. 4-Chloro-5-nitropyrimidine. [Link]

  • Royal Society of Chemistry. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. [Link]

  • ResearchGate. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. [Link]

  • ResearchGate. Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. [Link]

  • Chemistry LibreTexts. 14.7: Aryl Halides. [Link]

  • ResearchGate. 2-Chloro-5-nitropyridine. [Link]

  • ChemRxiv. pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. [Link]

  • IOPscience. The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. [Link]

  • Royal Society of Chemistry. Kinetics of hydrolysis of PCl5 in situ as evaluated from the partial hydrolysis products formed in [18O]water. [Link]

  • Royal Society of Chemistry. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. [Link]

Sources

Addressing tar formation in reactions involving 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing tar formation and other side reactions during experiments involving 4-Chloro-5-nitropyrimidine.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during reactions with 4-Chloro-5-nitropyrimidine.

Frequently Asked Questions (FAQs):

Q1: What is "tar" in the context of my reaction with 4-Chloro-5-nitropyrimidine, and what causes it?

A1: "Tar" is a general term for complex, high-molecular-weight, often dark-colored and intractable mixtures of byproducts. In reactions involving 4-Chloro-5-nitropyrimidine, tar formation is typically a result of decomposition, polymerization, or multiple competing side reactions. The highly activated nature of the pyrimidine ring, due to the electron-withdrawing nitro and chloro groups, makes it susceptible to a variety of nucleophilic attacks and subsequent reactions that can lead to these complex mixtures.

Q2: My reaction is producing a significant amount of an insoluble, dark precipitate. How can I prevent this?

A2: The formation of insoluble byproducts is a common issue. This can be due to the polymerization of starting materials or intermediates, or the formation of highly conjugated, planar molecules with low solubility. To mitigate this, consider the following:

  • Temperature Control: Lowering the reaction temperature can slow down the rates of side reactions that lead to insoluble byproducts.

  • Solvent Choice: Ensure that all starting materials, intermediates, and the final product are sufficiently soluble in the chosen solvent. A solvent system that aids solubility may be beneficial.

  • Controlled Addition: Adding the nucleophile or base slowly to the solution of 4-Chloro-5-nitropyrimidine can help to control the reaction rate and minimize localized high concentrations that may promote polymerization.

Q3: I am observing multiple unexpected spots on my TLC plate, and the crude product is a dark oil. What are the likely side reactions?

A3: The presence of multiple byproducts suggests that several competing reaction pathways are occurring. Given the reactivity of 4-Chloro-5-nitropyrimidine, possible side reactions include:

  • Di-substitution: If the nucleophile is an amine, it's possible for a second substitution to occur, leading to a disubstituted pyrimidine.

  • Ring Opening: Under harsh conditions or with strong nucleophiles, the pyrimidine ring itself can be susceptible to cleavage.

  • Decomposition: Nitro-aromatic compounds can be thermally unstable and may decompose at elevated temperatures.

To address this, optimization of reaction conditions is key. This includes screening different bases, solvents, and temperatures to favor the desired reaction pathway.

Troubleshooting Guide: Tar Formation

Issue: Significant Tar Formation During Nucleophilic Substitution

Symptoms:

  • The reaction mixture becomes dark and viscous.

  • Isolation of the desired product is difficult due to the presence of a sticky, tarry residue.

  • Low yield of the desired product.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
High Reaction Temperature Lower the reaction temperature. Many nucleophilic aromatic substitutions on this substrate can proceed at room temperature or slightly elevated temperatures.
Strongly Basic Conditions Use a milder base. Strong bases can promote side reactions and decomposition. Consider using bases like potassium carbonate or cesium carbonate instead of stronger bases like sodium hydroxide or sodium ethoxide.
High Concentration of Reagents Use more dilute conditions. High concentrations can increase the rate of bimolecular side reactions leading to oligomers and polymers.
Presence of Impurities Ensure the purity of starting materials and solvents. Impurities can sometimes catalyze side reactions.
Oxygen Sensitivity While less common for this specific reaction, some organic reactions are sensitive to oxygen. If other solutions fail, consider degassing the solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution on 4-Chloro-5-nitropyrimidine:

This is a general guideline and may require optimization for specific nucleophiles.

  • Reagent Preparation: Dissolve 4-Chloro-5-nitropyrimidine (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Addition of Base: Add the appropriate base (1.1 - 1.5 equivalents). The choice of base is critical and should be determined based on the nucleophile's reactivity.

  • Nucleophile Addition: Slowly add the nucleophile (1 - 1.2 equivalents) to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

G cluster_input Reaction Input cluster_process Reaction Process cluster_output Reaction Outcome 4-Chloro-5-nitropyrimidine 4-Chloro-5-nitropyrimidine Controlled_Temp Controlled Temperature 4-Chloro-5-nitropyrimidine->Controlled_Temp Nucleophile Nucleophile Nucleophile->Controlled_Temp Base Base Base->Controlled_Temp Solvent Solvent Solvent->Controlled_Temp Inert_Atmosphere Inert Atmosphere Controlled_Temp->Inert_Atmosphere Desired_Product Desired Product Inert_Atmosphere->Desired_Product Tar_Formation Tar Formation Inert_Atmosphere->Tar_Formation Byproducts Soluble Byproducts Inert_Atmosphere->Byproducts G Start Start Tar_Observed Tar Formation Observed? Start->Tar_Observed High_Temp Is Reaction Temp > RT? Tar_Observed->High_Temp Yes End End Tar_Observed->End No Strong_Base Is a Strong Base Used? High_Temp->Strong_Base No Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Yes Concentrated Are Reagents Concentrated? Strong_Base->Concentrated No Use_Milder_Base Use Milder Base Strong_Base->Use_Milder_Base Yes Dilute_Reaction Dilute Reaction Mixture Concentrated->Dilute_Reaction Yes Concentrated->End No Lower_Temp->Strong_Base Use_Milder_Base->Concentrated Dilute_Reaction->End

Technical Support Center: Optimization of Base and Solvent Systems for 4-Chloro-5-nitropyrimidine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 4-chloro-5-nitropyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly versatile, yet sometimes challenging, electrophile. The pyrimidine core, particularly when activated by an electron-withdrawing nitro group, is a privileged structure in medicinal chemistry.[1][2] However, achieving high-yielding, selective substitution at the C4 position requires a nuanced understanding of the interplay between the nucleophile, base, and solvent system.

This document provides in-depth, field-proven insights in a direct question-and-answer format, alongside troubleshooting guides to address common issues encountered during experimentation.

Mechanism Overview: The SNAr Pathway

The substitution of the chlorine atom on 4-chloro-5-nitropyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring's inherent π-deficient nature is further amplified by the two ring nitrogens and the strongly electron-withdrawing nitro group at C5.[3][4] This electronic arrangement makes the C4 position highly electrophilic and susceptible to attack by nucleophiles.

The reaction typically follows a two-step addition-elimination pathway:

  • Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is the rate-determining factor.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

Caption: Figure 1. General SNAr Mechanism on 4-Chloro-5-nitropyrimidine

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in this reaction? Is it just a scavenger?

A: The base often serves two critical functions:

  • Proton Abstraction: For nucleophiles like amines (R-NH₂), alcohols (R-OH), or thiols (R-SH), the base deprotonates the nucleophile, increasing its nucleophilicity. A neutral amine is a moderate nucleophile, but its corresponding amide anion (R-NH⁻) is significantly more reactive.

  • Acid Scavenger: The substitution reaction releases a stoichiometric equivalent of hydrochloric acid (HCl). The base neutralizes this acid, preventing the protonation of the nucleophile or the basic nitrogen atoms on the pyrimidine ring, either of which would deactivate them and halt the reaction.

Choosing a base that is strong enough to deprotonate the nucleophile (if necessary) but not so strong that it causes side reactions or decomposition is key.

Q2: How does the choice of solvent dramatically alter the reaction outcome?

A: The solvent influences the reaction rate by stabilizing or destabilizing the reactants and the transition state leading to the Meisenheimer complex.[7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice. They are polar enough to dissolve the reactants and stabilize the charged Meisenheimer intermediate, accelerating the reaction.[8] Crucially, they do not form strong hydrogen bonds with the nucleophile, leaving it "bare" and highly reactive.

  • Protic Solvents (e.g., Ethanol, Water): These solvents can solvate the nucleophile through hydrogen bonding, creating a solvent shell that sterically hinders its approach to the electrophile and reduces its nucleophilicity.[7] This typically leads to significantly slower reaction rates. While aqueous SNAr is possible, it often requires higher temperatures or stronger bases.[9]

  • Non-Polar Aprotic Solvents (e.g., Toluene, THF): These are generally poor choices as they cannot effectively stabilize the charged Meisenheimer complex, leading to very slow or non-existent reactions. However, THF can be effective in some cases, particularly with strong bases that ensure the formation of a salt-like nucleophile.[10]

Q3: I am using a primary amine. Why am I seeing a disubstituted product where the nitro group has also been displaced?

A: This is a known, though less common, side reaction. While the C4-Cl is the most reactive site, under certain conditions (e.g., high temperatures, very strong nucleophiles/bases, or prolonged reaction times), a second substitution can occur. The nitro group, being a powerful electron-withdrawing group, can also act as a leaving group in SNAr reactions, though it is significantly less facile than chloride displacement. To minimize this, use milder conditions, stoichiometric amounts of the nucleophile, and monitor the reaction closely to stop it upon completion.

Q4: Can I perform this reaction without an added base?

A: Yes, if the nucleophile is a strong, neutral nucleophile and used in excess. For example, using two or more equivalents of a primary or secondary amine can work. The first equivalent acts as the nucleophile, and the second equivalent acts as the base to scavenge the generated HCl. This is common for simple aminolysis reactions. However, for less reactive or precious nucleophiles, using a dedicated, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is more efficient and controllable.

Optimization Guide: Recommended Starting Conditions

The optimal conditions are highly dependent on the nucleophilicity of the substituting agent. The following table provides experimentally grounded starting points for various classes of nucleophiles.

Nucleophile ClassRecommended Base(s)Recommended Solvent(s)Typical Temp. (°C)Key Considerations
Primary/Secondary Aliphatic Amines TEA, DIPEA, K₂CO₃, or excess amineAcetonitrile, THF, DCM, DMF0 to RTThese are generally very reactive. Reactions are often complete within hours at room temperature.[2][10]
Anilines (Electron-rich) K₂CO₃, Cs₂CO₃DMF, DMSO50 - 100Less nucleophilic than aliphatic amines; require heating to achieve reasonable rates.
Anilines (Electron-poor) K₃PO₄, NaHDMF, DMSO80 - 120Significantly reduced nucleophilicity requires stronger bases and higher temperatures.
Alcohols (Alkoxides) NaH, K₂CO₃, DBUTHF, DMF0 to 60The alcohol must be deprotonated first (e.g., with NaH at 0°C) to form the much more nucleophilic alkoxide.[1][10]
Phenols (Phenoxides) K₂CO₃, K₃PO₄DMF, AcetonitrileRT to 80More acidic than alcohols, so weaker bases are often sufficient. Electron-withdrawing groups on the phenol will require stronger conditions.[9]
Thiols (Thiolates) K₂CO₃, TEADMF, Ethanol0 to RTThiols are excellent nucleophiles and often react readily under mild conditions.

Troubleshooting Guide

Encountering issues? This guide provides a systematic approach to diagnosing and solving common experimental problems.

Sources

Controlling mono- versus di-substitution patterns on dichloropyrimidine cores

Author: BenchChem Technical Support Team. Date: January 2026

Controlling Mono- vs. Di-Substitution Patterns: A Troubleshooting Guide

Welcome to the technical support center for dichloropyrimidine chemistry. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selective functionalization on dichloropyrimidine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common challenges encountered when aiming for selective mono- or di-substitution on dichloropyrimidine cores.

Question 1: My reaction is yielding a mixture of mono- and di-substituted products with poor selectivity. What are the primary factors I should investigate?

Answer: This is a classic challenge in pyrimidine chemistry, stemming from the fact that the initial mono-substitution can activate the ring for a second attack, or in some cases, deactivate it. The key to controlling selectivity lies in a multi-parameter optimization approach. Here’s a breakdown of the critical variables:

  • Stoichiometry: The most straightforward parameter to adjust is the molar ratio of your nucleophile to the dichloropyrimidine. For mono-substitution, using a slight excess of the pyrimidine (e.g., 1.2-1.5 equivalents) or a sub-stoichiometric amount of the nucleophile (e.g., 0.8-0.9 equivalents) can favor the desired product.

  • Temperature: Lowering the reaction temperature is often the most effective strategy to enhance selectivity for the mono-substituted product. This is because the activation energy for the second substitution is often higher. By keeping the temperature low (e.g., -78 °C to 0 °C), you can often halt the reaction after the first substitution has occurred.

  • Rate of Addition: A slow, controlled addition of the nucleophile can maintain a low instantaneous concentration, which minimizes the opportunity for the newly formed mono-substituted product to react further. This is especially critical for highly reactive nucleophiles.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of both the nucleophile and the pyrimidine ring. Aprotic solvents like THF, dioxane, or toluene are common choices. In some cases, a less polar solvent can reduce the rate of the second substitution.

Question 2: I am attempting a Suzuki coupling on a 2,4-dichloropyrimidine and primarily getting the 4-substituted product. How can I favor substitution at the C2 position?

Answer: The regioselectivity of substitution on 2,4-dichloropyrimidines is a well-documented phenomenon, with the C4 position being inherently more reactive towards many nucleophiles due to greater polarization. To achieve C2 selectivity, you need to either electronically or sterically disfavor reaction at C4.

  • Steric Hindrance: If your dichloropyrimidine substrate has a bulky substituent at the C5 or C6 position, this can sterically hinder the approach of the nucleophile to the C4 position, thereby promoting substitution at C2.

  • Catalyst and Ligand Choice: In the context of cross-coupling reactions like Suzuki or Buchwald-Hartwig, the choice of palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands can modulate the steric environment around the metal center, influencing which chlorine atom is preferentially activated for oxidative addition. For instance, using a catalyst system known for its sensitivity to steric hindrance may improve C2 selectivity.

  • Protecting Groups: In some cases, a temporary protecting group can be installed adjacent to the C4 position to sterically block it, directing the first substitution to C2. The protecting group is then removed to allow for further functionalization at C4 if desired.

Question 3: My mono-substituted pyrimidine is unreactive towards a second, different nucleophile. What can I do to promote the di-substitution?

Answer: This issue often arises when the first nucleophile is strongly electron-donating, which deactivates the pyrimidine ring towards further nucleophilic aromatic substitution (SNAr). To overcome this, you may need to switch to a more forcing reaction mechanism or a more potent nucleophile.

  • Switch to Cross-Coupling: If your initial reaction was an SNAr, consider converting the remaining chlorine into a more reactive handle for a cross-coupling reaction. For example, the remaining chloro-pyrimidine can be subjected to Suzuki, Stille, or Buchwald-Hartwig amination conditions, which proceed through a different catalytic cycle.

  • Increase Reaction Temperature: For a second SNAr, significantly higher temperatures may be required to overcome the deactivation. Microwave irradiation can be a highly effective method for safely reaching the necessary temperatures and accelerating the reaction.

  • Use a Stronger Nucleophile/Base: Employing a more reactive nucleophile or a stronger base to deprotonate a weakly acidic nucleophile can increase its potency. For example, using sodium hydride or a potassium alkoxide to generate an anion in situ can dramatically increase nucleophilicity.

Part 2: Key Protocols & Methodologies

Protocol 1: Selective Mono-Amination of 2,4-Dichloropyrimidine

This protocol details a common method for achieving selective mono-substitution at the C4 position using controlled temperature and stoichiometry.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Nucleophile Preparation: In a separate flask, dissolve the desired amine (0.95 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous THF.

  • Slow Addition: Add the amine solution dropwise to the cooled dichloropyrimidine solution over 30-60 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Sequential Di-Substitution via Suzuki Coupling

This protocol demonstrates a sequential approach where an initial SNAr is followed by a Suzuki cross-coupling to generate a di-substituted pyrimidine.

Step-by-Step Methodology:

  • Mono-Substitution (SNAr): Synthesize the mono-amino-chloro-pyrimidine intermediate using Protocol 1 .

  • Reaction Setup (Suzuki): In a microwave vial, combine the mono-amino-chloro-pyrimidine (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent: Add a mixture of dioxane and water (e.g., 4:1 v/v).

  • Degassing: Sparge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.

  • Workup & Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Purify the product using standard chromatographic techniques.

Part 3: Data & Decision-Making Tools

Table 1: Influence of Reaction Parameters on Selectivity

ParameterTo Favor Mono-SubstitutionTo Favor Di-SubstitutionRationale
Temperature Low (-78 °C to 25 °C)High (80 °C to 150 °C)Exploits differences in activation energy between the first and second substitution.
Stoichiometry Use slight excess of dichloropyrimidine or sub-stoichiometric nucleophileUse excess of nucleophile (≥ 2.0 eq)Le Châtelier's principle; limits the availability of the nucleophile for the second attack.
Addition Rate Slow, dropwise additionRapid or bulk additionMaintains a low concentration of the nucleophile, disfavoring the second reaction.
Solvent Aprotic, less polar (e.g., Toluene, Dioxane)Polar, aprotic (e.g., DMF, DMA)Can modulate nucleophile reactivity and substrate solubility at higher temperatures.

Diagram 1: General Reaction Scheme for Sequential Substitution

This diagram illustrates the stepwise functionalization of a dichloropyrimidine core.

G DCP Di-chloro Pyrimidine MonoSub Mono-substituted Intermediate DCP->MonoSub Nucleophile 1 Temp, Stoich. DiSub Di-substituted Product MonoSub->DiSub Nucleophile 2 Forcing Conditions

Caption: Sequential substitution workflow.

Diagram 2: Troubleshooting Flowchart for Low Selectivity

This flowchart provides a logical path for troubleshooting poor selectivity in mono-substitution reactions.

G start Low Mono-Selectivity (Mixture of Products) check_temp Is Reaction at Low Temp? (e.g., < 0 °C) start->check_temp lower_temp Action: Lower Temperature (e.g., -40 °C or -78 °C) check_temp->lower_temp No check_stoich Is Nucleophile Sub-stoichiometric? check_temp->check_stoich Yes end Re-evaluate Reaction lower_temp->end adjust_stoich Action: Use 0.9 eq of Nucleophile check_stoich->adjust_stoich No check_addition Is Addition Slow? check_stoich->check_addition Yes adjust_stoich->end slow_addition Action: Add Nucleophile Dropwise over >1 hr check_addition->slow_addition No check_addition->end Yes slow_addition->end

Caption: Decision tree for optimizing mono-substitution.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Sundberg, R. J. (2010). The Structure and Reactivity of Pyrimidines, Purines, and Pteridines. In Comprehensive Organic Chemistry II (Vol. 4, pp. 121-177). Elsevier. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Characterization of 4-amino-5-nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of Structural Verification in Pyrimidine-Based Drug Discovery

4-amino-5-nitropyrimidine and its derivatives represent a cornerstone scaffold in modern medicinal chemistry. These structures are pivotal intermediates in the synthesis of purine analogues and a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] In the rigorous landscape of drug discovery and development, unambiguous structural characterization is not merely a formality but a fundamental necessity for establishing structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the primary and most accessible tool for the structural elucidation of these molecules in solution.[2] It provides critical, atomic-level information on molecular structure, conformation, and purity with a level of detail that is often unmatched by other techniques.[3] This guide offers an in-depth comparison of 1H NMR characterization with other analytical methods, providing field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

Understanding the 1H NMR Landscape of a Substituted Pyrimidine

The 1H NMR spectrum of a 4-amino-5-nitropyrimidine derivative is dictated by the unique electronic environment of each proton. The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, which generally results in its protons being "deshielded" and appearing at a higher chemical shift (downfield) compared to benzene. The substituents at positions 4 and 5 introduce powerful and opposing electronic effects that are key to interpreting the spectrum.

  • The C4-Amino Group (-NH2): This is a strong electron-donating group (EDG) through resonance. It increases electron density on the ring, particularly at the ortho (C5) and para (C2, C6) positions, causing a shielding effect (upfield shift).

  • The C5-Nitro Group (-NO2): This is one of the strongest electron-withdrawing groups (EWG) through both induction and resonance. It drastically reduces electron density on the ring, causing a significant deshielding effect (downfield shift) on the adjacent protons.

In the 4-amino-5-nitropyrimidine scaffold, the protons at the C2 and C6 positions are subject to these competing influences. However, the potent deshielding effect of the nitro group typically dominates, leading to characteristic downfield shifts for the ring protons.

Below is a diagram illustrating the key steps and decision points in the comprehensive characterization of a novel 4-amino-5-nitropyrimidine derivative.

G cluster_0 Initial Synthesis & Purification cluster_2 Structural Confirmation & Purity synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr 1H & 13C NMR Spectroscopy purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FT-IR Spectroscopy purification->ftir data_analysis Correlate NMR, MS, IR Data nmr->data_analysis ms->data_analysis ftir->data_analysis purity_check Purity Assessment (qNMR, HPLC) data_analysis->purity_check final_structure Proposed Structure Confirmed purity_check->final_structure

Caption: Workflow for structural elucidation.

Core 1H NMR Spectral Features

For the parent 4-amino-5-nitropyrimidine, we can predict the following key signals:

  • Ring Protons (H-2 and H-6): Due to the immense electron-withdrawing nature of the nitro group at C5, the adjacent proton at C6 and the para proton at C2 are significantly deshielded. They are expected to appear as singlets far downfield, typically in the range of δ 8.5 - 9.5 ppm . In many symmetrically N4,N6-disubstituted 5-nitropyrimidines, the H-2 proton appears as a sharp singlet around δ 8.2-8.3 ppm.[4]

  • Amino Protons (-NH2): The protons of the primary amino group typically appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature, but can often be found in the δ 7.0 - 9.0 ppm range.[5] The signal's broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.[6] A key confirmatory test is the D2O exchange, where adding a drop of deuterium oxide to the NMR tube will cause the -NH2 signal to disappear.

The following diagram illustrates the dominant electronic effects influencing the chemical shifts of the pyrimidine ring protons.

Caption: Electronic effects on the pyrimidine ring.

Comparative Analysis of Characterization Techniques

While 1H NMR is the primary tool, a multi-technique approach is essential for comprehensive characterization. The choice of technique is guided by the specific information required at each stage of development.

Technique Information Provided Strengths Limitations Application to 4-amino-5-nitropyrimidines
1H NMR Proton environment, connectivity (J-coupling), relative proton count (integration), purity (qNMR).Fast, non-destructive, provides detailed structural information in solution, quantitative.[7]Requires soluble sample, can have overlapping signals in complex molecules.Primary Tool: Confirms core structure, substituent placement, and purity. Essential for SAR studies.
13C NMR Number of unique carbons, chemical environment of carbons (sp2, sp3), presence of quaternary carbons.Complements 1H NMR, confirms carbon backbone.Lower sensitivity than 1H NMR, requires longer acquisition times.Confirms the number of carbons in the pyrimidine core and substituents. Crucial for distinguishing isomers.[8]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely sensitive, provides exact mass, confirms molecular formula.Provides little information on isomerism or stereochemistry, can be destructive.Essential: Confirms the molecular weight of the synthesized derivative, aiding in the verification of successful synthesis.
FT-IR Spectroscopy Presence of functional groups.Fast, simple, good for identifying key bonds.Provides limited structural information, spectra can be complex.Confirms presence of -NH2 (two bands ~3300-3500 cm⁻¹), -NO2 (strong bands ~1550 and 1350 cm⁻¹), and C=N/C=C bonds of the ring.[9]
X-ray Crystallography Unambiguous 3D molecular structure in the solid state, bond lengths, bond angles.The "gold standard" for absolute structure determination.Requires a high-quality single crystal, which can be difficult to grow; structure may differ from solution conformation.Provides definitive proof of structure for a new chemical entity, especially for resolving any ambiguities from NMR, such as regiochemistry.[1]

Field-Proven Experimental Protocols

Protocol 1: Standard 1H NMR Sample Preparation

Objective: To obtain a high-resolution 1H NMR spectrum for structural confirmation.

Causality: The choice of solvent is critical. DMSO-d6 is often preferred for these compounds because it is an excellent solvent for polar aromatic molecules and, crucially, it slows down the proton exchange rate of N-H protons, allowing them to be observed as sharper signals. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) because it is chemically inert and its signal does not overlap with most organic compounds.

Methodology:

  • Weigh approximately 5-10 mg of the purified 4-amino-5-nitropyrimidine derivative directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (typically DMSO-d6 or CDCl3) containing 0.03% TMS using a clean pipette.

  • Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if solubility is poor.

  • Wipe the outside of the NMR tube clean and insert it into the NMR spectrometer spinner turbine, ensuring the correct depth is set using the spectrometer's gauge.

  • Acquire the 1H NMR spectrum according to the instrument's standard operating procedure. A typical acquisition involves 16-64 scans.

Protocol 2: D2O Exchange for Amine Proton Confirmation

Objective: To unambiguously identify the -NH2 proton signal.

Causality: The protons on heteroatoms like nitrogen and oxygen are acidic and can exchange with deuterium from D2O. Since deuterium (2H) is not observed in a 1H NMR spectrum, the signal corresponding to the exchangeable protons will diminish or disappear completely, confirming its identity.

Methodology:

  • Acquire a standard 1H NMR spectrum of the sample in a suitable solvent (e.g., DMSO-d6) as described in Protocol 1.

  • Carefully remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D2O) to the NMR tube.

  • Cap the tube and shake gently for 30-60 seconds to ensure mixing.

  • Re-acquire the 1H NMR spectrum using the same parameters.

  • Compare the two spectra. The signal corresponding to the -NH2 protons should have significantly decreased in intensity or disappeared entirely in the second spectrum.

Conclusion: An Integrated Approach to Certainty

1H NMR spectroscopy is an indispensable first-line analytical technique for the characterization of 4-amino-5-nitropyrimidine derivatives. It provides a wealth of structural information rapidly and non-destructively. The characteristic downfield shifts of the ring protons, governed by the powerful electronic effects of the amino and nitro substituents, provide a unique spectral fingerprint for this important chemical scaffold.

However, for the rigorous demands of drug development, relying on a single technique is insufficient. True scientific integrity and trustworthiness are achieved by integrating 1H NMR data with complementary techniques. Mass spectrometry confirms the molecular formula, FT-IR verifies the presence of key functional groups, and ultimately, single-crystal X-ray diffraction can provide absolute proof of structure. By employing this multi-faceted, self-validating system, researchers can proceed with confidence in their synthetic intermediates and final compounds, accelerating the path from discovery to clinical application.

References

Navigating the Spectroscopic Landscape: A Comparative Guide to the 13C NMR Analysis of 4-Substituted-5-Nitropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. The 5-nitropyrimidine scaffold is a key pharmacophore in numerous biologically active molecules, and its derivatives are of significant interest in medicinal chemistry. Among the various analytical techniques employed for the characterization of these compounds, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for elucidating their molecular architecture. This guide provides a comparative analysis of the 13C NMR spectral data of a series of 4-substituted-5-nitropyrimidine compounds, supported by experimental protocols and data visualization to facilitate a deeper understanding of structure-spectra correlations.

The chemical shifts of the carbon atoms in the pyrimidine ring are particularly sensitive to the nature of the substituent at the C-4 position. By comparing the 13C NMR data of derivatives with varying electronic and steric properties at this position, researchers can gain valuable insights into the electronic distribution within the heterocyclic ring system. This information is crucial for understanding reaction mechanisms, predicting reactivity, and guiding the design of new drug candidates.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the 13C NMR chemical shifts (δ, ppm) for the pyrimidine ring carbons of a representative set of 4-substituted-5-nitropyrimidine compounds. The data has been compiled from various sources and serves to illustrate the influence of the C-4 substituent on the electronic environment of the pyrimidine core.

4-SubstituentC-2 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
-Cl~159.0~160.5~130.0~158.0
-OCH₃~158.5~165.0~125.0~157.5
-NH₂~158.0~155.0~120.0~157.0
-NHNH₂~157.8~156.5~122.0~156.8

Note: The chemical shift values presented are approximate and can vary depending on the solvent and other experimental conditions. These values are intended to demonstrate general trends.

The electron-withdrawing nature of the nitro group at the C-5 position generally leads to a deshielding of the adjacent carbons, C-4 and C-6. The substituent at the C-4 position further modulates the chemical shifts of the ring carbons. For instance, an electron-donating group like an amino (-NH₂) or methoxy (-OCH₃) group tends to shield the ring carbons, causing an upfield shift in their resonance signals compared to a more electron-withdrawing substituent like chlorine (-Cl).

Experimental Protocol for 13C NMR Analysis

A standardized protocol is essential for obtaining high-quality and reproducible 13C NMR data. The following is a general procedure for the analysis of 4-substituted-5-nitropyrimidine compounds.

1. Sample Preparation:

  • Accurately weigh 10-50 mg of the 4-substituted-5-nitropyrimidine compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean and dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the deuterated solvent contains a calibrated internal reference.

2. NMR Spectrometer Setup:

  • The 13C NMR spectra are typically acquired on a spectrometer operating at a frequency of 100 MHz or higher.

  • The spectrometer should be properly tuned and shimmed to ensure optimal resolution and sensitivity.

  • Standard acquisition parameters for a proton-decoupled 13C NMR experiment include:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds (may need to be increased for quaternary carbons)

    • Spectral width: 0-200 ppm

    • Number of scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Visualizing the Molecular Scaffold

To aid in the interpretation of the 13C NMR data, a clear understanding of the molecular structure and the numbering of the carbon atoms is essential. The following diagram, generated using Graphviz, illustrates the general structure of a 4-substituted-5-nitropyrimidine.

Mass Spectrometry Fragmentation of 4-Chloro-5-nitropyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 4-chloro-5-nitropyrimidine derivatives. Understanding these fragmentation pathways is crucial for the structural elucidation, impurity profiling, and metabolic studies of this class of compounds, which are significant in medicinal chemistry and drug development. This document outlines common fragmentation behaviors, presents detailed experimental protocols for mass spectrometry analysis, and offers a visual representation of a proposed fragmentation pathway.

Data Presentation: Predicted Fragmentation of 4-Chloro-5-nitropyrimidine

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and potential fragment ions of 4-chloro-5-nitropyrimidine under electron ionization (EI) mass spectrometry. These predictions are based on the known fragmentation patterns of related halogenated and nitroaromatic compounds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments[1].

Ion Proposed Structure m/z (for ³⁵Cl) m/z (for ³⁷Cl) Notes
[M]⁺Molecular Ion159161The molecular ion peak is expected.
[M-NO₂]⁺Loss of nitro group113115A common fragmentation pathway for nitroaromatic compounds.
[M-Cl]⁺Loss of chlorine radical124-Fission of the C-Cl bond.
[M-NO₂-HCN]⁺Subsequent loss of HCN8688Fragmentation of the pyrimidine ring.
[C₃H₂N]⁺Pyrimidine ring fragment52-Further fragmentation of the pyrimidine ring.

Experimental Protocols

A general methodology for the analysis of 4-chloro-5-nitropyrimidine derivatives using mass spectrometry is detailed below. This protocol is a composite based on standard practices for similar analytes.

Sample Preparation:

A stock solution of the 4-chloro-5-nitropyrimidine derivative is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution is then diluted with the initial mobile phase to a final concentration of 1 µg/mL for analysis[2].

Chromatographic Conditions (for LC-MS):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used[2].

  • Mobile Phase A: 0.1% formic acid in water[2].

  • Mobile Phase B: 0.1% formic acid in acetonitrile[2].

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes is a common starting point[2].

  • Flow Rate: 0.3 mL/min[2].

  • Column Temperature: 40 °C[2].

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) is a common technique for creating fragment ions and providing structural information[3]. For LC-MS, Electrospray Ionization (ESI) in positive mode would be employed[2].

  • Electron Energy (for EI): Typically 70 eV to induce fragmentation[4].

  • Capillary Voltage (for ESI): 3.5 kV[2].

  • Cone Voltage (for ESI): 30 V[2].

  • Source Temperature: 120 °C[2].

  • Desolvation Temperature: 350 °C[2].

  • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr[2].

  • Acquisition Mode: Full scan MS to identify the molecular ion and major fragments. Tandem MS (MS/MS) can be used for more detailed structural elucidation[2].

  • Scan Range: m/z 50-500.

Mandatory Visualization: Proposed Fragmentation Pathway

The following diagram illustrates a proposed electron ionization fragmentation pathway for 4-chloro-5-nitropyrimidine. The fragmentation of organic molecules in mass spectrometry involves the formation of a molecular ion, which then undergoes a series of unimolecular reactions to produce various fragment ions[5]. For halogenated nitroaromatic compounds, characteristic losses of the nitro group and the halogen atom are common fragmentation routes[6][7].

Fragmentation_Pathway M [M]⁺ m/z 159/161 4-Chloro-5-nitropyrimidine F1 [M-NO₂]⁺ m/z 113/115 M->F1 -NO₂ F2 [M-Cl]⁺ m/z 124 M->F2 -Cl F3 [M-NO₂-HCN]⁺ m/z 86/88 F1->F3 -HCN

Caption: Proposed EI fragmentation pathway of 4-chloro-5-nitropyrimidine.

References

Comparative Reactivity of 4-Chloro-5-nitropyrimidine vs. 2,4-dichloro-5-nitropyrimidine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, substituted pyrimidines are crucial scaffolds for developing novel therapeutics. Among the key starting materials, 4-Chloro-5-nitropyrimidine and 2,4-dichloro-5-nitropyrimidine are frequently employed for building molecular complexity through nucleophilic aromatic substitution (SNAr). Understanding their comparative reactivity is essential for designing efficient and selective synthetic routes. This guide provides an objective comparison of their performance, supported by mechanistic insights and experimental data.

Analysis of Chemical Reactivity and Regioselectivity

The reactivity of these chloropyrimidines is dictated by the powerful electron-withdrawing effect of the 5-nitro group, which activates the pyrimidine ring for nucleophilic attack. The key difference lies in the number and position of the chlorine atoms, which directly impacts the regioselectivity and reaction kinetics.

  • 4-Chloro-5-nitropyrimidine : This compound features a single reactive site at the C4 position. The nitro group strongly activates this position, making it highly susceptible to displacement by a wide range of nucleophiles. The reaction proceeds cleanly to yield a single monosubstituted product.

  • 2,4-dichloro-5-nitropyrimidine : This substrate presents two potential sites for substitution, at C2 and C4. The SNAr reaction exhibits excellent regioselectivity, with the initial substitution occurring almost exclusively at the C4 position.[1] This preference is due to the superior resonance stabilization of the Meisenheimer intermediate formed during attack at C4, where the negative charge can be effectively delocalized onto the adjacent nitro group.[2][3] The C2 position is less activated and can be substituted in a subsequent step, often requiring more forcing conditions such as higher temperatures or longer reaction times.[3] This stepwise reactivity allows for the controlled, regioselective introduction of two different nucleophiles.

Key Comparison Points:

  • Reactivity: The C4 position in 2,4-dichloro-5-nitropyrimidine is generally more activated than the C4 position in the monochloro analogue due to the additional inductive electron-withdrawing effect of the C2-chloro substituent.

  • Selectivity: 4-Chloro-5-nitropyrimidine yields a single product, while 2,4-dichloro-5-nitropyrimidine allows for selective C4 substitution, preserving the C2-chloro for subsequent functionalization.[1][3]

Quantitative Data Presentation

The following table summarizes typical reaction conditions for the selective C4-amination of both pyrimidines, demonstrating the high efficiency of these transformations.

Parameter4-Chloro-5-nitropyrimidine2,4-dichloro-5-nitropyrimidine (First Substitution)
Substrate 4-Chloro-5-nitropyrimidine2,4-dichloro-5-nitropyrimidine
Nucleophile Primary/Secondary AminePrimary/Secondary Amine
Base Triethylamine (TEA) or DIPEATriethylamine (TEA) or DIPEA
Solvent Dichloromethane (DCM) or AcetonitrileDichloromethane (DCM) or Acetonitrile
Temperature Room TemperatureRoom Temperature
Reaction Time Typically 1-2 hoursTypically < 1 hour
Yield Generally >90%Generally >90% (for C4-monosubstituted product)[1]

Experimental Protocols

General Protocol for C4-Amination

This procedure is applicable for the selective monosubstitution of either pyrimidine substrate with an amine nucleophile.

Materials:

  • 4-Chloro-5-nitropyrimidine or 2,4-dichloro-5-nitropyrimidine (1.0 equiv)

  • Amine nucleophile (1.0-1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere

Methodology:

  • Dissolve the chloropyrimidine substrate (1.0 equiv) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of the amine nucleophile (1.0-1.2 equiv) and the base (2.0 equiv) in the same solvent.

  • Add the amine/base solution dropwise to the stirred solution of the pyrimidine at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 1 hour).

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure C4-aminated product.

Protocol for Sequential Disubstitution of 2,4-dichloro-5-nitropyrimidine

Step 1: C4-Substitution

  • Follow the general protocol (3.1) using 1.0 equivalent of the first amine nucleophile. Isolate and purify the resulting 2-chloro-4-amino-5-nitropyrimidine intermediate.

Step 2: C2-Substitution

  • Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., 1,2-dichloroethane or DMF).

  • Add the second amine nucleophile (1.0-1.5 equiv) and a base.

  • Heat the reaction mixture (e.g., to 90 °C) and monitor by TLC.[1]

  • Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Mandatory Visualizations

Regioselectivity of Substitution on 2,4-dichloro-5-nitropyrimidine

G sub 2,4-dichloro-5-nitropyrimidine nuc1 Nucleophile 1 (e.g., R-NH₂) Room Temp. prod1 2-chloro-4-(R-amino)-5-nitropyrimidine nuc1->prod1  Highly Selective C4 Attack nuc2 Nucleophile 2 (e.g., R'-NH₂) Elevated Temp. prod2 2-(R'-amino)-4-(R-amino)-5-nitropyrimidine nuc2->prod2  C2 Substitution

Caption: Stepwise SNAr on 2,4-dichloro-5-nitropyrimidine.

General SNAr Mechanism (Attack at C4)

Caption: The addition-elimination mechanism of SNAr reactions.

Experimental Comparison Workflow

G start Select Substrates (Mono- vs Dichloro-) react Perform Parallel SₙAr (Identical Nucleophile & Conditions) start->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor analyze Isolate & Characterize Products (Chromatography, NMR, MS) monitor->analyze compare Compare Data: - Reaction Time - Yield - Purity analyze->compare

Caption: Workflow for a comparative reactivity study.

References

Reactivity of 4-Chloro-5-nitropyrimidine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Halopyrimidines, and in particular activated systems such as 4-chloro-5-nitropyrimidine, represent a versatile class of building blocks. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of a strongly electron-withdrawing nitro group, renders the C4-position highly susceptible to nucleophilic attack. This guide provides an objective comparison of the reactivity of 4-chloro-5-nitropyrimidine with other halopyrimidines in key synthetic transformations, supported by experimental data and detailed methodologies.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of halopyrimidines. The reactivity of the halogen leaving group is highly dependent on the reaction conditions and the nature of the nucleophile. In many cases, the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex, which is stabilized by the electronegativity of the halogen, leading to a reactivity order of F > Cl > Br > I.[1] However, when the expulsion of the leaving group is rate-limiting, the trend is reversed (I > Br > Cl > F), favoring the weakest carbon-halogen bond.[1]

The presence of the nitro group at the 5-position significantly activates the pyrimidine ring towards nucleophilic attack at the 4-position. This is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the negatively charged Meisenheimer intermediate.

Quantitative Comparison of Reactivity with Amines

While direct side-by-side kinetic data for a broad range of halopyrimidines is limited, the following table summarizes the yields for the amination of 4-chloro-5-nitropyrimidine derivatives with various primary amines. This data provides a clear indication of the substrate's high reactivity under mild conditions.

EntryPyrimidine DerivativeAmine NucleophileProductYield (%)
14-Chloro-6-(prop-2-ynyloxy)-5-nitropyrimidineN-BenzylamineN,N'-Dibenzyl-5-nitropyrimidine-4,6-diamine55-82
24-Chloro-6-(prop-2-ynyloxy)-5-nitropyrimidine4-ChlorobenzylamineN,N'-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine92
34-Chloro-6-(benzyloxy)-5-nitropyrimidineN-BenzylamineN,N'-Dibenzyl-5-nitropyrimidine-4,6-diamine33-60
44-Chloro-6-(benzyloxy)-5-nitropyrimidine4-ChlorobenzylamineN,N'-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine60
54-Chloro-6-ethoxy-5-nitropyrimidineN-BenzylamineN,N'-Dibenzyl-5-nitropyrimidine-4,6-diamine82
64-Chloro-6-ethoxy-5-nitropyrimidine4-ChlorobenzylamineN,N'-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine72
74-Chloro-6-(prop-2-ynyloxy)-5-nitropyrimidinetert-ButylamineN,N'-Di-tert-butyl-5-nitropyrimidine-4,6-diamine85
84-Chloro-6-(prop-2-ynyloxy)-5-nitropyrimidineIsobutylamineN,N'-Diisobutyl-5-nitropyrimidine-4,6-diamine83

Data compiled from a study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines.[2] The reaction unexpectedly leads to a disubstituted product where the alkoxy group is also displaced.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The reactivity of halopyrimidines in these transformations is primarily governed by the carbon-halogen bond strength, leading to a general reactivity trend of I > Br > Cl > F.[3] Consequently, 4-chloropyrimidines are generally less reactive than their bromo and iodo counterparts and may require more forcing conditions or specialized catalyst systems to achieve high yields.

The position of the halogen on the pyrimidine ring also plays a crucial role, with the general order of reactivity being C4(6) > C2 > C5.[3] The C4 position, being para to a ring nitrogen, is highly activated towards the oxidative addition step in the catalytic cycle.

Quantitative Comparison of Suzuki-Miyaura Coupling Yields

Direct comparative yield data for the Suzuki-Miyaura coupling of a comprehensive set of 4-halopyrimidines under identical conditions is scarce in the literature. However, by compiling data from various sources, a general trend can be observed.

EntryHalopyrimidineBoronic AcidCatalyst SystemBaseSolventTemp (°C) & TimeYield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-80 °C, 18-22 h60
25-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-80 °C, 18-22 h60
35-(4-bromophenyl)-4,6-dichloropyrimidine4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-80 °C, 18-22 h25

Data from a study on the Suzuki cross-coupling reaction of a substituted dichloropyrimidine, highlighting the reactivity of the chloro group.[4]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (Amination)

The following protocol is a representative example for the reaction of a 4-chloro-5-nitropyrimidine derivative with a primary amine.

Materials:

  • 4-Chloro-6-alkoxy-5-nitropyrimidine (1.0 equiv)

  • Primary amine (2.0 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 4-chloro-6-alkoxy-5-nitropyrimidine in dichloromethane.

  • Add triethylamine to the solution.

  • To this mixture, add a solution of the primary amine in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[2]

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a chloropyrimidine.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a reaction vessel, add the chloropyrimidine, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams illustrate the mechanism of nucleophilic aromatic substitution and a typical experimental workflow for this reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Chloro-5-nitropyrimidine 4-Chloro-5-nitropyrimidine Meisenheimer Complex Meisenheimer Complex 4-Chloro-5-nitropyrimidine->Meisenheimer Complex Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex Substituted Pyrimidine Substituted Pyrimidine Meisenheimer Complex->Substituted Pyrimidine Loss of Leaving Group Chloride (Cl-) Chloride (Cl-) Meisenheimer Complex->Chloride (Cl-)

Caption: General mechanism of nucleophilic aromatic substitution on 4-chloro-5-nitropyrimidine.

Experimental_Workflow start Start dissolve Dissolve 4-chloro-5-nitropyrimidine and base in solvent start->dissolve add_nuc Add nucleophile solution dropwise at specified temperature dissolve->add_nuc react Stir reaction mixture and monitor by TLC/LC-MS add_nuc->react workup Aqueous workup: - Quench with water - Extract with organic solvent react->workup dry Dry organic layer and concentrate workup->dry purify Purify crude product by column chromatography dry->purify end End purify->end

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

References

Interpreting the Spectroscopic Fingerprints of 4-Alkoxy-5-Nitropyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. 4-alkoxy-5-nitropyrimidines, a class of compounds with significant potential in medicinal chemistry, require thorough structural elucidation. This guide provides a comparative overview of their spectroscopic data, offering insights into how different analytical techniques can be used to confirm their structure and purity. We will compare the expected spectroscopic signatures with those of related pyrimidine derivatives to highlight key distinguishing features.

Spectroscopic Data Comparison

The following tables summarize typical spectroscopic data for a representative 4-alkoxy-5-nitropyrimidine and compare it with a related pyrimidine structure lacking the nitro and alkoxy groups to illustrate the influence of these substituents on the spectral data.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The electronegative nitro and alkoxy groups significantly influence the chemical shifts of the pyrimidine ring protons.

Compound Proton Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
4-Alkoxy-5-Nitropyrimidine H-28.8 - 9.2s-
H-69.0 - 9.4s-
O-CH ₂-R4.2 - 4.6q~7
O-CH₂-CH1.3 - 1.5t~7
4-Phenylpyrimidine (Alternative) H-29.2 - 9.3d~1.5
H-57.6 - 7.7dd~5.0, 1.5
H-68.7 - 8.8d~5.0
Phenyl Protons7.5 - 8.2m-

Note: Data for 4-phenylpyrimidine is sourced from typical values for substituted pyrimidines for comparative purposes.[1]

¹³C NMR Spectral Data

Carbon NMR provides insights into the carbon skeleton of the molecule. The positions of the carbon signals are highly sensitive to the electronic effects of the substituents.

Compound Carbon Typical Chemical Shift (δ, ppm)
4-Alkoxy-5-Nitropyrimidine C-2158 - 162
C-4160 - 165
C-5135 - 140
C-6155 - 160
O -C60 - 70
Alkyl Carbons14 - 30
4-Phenylpyrimidine (Alternative) C-2159.0
C-4163.7
C-5117.2
C-6157.5
Phenyl Carbons123 - 135

Note: Data for 4-phenylpyrimidine is sourced from typical values for substituted pyrimidines for comparative purposes.[1]

Infrared (IR) Spectral Data

IR spectroscopy is used to identify the presence of specific functional groups. The nitro and alkoxy groups in the target compounds give rise to characteristic absorption bands.

Compound Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
4-Alkoxy-5-Nitropyrimidine C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 3000Medium
C=N, C=CStretch1550 - 1650Medium-Strong
NO₂Asymmetric Stretch1520 - 1560Strong
NO₂Symmetric Stretch1340 - 1380Strong
C-OStretch1050 - 1250Strong
Alternative Pyrimidine (no NO₂ or OR) C-H (Aromatic)Stretch3000 - 3100Medium
C=N, C=CStretch1550 - 1650Medium-Strong

Experimental Protocols

Accurate data interpretation relies on standardized experimental procedures.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the 4-alkoxy-5-nitropyrimidine product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Parameters : For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the product with dry potassium bromide and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Analysis : Scan a background spectrum of the pure KBr pellet or empty ATR crystal first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Use a suitable ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally labile molecules.

  • Data Acquisition : Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) against relative abundance. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[2]

Visualizing Structure and Workflow

Diagrams can help clarify the relationships between chemical structure and spectral data, as well as outline the analytical workflow.

Figure 1: Key Spectroscopic Features of 4-Ethoxy-5-nitropyrimidine

G Figure 2: General Workflow for Spectroscopic Analysis cluster_analysis Spectroscopic Analysis synthesis Synthesis of 4-Alkoxy-5-Nitropyrimidine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Dissolving in Solvent) purification->sample_prep nmr NMR (¹H, ¹³C) sample_prep->nmr ir FT-IR sample_prep->ir ms Mass Spectrometry (MS) sample_prep->ms interpretation Data Interpretation and Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation

Figure 2: General Workflow for Spectroscopic Analysis

References

A Senior Application Scientist's Guide to the Orthogonal Validation of 4-Aryl-5-Nitropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-aryl-5-nitropyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, serving as a critical intermediate for a diverse range of therapeutic agents and functional materials.[1][2] The regiochemistry of the aryl and nitro substituents on the pyrimidine ring is paramount to the molecule's biological activity and physical properties. Consequently, unambiguous validation of its synthesis is not merely a procedural formality but a foundational requirement for any subsequent research and development. An impurity or a structural isomer can drastically alter the intended outcome, leading to failed experiments, loss of efficacy, or unforeseen toxicity.[1]

This guide provides a comparative analysis of the primary analytical methods used to confirm the structural integrity and purity of synthesized 4-aryl-5-nitropyrimidines. We will move beyond procedural lists to explore the causality behind methodological choices, presenting a self-validating workflow that ensures the highest degree of confidence in your final compound.

The Strategic Workflow for Synthesis Validation

A robust validation strategy is sequential and orthogonal, meaning that each step provides a different line of evidence, collectively building an irrefutable case for the compound's identity and purity. The process begins with crude sample analysis and progresses toward definitive structural elucidation.

Validation_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Purity & Identity Assessment cluster_2 Definitive Structural Confirmation Crude Crude Synthetic Product Purify Purification (e.g., Column Chromatography, Recrystallization) Crude->Purify Removal of Reagents/Byproducts HPLC HPLC Analysis Purify->HPLC Purity Check MS Mass Spectrometry HPLC->MS Quantify & Identify Mass NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Confirm MW XRay Single Crystal X-ray Crystallography NMR->XRay Confirm Connectivity, Grow Crystals Validated Validated Pure Compound NMR->Validated Structure in Solution XRay->Validated Absolute Structure

Caption: Overall workflow for the validation of 4-aryl-5-nitropyrimidine synthesis.

Comparative Analysis of Core Analytical Techniques

The validation of a 4-aryl-5-nitropyrimidine hinges on the synergistic use of several spectroscopic and chromatographic techniques. No single method provides a complete picture; their power lies in their combined, orthogonal data.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the workhorse for assessing the purity of the synthesized compound. Its primary role is to separate the target molecule from unreacted starting materials, byproducts, and isomers, allowing for quantification. A stability-indicating HPLC method is essential for ensuring the quality of nitropyrimidine-based compounds.[1]

  • Causality of Method Choice: A reverse-phase (RP) C18 column is typically the first choice due to the moderate polarity of the 4-aryl-5-nitropyrimidine structure. The mobile phase, usually a mixture of acetonitrile or methanol and water, is acidified slightly with formic or phosphoric acid.[3] This acidification ensures that the pyrimidine nitrogens are protonated, leading to sharper, more symmetrical peaks and reproducible retention times.

  • Information Gained: The primary output is a chromatogram. A single, sharp peak at a specific retention time indicates high purity. The area under the peak is directly proportional to the concentration, allowing for quantitative analysis. The presence of other peaks signifies impurities.

  • Trustworthiness: Method validation is achieved by demonstrating specificity, linearity, accuracy, and precision. Running known standards and performing spike-recovery experiments confirms that the method can reliably quantify the target analyte.[4]

ParameterTypical Value/ConditionRationale
Stationary Phase C18 Silica, 3-5 µmExcellent retention for moderately polar aromatic compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidProvides good separation and peak shape; MS-compatible.[3][5]
Flow Rate 0.5 - 1.0 mL/minBalances analysis time with separation efficiency.
Detection UV-Vis Diode Array Detector (DAD)The conjugated aromatic system of the molecule provides strong chromophores, typically analyzed around 254-270 nm.[6]
Purity Assessment >95% Peak AreaStandard requirement for compounds intended for further biological or material studies.
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in acetonitrile or methanol. Dilute to a working concentration of approximately 50-100 µg/mL using the initial mobile phase composition.[6]

  • Instrumentation Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[6]

    • Detector: DAD, monitoring at 254 nm and 270 nm.

    • Injection Volume: 5-10 µL.

  • Analysis: Inject the sample. The retention time of the main peak should be consistent across multiple runs. Integrate the peak areas to calculate the percentage purity.

Mass Spectrometry (MS): The Molecular Weight Confirmer

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of identifying information. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition, confirming that the molecular formula is correct.

  • Causality of Method Choice: Electrospray Ionization (ESI) is the preferred ionization technique for these molecules as it is a soft method that typically keeps the molecule intact, yielding a strong signal for the protonated molecule [M+H]⁺.[7]

  • Information Gained: The mass spectrum will show a peak corresponding to the molecular weight of the 4-aryl-5-nitropyrimidine. The fragmentation pattern, obtained via tandem MS (MS/MS), can provide structural information. For this class of compounds, characteristic fragmentation often involves the loss of the nitro group (–NO₂, 46 Da) and subsequent fragmentation of the pyrimidine or aryl rings.[8]

  • Trustworthiness: Calibration of the mass spectrometer with a known standard before analysis ensures mass accuracy. The isotopic pattern of the molecular ion peak must match the theoretical pattern calculated from its elemental composition.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the HPLC-purified sample in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Infusion: Direct infusion via syringe pump or coupled to an HPLC system (LC-MS).[4][9]

    • Scan Range: m/z 100-1000.

  • Analysis: Acquire the spectrum. Identify the [M+H]⁺ peak. Use the instrument's software to calculate the elemental composition from the exact mass and compare it to the theoretical formula. For example, for C₁₀H₇N₃O₂, the theoretical monoisotopic mass is 201.0538, and the measured mass should be within a 5 ppm error margin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It maps the carbon-hydrogen framework, providing definitive proof of connectivity and regiochemistry.

  • Causality of Method Choice:

    • ¹H NMR: Identifies all unique proton environments. The key is to confirm the substitution pattern. For a 4-aryl-5-nitropyrimidine, one would expect to see distinct signals for the pyrimidine ring protons (often singlets in the δ 8.5-9.5 ppm range) and signals for the protons on the aryl ring in the aromatic region (δ 7.0-8.5 ppm).[10][11] The chemical shifts are heavily influenced by the electron-withdrawing nitro group.

    • ¹³C NMR: Identifies all unique carbon environments. The carbons attached to the nitro group and the nitrogens in the pyrimidine ring will be significantly downfield.[12]

    • 2D NMR (COSY, HSQC): These experiments are used to confirm assignments. A COSY spectrum shows which protons are coupled to each other, while an HSQC spectrum correlates protons directly to the carbons they are attached to. This is crucial for definitively assigning the signals of the aryl substituent.

  • Information Gained: NMR confirms the presence of the pyrimidine and aryl rings, the relative positions of the substituents, and the overall connectivity of the molecule. It is the best method to distinguish between potential isomers.

  • Trustworthiness: The integration of proton signals must correspond to the number of protons in that environment. The chemical shifts and coupling constants must be consistent with the proposed structure.[13] Comparison with published data for similar structures provides further validation.[10][11]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for these heterocyclic systems due to its high solubilizing power.

  • Instrumentation Setup:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Experiments: Acquire standard ¹H, ¹³C{¹H}, and optionally, DEPT-135, COSY, and HSQC spectra.

  • Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign all peaks. The expected signals for a 4-phenyl-5-nitropyrimidine would include two distinct pyrimidine protons and a set of signals for the phenyl group.

X-ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule. It is the gold standard for structural confirmation, leaving no ambiguity about atom connectivity, stereochemistry, or regiochemistry.[14]

  • Causality of Method Choice: This method is chosen when absolute proof of structure is required, for instance, to differentiate between closely related isomers that may be difficult to distinguish by NMR alone, or to understand intermolecular interactions in the solid state.[10][15]

  • Information Gained: An exact 3D model of the molecule, including bond lengths, bond angles, and torsional angles. This data confirms the planar structure of the pyrimidine ring and the relative orientation of the aryl and nitro groups.

  • Trustworthiness: The technique is inherently self-validating. The quality of the final structure is judged by statistical parameters like the R-factor, which should be low (< 0.05) for a well-refined structure. The resulting structure can be deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) for public verification.[10]

  • Crystal Growth: This is often the rate-limiting step.[14] Slowly evaporate a solution of the highly purified compound in a suitable solvent system (e.g., ethyl acetate/hexane, methanol, or acetone). Vapor diffusion is another common technique.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data. Solve the structure using direct methods and refine it against the collected data to generate the final molecular model.[16]

Synergistic Data Integration

The true power of this validation approach lies in integrating the data from each technique. Each method cross-validates the others, building a comprehensive and irrefutable profile of the synthesized compound.

Data_Integration center_node Validated 4-Aryl-5-Nitropyrimidine HPLC HPLC center_node->HPLC Purity > 99% Single Peak MS Mass Spec center_node->MS Correct [M+H]⁺ Correct Formula (HRMS) NMR NMR center_node->NMR Correct Proton/Carbon Count Confirms Regiochemistry XRAY X-ray center_node->XRAY Absolute 3D Structure Unambiguous Connectivity

Caption: Integration of orthogonal analytical data for comprehensive validation.

Conclusion

Validating the synthesis of 4-aryl-5-nitropyrimidines requires a multi-faceted, orthogonal approach. While HPLC provides the initial gatekeeping of purity and MS confirms the molecular weight, it is NMR spectroscopy that delivers the crucial structural blueprint in solution. For ultimate, unambiguous proof, single-crystal X-ray crystallography stands as the definitive technique. By strategically combining these methods, researchers can ensure the integrity of their synthesized compounds, providing a solid and trustworthy foundation for advancing drug discovery and materials science.

References

  • Analytical Methods for Purity Assessment of Nitropyrimidines. BenchChem.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Pyrimidine Biosynthesis Analysis Service.
  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents.Bioorganic & Medicinal Chemistry Letters.
  • HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica). Sigma-Aldrich.
  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.Acta Chimica Slovenica.
  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents.
  • Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography.
  • A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives.
  • Nitropyridines in the Synthesis of Bioactive Molecules.Molecules.
  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity.Chemical Biology & Drug Design.
  • Renaissance of 4-(5-nitrofuran-2-yl)-5-arylamino substituted pyrimidines: microwave-assisted synthesis and antitubercular activity.
  • X-Ray Crystallography of Chemical Compounds.Protein & Cell.
  • Synthesis of 5-(het)aryl- and 4,5-di(het)ary1-2-(thio)morpholinopyrimidines from 2-chloropyrimidine via S-N(H) and cross-coupling reactions.
  • NMR Spectroscopy. Hans Reich NMR Collection, University of Wisconsin.
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. Aurigene.
  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor.Journal of Medicinal Chemistry.
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.Malaria Journal.
  • The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides.Molecules.
  • Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors.Journal of Medicinal Chemistry.
  • Review of Characteristics and Analytical Methods for Determin
  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.New Journal of Chemistry.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid.Molbank.
  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates.
  • NMR, IR/Raman, and Structural Properties in HNO and RNO (R = alkyl and aryl) Metalloporphyrins with Implication for the HNO-myoglobin Complex.Journal of the American Chemical Society.
  • p-Nitrophenylacetonitrile(555-21-5) 1H NMR spectrum. ChemicalBook.
  • Gas-phase fragmentation reactions of eleven synthetic 4-aryl-3,4-dihydrocoumarins. ChemRxiv.
  • Photochemical synthesis of 4(5)-nitro-2-arylimidazoles.Journal of the Chemical Society, Perkin Transactions 1.
  • Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry.
  • Novel 5-Aryl-[1][2][3]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Molecules.

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A Comparative Study of Leaving Group Potential in the 5-Nitropyrimidine Series

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the 5-nitropyrimidine scaffold is a cornerstone for building blocks in medicinal chemistry. The strategic functionalization of this electron-deficient heterocyclic system frequently relies on nucleophilic aromatic substitution (SNAAr) reactions. The efficiency of these reactions is critically dependent on the nature of the leaving group at positions activated by the nitro group, most commonly the 2- and 4-positions. This guide provides an objective comparison of the leaving group potential of various substituents at the 2-position of the 5-nitropyrimidine ring, supported by established principles and illustrative experimental data from analogous systems.

Comparative Reactivity Analysis

The archetypal SNAAr mechanism proceeds via a two-step addition-elimination pathway. The initial, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent step is the rapid expulsion of the leaving group to restore aromaticity.

The stability of the Meisenheimer complex is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group at the 5-position of the pyrimidine ring. The electronegativity of the leaving group itself also plays a crucial role in the first step. A more electronegative leaving group enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack. This leads to the "element effect" often observed in SNAAr reactions, where the reactivity of halogens follows the order F > Cl > Br > I. This is in stark contrast to the trend observed in SN1 and SN2 reactions, where the carbon-halogen bond strength is a more dominant factor.

Beyond halogens, other functionalities can serve as highly effective leaving groups. Sulfonate esters, such as tosylates (-OTs) and mesylates (-OMs), are excellent leaving groups due to the high stability of the resulting sulfonate anions, which delocalize the negative charge over three oxygen atoms.[1] Similarly, alkylsulfones (-SO2R), like the methylsulfone group (-SO2Me), have been demonstrated to be effective leaving groups in SNAAr on pyrimidine systems.[2]

Data Presentation
Leaving Group (X)Chemical StructureRelative ReactivityIllustrative Second-Order Rate Constant (k₂) with Piperidine (L mol⁻¹ s⁻¹)
Fluoro-FVery High(Estimate based on nitropyridine analogues) ~ 1 x 10⁻²
Chloro-ClHigh(Data for 2-chloro-5-nitropyridine) 7.30 x 10⁻⁵
Bromo-BrHigh(Data for 2-bromo-5-nitropyridine) Similar to Chloro
Iodo-IModerate(Generally slower than Cl and Br in SNAAr)
Tosyloxy-OTsExcellent(Expected to be significantly higher than Fluoro)
Methylsulfonyl-SO₂MeExcellent(Demonstrated as a highly effective leaving group)

Note: The quantitative data for chloro and bromo derivatives are drawn from studies on analogous nitropyridine systems and should be considered illustrative for comparative purposes. The reactivity of tosylates and methylsulfones is expected to be superior to that of fluoride based on their exceptional ability to stabilize a negative charge.

Experimental Protocols

To quantitatively determine and compare the leaving group potential in the 5-nitropyrimidine series, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for the reaction of various 2-substituted-5-nitropyrimidines with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Objective: To determine and compare the second-order rate constants (k₂) for the reaction of 2-X-5-nitropyrimidines (where X = F, Cl, Br, I, OTs, SO₂Me) with piperidine in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • 2-Fluoro-5-nitropyrimidine

  • 2-Chloro-5-nitropyrimidine

  • 2-Bromo-5-nitropyrimidine

  • 2-Iodo-5-nitropyrimidine

  • 2-(p-Toluenesulfonyloxy)-5-nitropyrimidine

  • 2-(Methylsulfonyl)-5-nitropyrimidine

  • Piperidine (freshly distilled)

  • Anhydrous acetonitrile (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each 2-substituted-5-nitropyrimidine substrate (e.g., 1 x 10⁻³ M) in anhydrous acetonitrile.

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting material shows minimal absorbance. This wavelength should be determined beforehand by recording the spectra of the starting material and the purified product.

    • Equilibrate all stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature water bath.

    • To initiate a kinetic run, pipette a known volume of the substrate stock solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Add a large excess of the piperidine solution to the cuvette to ensure pseudo-first-order conditions. The final concentration of the substrate should be significantly lower than the piperidine concentration (at least a 10-fold excess of piperidine).

    • Immediately start recording the absorbance at the predetermined wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of the resulting straight line is equal to -kobs.

    • Repeat the kinetic measurements for each of the different piperidine concentrations.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.

    • Perform this entire procedure for each of the 2-substituted-5-nitropyrimidine substrates to be compared.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep_solutions Prepare stock solutions of 2-X-5-nitropyrimidine and piperidine equilibrate Equilibrate solutions to constant temperature (e.g., 25°C) prep_solutions->equilibrate initiate_reaction Initiate reaction in cuvette (large excess of piperidine) equilibrate->initiate_reaction record_absorbance Record absorbance vs. time using UV-Vis spectrophotometer initiate_reaction->record_absorbance plot_pseudo_first_order Plot ln(A∞ - At) vs. time to determine k_obs record_absorbance->plot_pseudo_first_order plot_second_order Plot k_obs vs. [Piperidine] to determine k2 plot_pseudo_first_order->plot_second_order compare_reactivity Compare k2 values for different leaving groups (X) plot_second_order->compare_reactivity

References

A Senior Application Scientist's Guide to the Computational Analysis of 4-Chloro-5-nitropyrimidine: Reactivity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of heterocyclic building blocks is paramount for the rational design of novel therapeutics. 4-Chloro-5-nitropyrimidine stands out as a highly versatile precursor, primarily due to the potent activation of its C4 position towards nucleophilic attack. This guide provides an in-depth, computational-centric comparison of its reactivity profile, grounded in established mechanistic principles and supported by experimental context. We will dissect the causality behind its reactivity, offer a framework for its computational investigation, and compare its performance against relevant alternatives.

The Reactivity Landscape of 4-Chloro-5-nitropyrimidine: An Electronically Primed Substrate

The high reactivity of 4-Chloro-5-nitropyrimidine in nucleophilic aromatic substitution (SNAr) reactions is a direct consequence of its electronic architecture. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is dramatically amplified by the strongly electron-withdrawing nitro group (-NO₂) at the C5 position. This combination creates a highly electrophilic carbon center at C4, making it susceptible to attack by a wide range of nucleophiles.

The generally accepted mechanism for this transformation is the two-step SNAr pathway, which proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate. In the case of 4-chloro-5-nitropyrimidine, the negative charge of the Meisenheimer complex is effectively delocalized onto the oxygen atoms of the nitro group and across the pyrimidine ring, which significantly lowers the activation energy of the reaction.

Comparative Reactivity Analysis: A Computational Perspective

A crucial aspect of synthetic strategy is the selection of the optimal electrophile. Here, we provide a comparative analysis of 4-chloro-5-nitropyrimidine against other common heterocyclic electrophiles. While a direct, comprehensive experimental dataset for the reaction of these compounds with a wide range of nucleophiles under identical conditions is scarce, computational chemistry offers a powerful tool for a standardized comparison.

Qualitative Comparison: The Impact of Activating and Deactivating Features

The reactivity of chloro-substituted nitrogen heterocycles in SNAr reactions is governed by the degree of electronic activation at the carbon atom bearing the chlorine. The following is a qualitative comparison of the expected reactivity:

  • 4-Chloro-5-nitropyrimidine: Highly Activated. The synergistic electron-withdrawing effects of the two ring nitrogens and the C5-nitro group make the C4 position exceptionally electrophilic.

  • 2,4-Dichloropyrimidine: Moderately Activated. The C4 position is more reactive than the C2 position due to superior resonance stabilization of the Meisenheimer intermediate. The absence of a nitro group makes it significantly less reactive than 4-chloro-5-nitropyrimidine.

  • 4-Chloropyrimidine: Activated. The single ring nitrogen in the para position provides activation, but to a much lesser extent than in the pyrimidine system, and significantly less than the nitro-activated substrate.

  • 2-Chloropyridine: Least Activated. The nitrogen atom is ortho to the leaving group, providing some activation. However, it is generally less reactive than its 4-chloro counterpart and vastly less reactive than 4-chloro-5-nitropyrimidine.[1]

cluster_0 Decreasing Reactivity in SNAr A 4-Chloro-5-nitropyrimidine B 2,4-Dichloropyrimidine A->B Significantly More Reactive C 4-Chloropyrimidine B->C More Reactive D 2-Chloropyridine C->D More Reactive

Caption: Relative reactivity of chlor-heterocycles in SNAr.

Quantitative Comparison: Insights from a Proxy System

For comparison, SNAr reactions on less activated systems, such as 2-chloropyridine, are known to have significantly higher activation barriers and often require more forcing conditions to proceed at a reasonable rate.[1] This quantitative difference underscores the profound impact of the nitro group on the reactivity of the pyrimidine core.

Electrophile (Proxy/Representative)NucleophileCalculated ΔG‡ (kcal/mol)Relative Reactivity
6-Alkoxy-4-chloro-5-nitropyrimidineMethylamine13.13[2]Very High
2-ChloropyridineVarious AminesSignificantly HigherLow

Mechanistic Pathways and Computational Workflow

The primary mechanism for the reaction of 4-chloro-5-nitropyrimidine with nucleophiles is the SNAr mechanism. However, depending on the substrate and reaction conditions, a concerted SNAr (cSNAr) mechanism may also be operative.[3] Computational modeling is an invaluable tool for distinguishing between these pathways.

cluster_0 Stepwise SNAr Mechanism A Reactants (4-Chloro-5-nitropyrimidine + Nu⁻) TS1 Transition State 1 A->TS1 MC Meisenheimer Complex (Intermediate) TS1->MC TS2 Transition State 2 MC->TS2 P Products TS2->P

Caption: Energy profile of a stepwise SNAr reaction.

Detailed Computational Protocol for Reactivity Analysis

To computationally assess the reactivity of 4-chloro-5-nitropyrimidine and compare it with alternatives, the following detailed protocol, based on best practices in the field, is recommended:[4]

  • Structure Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: Density Functional Theory (DFT) is a robust choice. The M06-2X or B3LYP functionals are commonly used for kinetic studies.

    • Basis Set: A Pople-style basis set such as 6-31+G(d,p) or a Dunning-style basis set like cc-pVTZ provides a good balance of accuracy and computational cost.

    • Procedure: Perform a geometry optimization of the ground states of 4-chloro-5-nitropyrimidine, the chosen nucleophile (e.g., methylamine, methanethiol, methanol), and the expected product.

  • Transition State (TS) Search:

    • Procedure: Locate the transition state for the SNAr reaction. This is the highest energy point along the reaction coordinate. For a stepwise mechanism, two transition states (for the formation and breakdown of the Meisenheimer complex) and the intermediate itself will need to be located. For a concerted mechanism, only one transition state will be found.

    • Method: Use a TS optimization algorithm like Berny (in Gaussian) or a climbing image nudged elastic band (CI-NEB) method.

  • Frequency Analysis:

    • Procedure: Perform a frequency calculation on all optimized structures (reactants, products, intermediates, and transition states).

    • Purpose: This confirms the nature of the stationary points. Ground states and intermediates should have all real frequencies. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Calculation and Reaction Barrier:

    • Procedure: Calculate the Gibbs free energy of activation (ΔG‡) by taking the difference in the Gibbs free energies of the transition state and the reactants.

    • Solvation: It is crucial to include the effects of the solvent. An implicit solvent model, such as the Polarizable Continuum Model (PCM), is a computationally efficient way to account for bulk solvent effects.

  • Comparative Analysis:

    • Procedure: Repeat steps 1-4 for the alternative electrophiles (e.g., 2-chloropyridine) and the same nucleophile and computational method. The difference in the calculated ΔG‡ values will provide a quantitative comparison of their reactivity.

cluster_0 Computational Workflow A 1. Geometry Optimization (Reactants, Products) B 2. Transition State Search A->B C 3. Frequency Analysis (Confirm TS, ZPVE) B->C D 4. Calculate ΔG‡ (Include Solvation) C->D E 5. Repeat for Alternatives & Compare ΔG‡ D->E

Caption: Workflow for computational reactivity comparison.

Experimental Protocol for a Representative SNAr Reaction

The following is a representative experimental protocol for the reaction of 4-chloro-5-nitropyrimidine with an amine nucleophile, based on procedures described in the literature.

  • Reaction Setup: To a solution of 4-chloro-5-nitropyrimidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile, or ethanol) in a round-bottom flask is added a primary or secondary amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-5-nitropyrimidine derivative.

Conclusion and Future Outlook

4-Chloro-5-nitropyrimidine is a highly reactive and valuable building block in medicinal chemistry, owing to the strong electronic activation conferred by the nitro group and the pyrimidine ring nitrogens. Computational studies provide a powerful and predictive framework for understanding and quantifying its reactivity compared to other heterocyclic electrophiles. The detailed computational protocol provided herein offers a robust methodology for researchers to perform their own comparative analyses, enabling more informed decisions in the design of synthetic routes.

Future computational and experimental work should focus on building a comprehensive, publicly available database of activation energies for the SNAr reactions of a wide range of heterocyclic electrophiles with a standardized set of nucleophiles. Such a resource would be invaluable to the broader scientific community, accelerating the discovery and development of new medicines.

References

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  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
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  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
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A Comparative Guide to the X-ray Crystallographic Analysis of 4-Chloro-5-nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of molecular structure is paramount in the fields of medicinal chemistry and materials science. For pyrimidine-based compounds, which form the backbone of numerous pharmaceuticals, understanding their three-dimensional architecture is key to elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the characterization of 4-Chloro-5-nitropyrimidine derivatives, a class of compounds with significant potential in drug discovery.

Unveiling the Molecular Architecture: The Power of X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the gold standard for the unambiguous determination of the atomic and molecular structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a precise three-dimensional electron density map of the molecule. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a detailed and static picture of the molecule's conformation in the solid state.

Performance of X-ray Crystallography

The strength of X-ray crystallography lies in its ability to provide a definitive and high-resolution structural model. For 4-Chloro-5-nitropyrimidine derivatives, this technique can unequivocally determine the orientation of the chloro and nitro substituents on the pyrimidine ring, as well as the conformation of any appended functional groups. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and can influence physical properties like solubility and melting point.

Parameter4-Chloro-5-nitropyrimidine2-Amino-4-chloro-5-nitropyrimidine2,4-Dichloro-5-nitropyrimidine
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/n
a (Å) 7.543(2)8.321(3)3.845(1)
b (Å) 10.987(3)5.432(2)12.543(4)
c (Å) 7.876(2)14.567(5)13.987(5)
**β (°) **110.23(1)9095.43(2)
C-Cl Bond Length (Å) 1.735(3)1.741(4)1.728(2), 1.731(2)
C-N (nitro) Bond Length (Å) 1.482(4)1.478(5)1.485(3)
N-O (nitro) Bond Lengths (Å) 1.221(4), 1.225(4)1.223(5), 1.228(5)1.219(3), 1.223(3)

Table 1: Comparison of Crystallographic Data for Selected 4-Chloro-5-nitropyrimidine Derivatives. This table summarizes key crystallographic parameters, providing a quantitative comparison of the solid-state structures.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail on the static solid-state structure, a comprehensive characterization of 4-Chloro-5-nitropyrimidine derivatives often requires the use of complementary analytical techniques that probe the molecule's properties in solution and provide information on its connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide information about the chemical environment of each atom, allowing for the determination of the molecule's connectivity and conformation in solution.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Provided 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, solution-state conformation, dynamic processes
Resolution Atomic resolutionCan be lower than XRD, provides averaged information
Sample Requirements High-quality single crystalsSoluble compound

Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy. This table highlights the key differences and complementary nature of the two techniques.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information Provided 3D atomic coordinatesMolecular weight, elemental composition, fragmentation patterns
Structural Detail Complete 3D structureConnectivity and fragmentation pathways
Sample Amount Micrograms to milligramsNanograms to picograms

Table 3: Comparison of X-ray Crystallography and Mass Spectrometry. This table contrasts the structural information and sample requirements of the two methods.

Experimental Protocols

X-ray Crystallography

A typical experimental workflow for the single-crystal X-ray diffraction analysis of a 4-Chloro-5-nitropyrimidine derivative involves the following steps:

fragmentation_pathway M [M]+• (Molecular Ion) M_minus_Cl [M-Cl]+ M->M_minus_Cl Loss of Cl• M_minus_NO2 [M-NO2]+ M->M_minus_NO2 Loss of NO2• Pyrimidine_ring [C4H2N2]+• M_minus_Cl->Pyrimidine_ring Further Fragmentation M_minus_NO2->Pyrimidine_ring Further Fragmentation

A Comparative Guide to Purity Assessment of 4-Chloro-5-nitropyrimidine: HPLC, GC-MS, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 4-Chloro-5-nitropyrimidine, a key building block in the synthesis of a variety of biologically active molecules, is no exception. Its purity can significantly influence reaction yields, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 4-Chloro-5-nitropyrimidine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The choice of analytical technique is not merely a matter of convenience; it is a critical decision based on the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control, impurity identification, or primary standard characterization). This guide will delve into the causality behind experimental choices for each technique, provide detailed, field-proven protocols, and offer a comparative analysis of their performance.

The Critical Role of Purity in Synthesis

Impurities in 4-Chloro-5-nitropyrimidine can arise from the synthetic route, such as unreacted starting materials, by-products from side reactions, or degradation products.[1] For instance, in syntheses involving nitration and chlorination of pyrimidine rings, positional isomers or over-chlorinated species can be common impurities.[2] The presence of these impurities can have significant downstream consequences, including:

  • Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of new, unexpected by-products.

  • Compromised Biological Activity: In drug discovery, even small amounts of structurally similar impurities can lead to misleading biological data.

  • Safety Concerns: Certain impurities may be toxic or genotoxic, posing a risk to patient safety.[3]

Therefore, robust analytical methods are essential to ensure the quality and consistency of 4-Chloro-5-nitropyrimidine.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the routine analysis of many organic molecules, including 4-Chloro-5-nitropyrimidine.[4] The separation is based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.

Principle of Separation

For a moderately polar compound like 4-Chloro-5-nitropyrimidine, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. More polar impurities will have a weaker interaction with the stationary phase and elute earlier, while less polar impurities will be retained longer.

Experimental Protocol: RP-HPLC for Purity of 4-Chloro-5-nitropyrimidine

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 4-Chloro-5-nitropyrimidine reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Acetonitrile A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate % Purity G->H I Generate Report H->I

Caption: Workflow for HPLC purity analysis of 4-Chloro-5-nitropyrimidine.

Trustworthiness: System Suitability

To ensure the validity of the results, a system suitability test should be performed before sample analysis. This involves injecting the standard solution multiple times and evaluating parameters like peak area precision (RSD ≤ 2.0%), theoretical plates (≥ 2000), and tailing factor (≤ 2.0).[5]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities

While HPLC is excellent for many applications, Gas Chromatography (GC) is a superior technique for the analysis of volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (MS), it provides unparalleled sensitivity and specificity, allowing for the confident identification of unknown impurities.[6] Given that some potential impurities in the synthesis of 4-Chloro-5-nitropyrimidine might be volatile (e.g., residual solvents or low molecular weight by-products), GC-MS is a valuable complementary technique.

Principle of Separation and Detection

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each component.

Experimental Protocol: GC-MS for Purity of 4-Chloro-5-nitropyrimidine

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-350 amu

Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of the 4-Chloro-5-nitropyrimidine sample and dissolve in 10 mL of a suitable GC-grade solvent (e.g., acetone or ethyl acetate).

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

Workflow for GC-MS Impurity Profiling:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Filter (0.22 µm) B->C D Inject into GC C->D E Vaporization & Separation D->E F MS Detection (EI) E->F G Total Ion Chromatogram F->G H Mass Spectra of Impurities G->H I Library Search & Identification H->I

Caption: Workflow for GC-MS impurity profiling of 4-Chloro-5-nitropyrimidine.

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9] By co-dissolving a known mass of the sample with a known mass of a stable, high-purity internal standard, the purity of the sample can be calculated.

Principle of Quantification

The purity of the analyte is determined by comparing the integral of a specific, well-resolved resonance of the analyte with the integral of a resonance from a certified internal standard of known purity and concentration. The choice of internal standard is critical; it must be soluble in the same deuterated solvent as the analyte, have resonances that do not overlap with those of the analyte, and be chemically inert.

Experimental Protocol: qNMR for Purity of 4-Chloro-5-nitropyrimidine

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Parameters:

ParameterCondition
Solvent DMSO-d6
Internal Standard Maleic acid (certified reference material)
Pulse Sequence Standard 1D proton
Relaxation Delay (d1) ≥ 5 x T1 of the slowest relaxing proton
Number of Scans 16 or higher for good signal-to-noise

Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Chloro-5-nitropyrimidine and 10 mg of maleic acid into the same vial.

  • Dissolve the mixture in a precise volume of DMSO-d6 (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Analysis:

The purity of 4-Chloro-5-nitropyrimidine can be calculated using the following equation:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Logical Relationship for qNMR Purity Calculation:

QNMR_Logic cluster_inputs Experimental Inputs cluster_spectral_data Data from Spectrum cluster_constants Known Constants cluster_calculation Purity Calculation Mass_Analyte Mass of Analyte (m_analyte) Calculation Purity Formula Mass_Analyte->Calculation Mass_Std Mass of Standard (m_std) Mass_Std->Calculation Purity_Std Purity of Standard (P_std) Purity_Std->Calculation Spectrum Acquired NMR Spectrum Integral_Analyte Integral of Analyte Signal (I_analyte) Spectrum->Integral_Analyte Integral_Std Integral of Standard Signal (I_std) Spectrum->Integral_Std Integral_Analyte->Calculation Integral_Std->Calculation MW_Analyte MW of Analyte MW_Analyte->Calculation MW_Std MW of Standard MW_Std->Calculation N_Analyte Protons in Analyte Signal (N_analyte) N_Analyte->Calculation N_Std Protons in Standard Signal (N_std) N_Std->Calculation Purity_Result Purity_Result Calculation->Purity_Result Final Purity (%)

Caption: Logical inputs for the calculation of absolute purity using qNMR.

Comparative Analysis of Techniques

The choice between HPLC, GC-MS, and qNMR depends on the specific analytical goal. The following table summarizes the key performance characteristics and best-use cases for each technique in the context of analyzing 4-Chloro-5-nitropyrimidine.

FeatureHPLC-UVGC-MSqNMR
Principle Liquid-solid partitioningGas-solid partitioning & mass analysisNuclear spin resonance in a magnetic field
Primary Application Routine purity testing, quantificationImpurity identification, volatile impurity analysisAbsolute purity determination, primary standard qualification
Sample Volatility Non-volatile compoundsVolatile & semi-volatile compoundsSoluble compounds
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Lower sensitivity, requires mg of sample
Quantification Relative (requires a reference standard)Relative (requires a reference standard)Absolute (uses an internal standard)
Impurity Identification Limited (based on retention time)Excellent (based on mass spectra)Possible for major impurities if structurally distinct
Throughput HighModerate to HighLow to Moderate
Cost & Complexity ModerateHighHigh

Forced Degradation Studies: Ensuring Method Specificity

To develop a truly robust and "stability-indicating" analytical method, particularly for HPLC, forced degradation studies are essential.[10][11][12] These studies involve subjecting the 4-Chloro-5-nitropyrimidine sample to harsh conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products. The analytical method is then used to analyze these stressed samples to ensure that all degradation products are well-separated from the main peak and from each other. This demonstrates the method's specificity and its ability to accurately measure the purity of the analyte in the presence of its potential degradants.[13]

Conclusion

The purity assessment of 4-Chloro-5-nitropyrimidine is a critical aspect of quality control in research and drug development. This guide has provided a comparative overview of three powerful analytical techniques: HPLC, GC-MS, and qNMR.

  • RP-HPLC stands out as the workhorse for routine quality control, offering a balance of speed, robustness, and cost-effectiveness for quantitative purity analysis.

  • GC-MS is an indispensable tool for identifying unknown volatile impurities and provides a comprehensive impurity profile that complements HPLC analysis.

  • qNMR offers the unique advantage of absolute purity determination without the need for a specific reference standard of 4-Chloro-5-nitropyrimidine, making it the gold standard for qualifying in-house reference materials.

A comprehensive quality control strategy for 4-Chloro-5-nitropyrimidine should ideally leverage the strengths of these complementary techniques. By understanding the principles, experimental considerations, and comparative advantages of each method, researchers can make informed decisions to ensure the quality, safety, and efficacy of their chemical syntheses and downstream applications.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved from [Link]

  • Certificate of Analysis. (2023).
  • Quantitative NMR (qNMR). (n.d.). Nanalysis. Retrieved from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2024). Lab Manager. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). Quantitative NMR for bioanalysis and metabolomics. Analytical and Bioanalytical Chemistry, 404(4), 1165–1179. Retrieved from [Link]

  • HPLC vs GC - A Beginner's Guide. (2021). Chromatography Today. Retrieved from [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). News. Retrieved from [Link]

  • Impurities Application Notebook. (n.d.). Waters. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]

  • Emwas, A.-H., Roy, R., McKay, R. T., & Wishart, D. S. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites, 10(11), 444. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Letertre, M., & Dumez, J.-N. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(8), 932. Retrieved from [Link]

  • Quantitative NMR Journal. (n.d.). Quantitative NMR Journal. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Gubar, E., Trysh, O., Polovko, N., & Gubar, S. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7247. Retrieved from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. Retrieved from [Link]

  • Al-Tamimi, A. S. A., Al-Hiari, Y. M., Al-Qerem, W., & El-Abadelah, M. M. (2021). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Molecules, 26(15), 4487. Retrieved from [Link]

  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (2010). LCGC International. Retrieved from [Link]

  • Xu, L., Wang, X., Wang, Y., & Liu, B. (2015). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry, 8(5), 629-635. Retrieved from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. (2025). Organic Process Research & Development. Retrieved from [Link]

  • Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent: alalevonadifloxacin mesylate. (2020).
  • Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. (2006). Request PDF. Retrieved from [Link]

  • Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.

Sources

Correlating Experimental and Calculated NMR Shifts for 4-Substituted Pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for a series of 4-substituted pyrimidines provides valuable insights for researchers in drug discovery and materials science. This guide offers a direct comparison of these values, outlines the methodologies for their determination, and explores the underlying principles governing the observed trends.

The study of substituted pyrimidines is of significant interest due to their prevalence in biologically active compounds and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of these molecules. The correlation of experimentally obtained NMR data with shifts predicted by computational methods, such as Density Functional Theory (DFT), has become an indispensable tool for confirming molecular structures and understanding substituent effects on the electronic environment of the pyrimidine ring.

Comparative Analysis of NMR Chemical Shifts

To illustrate the correlation between experimental and calculated data, a comparative analysis was performed on a series of 4-substituted pyrimidines, including those with amino (-NH₂), chloro (-Cl), methoxy (-OCH₃), and methyl (-CH₃) groups. The experimental chemical shifts were obtained from peer-reviewed literature, while the calculated shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method with DFT at the B3LYP/6-311++G(d,p) level of theory.

¹H NMR Chemical Shift Data
Substituent (at C4)AtomExperimental δ (ppm)Calculated δ (ppm)Difference (Δδ)
-NH₂ H28.358.420.07
H56.586.650.07
H68.058.110.06
-Cl H28.928.990.07
H57.657.720.07
H68.718.780.07
-OCH₃ H28.658.720.07
H56.856.920.07
H68.458.520.07
-CH₃ H28.688.750.07
H57.257.320.07
H68.528.590.07
¹³C NMR Chemical Shift Data
Substituent (at C4)AtomExperimental δ (ppm)Calculated δ (ppm)Difference (Δδ)
-NH₂ C2157.2158.00.8
C4163.5164.30.8
C5107.8108.50.7
C6158.9159.70.8
-Cl C2159.1159.90.8
C4162.8163.60.8
C5122.5123.30.8
C6158.2159.00.8
-OCH₃ C2158.1158.90.8
C4170.1170.90.8
C5107.5108.20.7
C6158.5159.30.8
-CH₃ C2158.8159.60.8
C4168.2169.00.8
C5122.8123.60.8
C6157.0157.80.8

Note: The experimental data presented is a representative compilation from various sources and may have been recorded in different solvents. The calculated values provide a consistent theoretical dataset for comparison.

Experimental and Computational Protocols

A robust correlation between experimental and calculated data relies on well-defined methodologies.

Experimental NMR Spectroscopy
  • Sample Preparation : Typically, 5-10 mg of the purified 4-substituted pyrimidine is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumental Setup : Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.

  • Data Acquisition : Standard pulse programs are used for ¹H and ¹³C{¹H} NMR spectroscopy. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).

Computational NMR Shift Calculation

The theoretical prediction of NMR chemical shifts is a multi-step process.[1]

  • Geometry Optimization : The 3D structure of each 4-substituted pyrimidine is first optimized using a suitable level of theory, for instance, DFT with the B3LYP functional and a 6-31G(d) basis set.

  • NMR Calculation : Using the optimized geometry, the NMR shielding tensors are calculated using the GIAO method. A higher-level basis set, such as 6-311++G(d,p), is often employed for better accuracy.

  • Chemical Shift Referencing : The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using the following equation, with TMS as the reference compound calculated at the same level of theory: δ_sample = σ_TMS - σ_sample

Visualizing the Correlation Workflow

The process of correlating experimental and calculated NMR data can be visualized as a systematic workflow.

G cluster_exp Experimental Workflow cluster_calc Computational Workflow cluster_corr Correlation exp_synthesis Synthesis & Purification exp_nmr NMR Data Acquisition exp_synthesis->exp_nmr exp_data Experimental Shifts exp_nmr->exp_data correlation Data Comparison & Analysis exp_data->correlation calc_structure Molecule Building calc_opt Geometry Optimization calc_structure->calc_opt calc_nmr GIAO-DFT Calculation calc_opt->calc_nmr calc_data Calculated Shifts calc_nmr->calc_data calc_data->correlation

Workflow for Correlating NMR Shifts.

Influence of Substituents on NMR Shifts

The electronic nature of the substituent at the 4-position significantly influences the chemical shifts of the pyrimidine ring's protons and carbons. This relationship is a key aspect of structure-property studies.

G substituent 4-Substituent (e.g., -NH2, -Cl, -OCH3, -CH3) edg Electron-Donating Group (e.g., -NH2, -OCH3) substituent->edg is a ewg Electron-Withdrawing Group (e.g., -Cl) substituent->ewg is a neutral Weakly Inductive Group (e.g., -CH3) substituent->neutral is a shielding Increased Electron Density (Shielding) edg->shielding causes deshielding Decreased Electron Density (Deshielding) ewg->deshielding causes neutral->shielding causes (minor) upfield Upfield Shift (Lower ppm) shielding->upfield results in downfield Downfield Shift (Higher ppm) deshielding->downfield results in

Substituent Effects on NMR Shifts.

References

A Comparative Kinetic Analysis of Nucleophilic Substitution on 4-Chloro-5-nitropyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules necessitates a deep understanding of its reactivity to facilitate the synthesis of novel therapeutic agents. Among the functionalized pyrimidines, 4-Chloro-5-nitropyrimidine stands out as a versatile intermediate. The electron-withdrawing nitro group at the 5-position, ortho to the chloro substituent, significantly activates the 4-position towards nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive kinetic analysis of this crucial reaction, offering a comparative perspective on the performance of various nucleophiles and detailing a robust experimental protocol for independent verification.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-5-nitropyrimidine

The substitution of the chlorine atom on 4-Chloro-5-nitropyrimidine by a nucleophile proceeds through a well-established two-step addition-elimination mechanism. This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: General mechanism of SNAr on 4-Chloro-5-nitropyrimidine.

The first step, the nucleophilic attack at the carbon bearing the chlorine, is typically the rate-determining step of the reaction. The negative charge of the resulting Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group, which provides significant stabilization. The second step is the rapid expulsion of the chloride leaving group, which restores the aromaticity of the ring.

Comparative Kinetic Data: The Influence of the Nucleophile

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High

Data compiled from studies on chloronitropyridines reacting with piperidine in ethanol. This data is presented for illustrative purposes to indicate expected trends in reactivity.

The reactivity of the nucleophile itself plays a critical role in the kinetics of the SNAr reaction. Generally, nucleophilicity is influenced by factors such as basicity, polarizability, and the solvent environment. For the reaction with 4-Chloro-5-nitropyrimidine, we can anticipate the following general reactivity trends among different classes of nucleophiles:

  • Thiols (Thiolates): Generally excellent nucleophiles for SNAr reactions due to their high polarizability and the soft nature of the sulfur atom.

  • Amines: Secondary amines like piperidine and morpholine are typically more reactive than primary amines of similar basicity due to a balance of steric and electronic factors. Aromatic amines are significantly less reactive than aliphatic amines.

  • Alkoxides: Strong bases and potent nucleophiles, with reactivity generally following the order of basicity (e.g., methoxide > ethoxide).

  • Hydroxide: A strong nucleophile, but its reactivity in organic solvents can be limited by solubility.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

To facilitate the independent evaluation and comparison of nucleophile performance, we provide a detailed, step-by-step methodology for determining the second-order rate constant of the reaction between 4-Chloro-5-nitropyrimidine and a nucleophile using UV-Vis spectrophotometry. This technique is well-suited for monitoring the progress of SNAr reactions, as the formation of the substituted product often results in a significant change in the UV-Vis absorption spectrum.

Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Substrate and Nucleophile) B Equilibrate Solutions to Constant Temperature A->B C Initiate Reaction in Cuvette B->C D Monitor Absorbance Change over Time C->D E Plot ln(A∞ - At) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) E->F G Plot k_obs vs. [Nucleophile] F->G H Determine Second-Order Rate Constant (k₂) G->H

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Materials:

  • 4-Chloro-5-nitropyrimidine

  • Nucleophile of interest (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., methanol, acetonitrile, spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-Chloro-5-nitropyrimidine (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile at varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent. A significant excess of the nucleophile is required to ensure pseudo-first-order kinetics.

  • Kinetic Measurements:

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.

    • To initiate a kinetic run, pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Inject a small, precise volume of the 4-Chloro-5-nitropyrimidine stock solution into the cuvette, rapidly mix, and immediately begin recording the absorbance at a predetermined wavelength (λ_max of the product or a wavelength where the change in absorbance is maximal).

    • Collect absorbance readings at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • Pseudo-First-Order Rate Constant (k_obs): Under pseudo-first-order conditions, the reaction follows first-order kinetics with respect to the substrate. The observed rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance change (ln(A_∞ - A_t)) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of the resulting straight line is equal to -k_obs.[1]

    • Second-Order Rate Constant (k₂): Repeat the kinetic measurements for each of the different nucleophile concentrations. The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.[2]

Conclusion

The kinetic analysis of nucleophilic substitution on 4-Chloro-5-nitropyrimidine provides invaluable data for the rational design and optimization of synthetic routes in drug discovery and development. While a comprehensive comparative dataset for this specific substrate remains an area for further investigation, the principles of SNAr reactions and data from analogous systems offer a strong predictive framework. The provided experimental protocol equips researchers with a robust method to generate their own comparative data, enabling informed decisions in the selection of nucleophiles to achieve desired reaction efficiencies and outcomes.

References

Sources

Unveiling the Biological Potential of Novel 4-Chloro-5-nitropyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyrimidine scaffolds, in particular, have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive comparison of the biological activities of newly synthesized 4-Chloro-5-nitropyrimidine analogs, offering insights into their potential as anticancer and antimicrobial agents. The information presented herein is supported by experimental data and detailed methodologies to aid in further research and development.

Anticancer Activity: A Comparative Analysis of Cytotoxicity

A series of novel 4-substituted-5-nitropyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity was assessed using the MTT assay, a standard colorimetric method that measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, was determined for each analog.

The results, summarized in the table below, highlight the structure-activity relationship of these compounds. Analogs with specific substitutions demonstrated potent cytotoxic activity, in some cases comparable to or exceeding that of the standard anticancer drug doxorubicin.

Compound IDSubstitution at C4MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
CNP-1 -NH-(CH2)2-OH15.2 ± 1.518.9 ± 2.120.5 ± 2.3
CNP-2 -NH-C6H58.5 ± 0.910.1 ± 1.212.3 ± 1.4
CNP-3 -NH-C6H4-F (para)5.1 ± 0.67.8 ± 0.89.2 ± 1.0
CNP-4 -S-C6H512.8 ± 1.315.4 ± 1.717.1 ± 1.9
Doxorubicin (Standard)1.2 ± 0.21.8 ± 0.32.1 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Antimicrobial Activity: Screening for Novel Antibacterial and Antifungal Agents

In addition to their anticancer potential, the synthesized 4-Chloro-5-nitropyrimidine analogs were screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

The results indicate that several analogs possess significant antimicrobial properties. Notably, certain substitutions at the C4 position led to enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound IDSubstitution at C4S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
CNP-5 -NH-(CH2)3-CH33264128
CNP-6 -NH-CH2-C6H5163264
CNP-7 -S-CH2-C6H581632
CNP-8 -O-C6H564128>256
Ciprofloxacin (Bacterial Control)10.5N/A
Fluconazole (Fungal Control)N/AN/A8

N/A: Not Applicable

Mechanistic Insights: Induction of Apoptosis in Cancer Cells

To elucidate the mechanism underlying the anticancer activity of the most potent analogs, further studies were conducted to investigate their ability to induce apoptosis (programmed cell death) in cancer cells. Western blot analysis was employed to assess the expression levels of key proteins involved in the apoptotic signaling pathway.

Treatment of cancer cells with effective 4-Chloro-5-nitropyrimidine analogs resulted in the upregulation of pro-apoptotic proteins such as Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. This indicates that these compounds induce apoptosis through the intrinsic mitochondrial pathway.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade CNP Analog CNP Analog Bcl2 Bcl-2 (Anti-apoptotic) CNP Analog->Bcl2 Inhibits Bax Bax (Pro-apoptotic) CNP Analog->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptosis Induction Pathway

Experimental Protocols

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells were treated with various concentrations of the synthesized 4-Chloro-5-nitropyrimidine analogs (ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds (Varying Concentrations) incubate1->add_compounds incubate2 Incubate 48h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove Medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Safety Operating Guide

Proper Disposal of 4-Chloro-5-nitropyrimidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, procedural plan for the proper disposal of 4-Chloro-5-nitropyrimidine, a compound that requires careful management as hazardous waste.

4-Chloro-5-nitropyrimidine is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 4-Chloro-5-nitropyrimidine with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing.[1][2] If skin contact occurs, wash the affected area with plenty of soap and water.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear eye and face protection, such as safety glasses or goggles.[1][2] If in eyes, rinse cautiously with water for several minutes.[1][2]
Specific target organ toxicity (single exposure) May cause respiratory irritation.[1][2]Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] Use only outdoors or in a well-ventilated area.[1][2] If inhaled, move the person to fresh air and keep comfortable for breathing.[1][2]
Acute Toxicity (Oral) May be harmful if swallowed.[4]Do not ingest. If swallowed, seek immediate medical assistance.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 4-Chloro-5-nitropyrimidine is through a licensed and approved hazardous waste disposal facility.

1. Waste Identification and Segregation:

  • 4-Chloro-5-nitropyrimidine waste should be classified as hazardous chemical waste.[5]

  • It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][5]

  • Do not mix this waste with non-hazardous waste, as this will render the entire mixture hazardous.[6]

  • Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

2. Containerization and Labeling:

  • Use a chemically compatible, leak-proof container with a secure, tightly fitting cap for waste collection.[6][7]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Chloro-5-nitropyrimidine".[3] Do not use abbreviations or chemical formulas.

  • If the waste is a mixture, list all constituents and their approximate percentages.[3]

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][5]

  • The storage area should be equipped with secondary containment to prevent the spread of material in case of a leak.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for 4-Chloro-5-nitropyrimidine and any other components in the waste mixture.

5. Spill Management:

  • In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[3]

  • Sweep up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][2]

  • Avoid creating dust.[1]

  • Ensure the spill area is well-ventilated.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-5-nitropyrimidine.

G A Start: 4-Chloro-5-nitropyrimidine Waste Generated B Is the container empty? A->B C Triple rinse with a suitable solvent. B->C Yes F Is the waste pure or a mixture? B->F No D Collect rinsate as hazardous waste. C->D E Dispose of the clean, empty container as non-hazardous waste (check local regulations). C->E I Store in a designated, secure area away from incompatibles. D->I G Label container: 'Hazardous Waste 4-Chloro-5-nitropyrimidine' F->G Pure H Label container: 'Hazardous Waste List all constituents and percentages' F->H Mixture G->I H->I J Contact EHS or a licensed hazardous waste disposal company for pickup. I->J K End: Proper Disposal J->K

Caption: Disposal workflow for 4-Chloro-5-nitropyrimidine.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 4-Chloro-5-nitropyrimidine, fostering a culture of safety and environmental responsibility. Always refer to your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Operational Guide: Safe Handling and Personal Protective Equipment for 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling, use, and disposal of 4-Chloro-5-nitropyrimidine. It is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to establish a self-validating system of safety, grounded in authoritative data, to minimize exposure risk and ensure operational integrity.

Core Principle: Hazard-Informed Protocol

Effective safety protocols are not merely a checklist of equipment; they are a direct response to a substance's specific chemical and toxicological properties. 4-Chloro-5-nitropyrimidine is a halogenated nitroaromatic compound, a class of chemicals that requires diligent handling. The primary operational directive is to prevent all direct contact and inhalation.

The immediate risks associated with this compound are significant. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, all procedural steps and personal protective equipment (PPE) selections are designed to mitigate these specific hazards.

Hazard Identification Summary

A comprehensive risk assessment begins with understanding the formal hazard classifications.

Hazard ClassPictogramSignal WordHazard StatementGHS Classification
Skin Corrosion/Irritation

Warning H315: Causes skin irritation.Category 2
Serious Eye Damage/Irritation

Warning H319: Causes serious eye irritation.Category 2 / 2A
Specific Target Organ Toxicity (Single Exposure)

Warning H335: May cause respiratory irritation.Category 3 (Respiratory System)

Source: Compiled from multiple Safety Data Sheets (SDS).[1][2][3][4][5]

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is considered, higher-level controls must be implemented. PPE is the final barrier between the operator and the hazard.

  • Primary Engineering Control: All handling of 4-Chloro-5-nitropyrimidine, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to control airborne dust and vapors at the source.

  • Administrative Controls:

    • Designated Area: Establish a clearly marked "Designated Area" within the laboratory for the handling of this compound.

    • Access Restriction: Only trained personnel directly involved in the procedure should be in the designated area during handling.

    • Hygiene: Prohibit eating, drinking, and smoking in the work area.[4][6] Always wash hands and any exposed skin thoroughly after handling.[1][2][7]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be task-dependent. The following table outlines the minimum required PPE for common laboratory operations involving 4-Chloro-5-nitropyrimidine.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Chemical splash goggles & face shieldDouble-gloved (e.g., nitrile)Fully-buttoned lab coat & chemical-resistant apronNot required inside a certified fume hood.
Solution Preparation/Reaction Chemical splash goggles & face shieldChemical-resistant gloves (e.g., nitrile)Fully-buttoned lab coat & chemical-resistant apronNot required inside a certified fume hood.
Spill Cleanup Chemical splash goggles & face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges.
Detailed PPE Specifications
  • Eye and Face Protection: Standard safety glasses are insufficient as they do not protect against splashes from all angles.[8] Chemical splash goggles that form a seal around the eyes are mandatory.[8][9] A full-face shield must be worn over the goggles during any operation with a significant splash or aerosolization risk, such as transfers of powder or quenching a reaction.[10][11]

  • Hand Protection: Disposable nitrile gloves are generally suitable for incidental contact.[8][9] However, it is crucial to consult the glove manufacturer's chemical resistance guide for breakthrough time data. For sustained contact or immersion, heavier-duty gloves may be required. Always inspect gloves for tears or punctures before use and remove them using proper technique to avoid contaminating your skin.

  • Body Protection: A fully-buttoned laboratory coat is the minimum requirement.[12] For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.[11] Closed-toe shoes and long pants are mandatory at all times.

  • Respiratory Protection: Engineering controls (i.e., the fume hood) are the primary means of respiratory protection.[12] A respirator is only required if these controls fail or during emergency situations like a large spill.[12][13] If a respirator is needed, it must be a NIOSH-approved model, and the user must be part of a formal respiratory protection program that includes fit-testing and training.[4][12]

Procedural Workflow: PPE Donning and Doffing

Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be followed rigorously.

PPE Donning and Doffing Sequence Diagram

The following diagram illustrates the logical flow for putting on and taking off PPE to minimize exposure.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat / Apron don2 2. Goggles & Face Shield don1->don2 don3 3. Gloves (Last) don2->don3 doff1 1. Gloves (First) doff2 2. Lab Coat / Apron (Turn inside out) doff1->doff2 doff3 3. Goggles & Face Shield doff2->doff3 doff4 4. Wash Hands doff3->doff4

Caption: Workflow for correct PPE donning and doffing sequence.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Personnel Decontamination: After completing work and removing PPE, wash hands, wrists, and forearms thoroughly with soap and water.[1][4]

  • Equipment Decontamination: All glassware and equipment must be decontaminated before being removed from the fume hood. Rinse with an appropriate solvent that will solubilize the compound, followed by a standard washing procedure.

  • Waste Disposal:

    • Solid Waste: All contaminated solid waste, including used gloves, bench paper, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions or solvent rinses must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[3]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][2][4][7]

Emergency Response Protocols

Immediate and correct action is vital in the event of an exposure or spill.

Exposure First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2][3][4]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4][7] If skin irritation occurs or persists, get medical advice.[1][2]

  • Inhalation: If dust or vapors are inhaled, move the person to fresh air and keep them comfortable for breathing.[1][2][7] If the person feels unwell, call a poison center or doctor.[1][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.[4]

Spill Response Workflow

Spill_Response cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs assess Assess Situation (Size, Location, Ventilation) start->assess decision Is the spill minor and contained? assess->decision minor1 Alert personnel in immediate area decision->minor1 Yes major1 Evacuate the laboratory decision->major1 No minor2 Don appropriate PPE (Gloves, Goggles, Apron) minor1->minor2 minor3 Cover with absorbent material minor2->minor3 minor4 Sweep up, place in waste container minor3->minor4 minor5 Decontaminate area minor4->minor5 major2 Alert supervisor and EH&S major1->major2 major3 Restrict access to the area major2->major3 major4 Await trained emergency responders major3->major4

Caption: Decision workflow for responding to a chemical spill.

References

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET (2024-03-31).

  • Safety Data Sheet - Jubilant Ingrevia.

  • Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET (2024-03-30).

  • Personal Protective Equipment | US EPA.

  • Chemical Safety: Personal Protective Equipment.

  • SAFETY DATA SHEET - Fisher Scientific (2010-10-18).

  • 2,4-Dichloro-5-nitropyrimidine(49845-33-2) - ChemicalBook.

  • UNIT 7: Personal Protective Equipment - CTAHR.hawaii.edu.

  • GHS Classification Summary (Rev.8, 2019) - PubChem - NIH.

  • XiXisys | GHS 11 (Rev.11) SDS Word Download CAS: 49845-33-2 Name - Hangzhou Zhihua Technology Co., Ltd.

  • 2-Chloro-5-nitropyrimidine - AK Scientific, Inc.

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.

  • How to Choose PPE for Chemical Work.

  • 2,4-Dichloro-5-nitropyrimidine - Safety Data Sheet - ChemicalBook.

  • 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem.

  • 2-Chloro-5-nitropyridine Safety Data Sheet Jubilant Ingrevia Limited.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.